6-(Trifluoromethyl)nicotinoyl chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-(trifluoromethyl)pyridine-3-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3NO/c8-6(13)4-1-2-5(12-3-4)7(9,10)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDIXMUVENCORLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10380562 | |
| Record name | 6-(Trifluoromethyl)nicotinoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10380562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
358780-13-9 | |
| Record name | 6-(Trifluoromethyl)nicotinoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10380562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(Trifluoromethyl)nicotinoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to 6-(Trifluoromethyl)nicotinoyl chloride (CAS: 358780-13-9)
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 6-(Trifluoromethyl)nicotinoyl chloride, a key chemical intermediate with significant applications in medicinal chemistry and drug development. Its value is largely derived from the presence of the trifluoromethyl (-CF3) group, which can substantially enhance the metabolic stability, lipophilicity, and bioavailability of target molecules.[1] This guide covers its physicochemical properties, synthesis protocols, safety information, and its role as a versatile building block in the creation of novel therapeutic agents.
Core Physicochemical and Structural Data
This compound, also known as 6-(trifluoromethyl)pyridine-3-carbonyl chloride, is a pyridine derivative classified as an acid halide.[2] Its reactive acyl chloride group makes it an excellent reagent for acylation reactions.[3] The key quantitative properties are summarized below for easy reference.
| Property | Value | Reference |
| CAS Number | 358780-13-9 | [2][3][4] |
| Molecular Formula | C₇H₃ClF₃NO | [2] |
| Molecular Weight | 209.55 g/mol | [2] |
| Appearance | White powder | [5] |
| Boiling Point | 54 °C @ 2 mmHg | [3] |
| Density | 1.438 g/mL at 25 °C | [3] |
| Refractive Index (n20/D) | 1.4750 | [3] |
| Purity | Typically ≥97% | |
| Storage Temperature | 2-8°C |
Synthesis and Experimental Protocols
The primary route for synthesizing this compound is through the chlorination of its corresponding carboxylic acid, 6-(Trifluoromethyl)nicotinic acid. This is a standard conversion widely used in organic chemistry.
This protocol describes a general laboratory-scale procedure for the preparation of this compound.
Materials:
-
6-(Trifluoromethyl)nicotinic acid (1.0 eq)
-
Thionyl chloride (SOCl₂) (2.0-3.0 eq) or Oxalyl chloride ((COCl)₂) (1.5-2.0 eq)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent
-
Catalytic amount of N,N-Dimethylformamide (DMF) (if using oxalyl chloride)
-
Three-necked round-bottom flask, condenser, dropping funnel, and magnetic stirrer
-
Nitrogen or Argon gas supply for inert atmosphere
Procedure:
-
Setup: Assemble the glassware and ensure it is thoroughly dried to prevent hydrolysis of the acid chloride. The reaction should be conducted under an inert atmosphere (e.g., nitrogen) in a well-ventilated fume hood.
-
Dissolution: Suspend 6-(Trifluoromethyl)nicotinic acid in the chosen anhydrous solvent (e.g., DCM) within the reaction flask.
-
Chlorination (Thionyl Chloride Method): Add thionyl chloride dropwise to the suspension at room temperature.[6] After the addition is complete, heat the reaction mixture to reflux for 2-4 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
Chlorination (Oxalyl Chloride Method): Cool the suspension in an ice bath (0 °C). Add a catalytic amount of DMF, followed by the dropwise addition of oxalyl chloride.[3] Allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Work-up: Once the reaction is complete, remove the excess chlorinating agent and solvent under reduced pressure using a rotary evaporator. The crude this compound is obtained as the residue.
-
Purification: The product is often used directly in the next step due to its reactivity. If necessary, purification can be achieved by vacuum distillation.
References
An In-depth Technical Guide to 6-(Trifluoromethyl)nicotinoyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical properties, synthesis, and applications of 6-(Trifluoromethyl)nicotinoyl chloride. This compound is a valuable intermediate in the synthesis of various fluorochemicals, particularly in the pharmaceutical and agrochemical industries.[1]
Core Physical and Chemical Properties
This compound, with the CAS number 358780-13-9, is a pyridine derivative containing a trifluoromethyl group, which imparts unique chemical characteristics.[2][3] It is recognized for its role as a building block in organic synthesis.[1]
Data Presentation: Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 358780-13-9 | [2][3] |
| Molecular Formula | C7H3ClF3NO | [2][3][4] |
| Molecular Weight | 209.55 g/mol | [2][4] |
| Boiling Point | 54 °C at 2 mm Hg | [4][5][6] |
| Density | 1.438 g/mL at 25 °C | [4][5][6] |
| Refractive Index | n20/D 1.4750 | [4][6] |
| Flash Point | 228 °F (108.9 °C) | [4][5] |
| Appearance | Colorless to white low melting solid | [4] |
| Purity | ≥98% | [3] |
| Storage | Inert atmosphere, 2-8°C | [3][7] |
| Sensitivity | Moisture Sensitive | [4] |
Experimental Protocols
Synthesis of this compound
This compound can be synthesized from its corresponding carboxylic acid, 6-(trifluoromethyl)nicotinic acid. A common method involves the use of a chlorinating agent such as oxalyl chloride or thionyl chloride.
Method 1: Using Oxalyl Chloride
This is a one-step preparation from 6-(trifluoromethyl)nicotinic acid and oxalyl chloride.[4]
-
Materials: 6-(Trifluoromethyl)nicotinic acid, oxalyl chloride, and a suitable anhydrous solvent (e.g., dichloromethane or toluene).
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 6-(trifluoromethyl)nicotinic acid in the anhydrous solvent.
-
Slowly add an excess of oxalyl chloride to the solution at room temperature.
-
The reaction mixture is typically stirred at room temperature or gently heated until the evolution of gas ceases.
-
The excess solvent and oxalyl chloride are removed under reduced pressure to yield the crude this compound.
-
Purification can be achieved by distillation under reduced pressure.
-
Method 2: Using Thionyl Chloride
This general procedure for the preparation of nicotinoyl chlorides can be adapted for the synthesis of this compound.[8]
-
Materials: 6-(Trifluoromethyl)nicotinic acid, thionyl chloride (SOCl2), and an anhydrous solvent like tetrahydrofuran (THF).
-
Procedure:
-
Dissolve 6-(trifluoromethyl)nicotinic acid in THF in a three-necked round-bottom flask.
-
Add thionyl chloride dropwise to the solution.[8]
-
Heat the reaction mixture under reflux for several hours.[8]
-
After the reaction is complete, remove the excess thionyl chloride by distillation.[8]
-
The resulting residue is the desired this compound.
-
Safe Handling and Storage
Due to its corrosive and moisture-sensitive nature, proper handling and storage procedures are crucial.
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[2]
-
Ventilation: Use in a well-ventilated area and avoid breathing dust, fume, gas, mist, vapors, or spray.[2]
-
Storage: Store in a cool, dry place in a tightly sealed container under an inert atmosphere.[3][7] Recommended storage temperature is 2-8°C.[3][7]
-
First Aid:
Applications in Chemical Synthesis
This compound is a key intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors. The trifluoromethyl group is known to enhance properties such as metabolic stability and bioavailability of molecules.[1]
The primary application of this compound is in acylation reactions, where the nicotinoyl group is transferred to a nucleophile.[4] This makes it a valuable reagent for creating a variety of derivatives.
References
- 1. innospk.com [innospk.com]
- 2. This compound - High purity | EN [georganics.sk]
- 3. This compound - Lead Sciences [lead-sciences.com]
- 4. This compound | 358780-13-9 [chemicalbook.com]
- 5. This compound | CAS#:358780-13-9 | Chemsrc [chemsrc.com]
- 6. baidu-chem.com [baidu-chem.com]
- 7. 358780-13-9|this compound|BLD Pharm [bldpharm.com]
- 8. mdpi.com [mdpi.com]
An In-depth Technical Guide to 6-(Trifluoromethyl)nicotinoyl chloride
This technical guide provides a comprehensive overview of 6-(Trifluoromethyl)nicotinoyl chloride, a key intermediate in pharmaceutical and agrochemical research. Designed for researchers, scientists, and professionals in drug development, this document details the compound's chemical properties, experimental protocols for its synthesis and characterization, and its applications in medicinal chemistry.
Core Compound Properties
This compound is a halogenated pyridine derivative recognized for its utility as a building block in the synthesis of more complex molecules. The presence of the trifluoromethyl group significantly influences the electronic properties and lipophilicity of the resulting compounds, often enhancing their biological activity and metabolic stability.
Quantitative Data Summary
The fundamental physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Citations |
| Molecular Weight | 209.55 g/mol | [1][2] |
| Molecular Formula | C₇H₃ClF₃NO | [1][3] |
| CAS Number | 358780-13-9 | [1][3] |
| Density | 1.438 g/mL at 25 °C | [4] |
| Boiling Point | 54 °C at 2 mm Hg | [4] |
| Synonyms | 6-(Trifluoromethyl)pyridine-3-carbonyl chloride, 6-(Trifluoromethyl)nicotinyl chloride | [1][2] |
Synthesis and Characterization
The primary route to this compound involves the conversion of its corresponding carboxylic acid, 6-(Trifluoromethyl)nicotinic acid, using a chlorinating agent. This section outlines a representative experimental protocol for its synthesis, purification, and analytical characterization.
Experimental Protocol: Synthesis
The synthesis of this compound is typically achieved by reacting 6-(Trifluoromethyl)nicotinic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[5] The use of oxalyl chloride is often preferred for its milder reaction conditions and cleaner byproducts (CO and CO₂).
Materials:
-
6-(Trifluoromethyl)nicotinic acid
-
Oxalyl chloride or Thionyl chloride
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)[6]
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Nitrogen or Argon gas for inert atmosphere
-
Round-bottom flask, reflux condenser, magnetic stirrer, and dropping funnel
Procedure:
-
In a dry, inert atmosphere, a round-bottom flask is charged with 6-(Trifluoromethyl)nicotinic acid (1 equivalent).
-
Anhydrous solvent (e.g., DCM or THF) is added to dissolve or suspend the acid.[6]
-
A catalytic amount of DMF is added to the mixture.
-
The mixture is cooled in an ice bath, and the chlorinating agent (e.g., oxalyl chloride, ~1.2 equivalents) is added dropwise via a dropping funnel over 20-30 minutes.[6]
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-3 hours, or until the evolution of gas ceases.[6]
-
The reaction progress can be monitored by thin-layer chromatography (TLC) or by observing the disappearance of the starting material.
-
Upon completion, the excess chlorinating agent and solvent are removed under reduced pressure (in vacuo) to yield the crude this compound.[1][3]
Experimental Protocol: Purification and Characterization
The crude product is often used directly in subsequent reactions due to its reactivity. However, if a high degree of purity is required, purification can be performed.
Purification:
-
Distillation: The product can be purified by vacuum distillation, given its boiling point of 54 °C at 2 mm Hg.[4]
-
Chromatography: While less common for reactive acyl chlorides, flash chromatography on silica gel using a non-polar eluent system could be employed if necessary, though care must be taken to avoid hydrolysis on the stationary phase.
Analytical Characterization: The structure and purity of the synthesized this compound can be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹⁹F NMR are critical for confirming the presence of the trifluoromethyl group and the aromatic protons of the pyridine ring. The chemical shifts and coupling constants will be characteristic of the structure.
-
Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic strong absorption band for the carbonyl group (C=O) of the acyl chloride, typically in the range of 1750-1800 cm⁻¹.
-
Mass Spectrometry (MS): GC-MS or LC-MS can be used to confirm the molecular weight of the compound.
Applications in Research and Drug Development
This compound serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. The trifluoromethyl group is a key pharmacophore in modern drug design, known to enhance properties such as:
-
Metabolic Stability: The strong carbon-fluorine bond resists metabolic degradation, increasing the in vivo half-life of a drug.[7]
-
Lipophilicity: The CF₃ group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.[7]
-
Binding Affinity: The electron-withdrawing nature of the trifluoromethyl group can alter the electronic properties of a molecule, potentially leading to stronger interactions with biological targets.
Derivatives of trifluoromethyl-substituted nicotinic acids are being investigated as intermediates for novel anti-infective agents and have shown potential in the treatment of various other diseases.[8][9] The reactivity of the acyl chloride group allows for its facile reaction with a wide range of nucleophiles, including amines, alcohols, and phenols, to generate a diverse library of amide and ester derivatives for screening in drug discovery programs.
Visualized Synthesis and Derivatization Workflow
The following diagram illustrates the general workflow for the synthesis of this compound and its subsequent use in creating derivative compounds.
Caption: Synthesis and derivatization workflow for this compound.
References
- 1. prepchem.com [prepchem.com]
- 2. US3337569A - Method of producing o-nicotinoylcholine chloride - Google Patents [patents.google.com]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. This compound | CAS#:358780-13-9 | Chemsrc [chemsrc.com]
- 5. This compound | 358780-13-9 [chemicalbook.com]
- 6. mdpi.com [mdpi.com]
- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of 6-(Trifluoromethyl)nicotinic acid_Chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to 6-(Trifluoromethyl)nicotinoyl chloride: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 6-(trifluoromethyl)nicotinoyl chloride, a key intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. This document details its chemical structure, physicochemical properties, a detailed experimental protocol for its synthesis, and essential safety and handling information.
Chemical Structure and Formula
This compound is a derivative of nicotinic acid, also known as vitamin B3. The structure features a pyridine ring substituted with a trifluoromethyl group at the 6-position and an acyl chloride group at the 3-position. The presence of the trifluoromethyl group significantly influences the electronic properties and reactivity of the molecule.
Chemical Structure:
Molecular Formula: C7H3ClF3NO[1][2]
Synonyms: 6-(Trifluoromethyl)pyridine-3-carbonyl chloride, 6-(Trifluoromethyl)nicotinyl chloride[1]
Physicochemical and Safety Data
The properties of this compound make it a reactive and useful acylating agent. A summary of its key quantitative data is presented in the table below.
| Property | Value | Reference |
| CAS Number | 358780-13-9 | [2] |
| Molecular Weight | 209.55 g/mol | [1] |
| Density | 1.438 g/mL at 25 °C | |
| Boiling Point | 54 °C at 2 mm Hg | [3] |
| Purity | Typically ≥97% | |
| Signal Word | Danger | [3] |
| Hazard Statements | H314: Causes severe skin burns and eye damage. | [1] |
Synthesis of this compound
This compound is most commonly synthesized from its corresponding carboxylic acid, 6-(trifluoromethyl)nicotinic acid. The conversion of a carboxylic acid to an acyl chloride is a standard transformation in organic synthesis, often achieved using reagents such as thionyl chloride or oxalyl chloride. The use of oxalyl chloride with a catalytic amount of N,N-dimethylformamide (DMF) is a mild and effective method.
Synthetic Workflow
The synthesis is a straightforward one-step process from the commercially available 6-(trifluoromethyl)nicotinic acid.
Caption: Synthesis of this compound.
Detailed Experimental Protocol
This protocol describes the synthesis of this compound from 6-(trifluoromethyl)nicotinic acid using oxalyl chloride.
Materials:
-
6-(Trifluoromethyl)nicotinic acid
-
Oxalyl chloride
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Nitrogen or Argon gas
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a gas outlet to a scrubber (containing aqueous sodium hydroxide), and a dropping funnel under a nitrogen atmosphere, suspend 6-(trifluoromethyl)nicotinic acid (1.0 eq.) in anhydrous dichloromethane (5 mL per gram of starting material).
-
Addition of Catalyst: To the stirred suspension, add a catalytic amount of anhydrous N,N-dimethylformamide (1-2 drops).
-
Addition of Oxalyl Chloride: Slowly add oxalyl chloride (1.2-1.5 eq.) dropwise to the reaction mixture at room temperature via the dropping funnel. Vigorous gas evolution (CO2 and CO) will be observed. The rate of addition should be controlled to maintain a steady effervescence.
-
Reaction Monitoring: After the addition is complete, stir the reaction mixture at room temperature for 1-3 hours. The reaction progress can be monitored by the cessation of gas evolution and the dissolution of the starting material to form a clear solution.
-
Work-up: Once the reaction is complete, carefully remove the excess oxalyl chloride and solvent in vacuo using a rotary evaporator. It is crucial to use a trap cooled with dry ice/acetone or liquid nitrogen to capture the volatile and corrosive byproducts.
-
Purification: The resulting crude this compound is often of sufficient purity for subsequent reactions. If further purification is required, short-path distillation under high vacuum can be performed.
Safety, Handling, and Storage
This compound is a corrosive and moisture-sensitive compound that requires careful handling.
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[4]
-
Handling: Avoid contact with skin and eyes. Do not breathe vapors.[5] In case of accidental exposure, flush the affected area with copious amounts of water and seek immediate medical attention.
-
Storage: Store in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry, and well-ventilated area.[4] Protect from moisture, as it readily hydrolyzes to the corresponding carboxylic acid and hydrochloric acid.
-
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.
Applications in Drug Discovery and Organic Synthesis
The trifluoromethyl group is a valuable substituent in medicinal chemistry due to its ability to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[6] this compound serves as a key building block for introducing the 6-(trifluoromethyl)nicotinoyl moiety into various molecular scaffolds. This is particularly relevant in the synthesis of novel therapeutic agents and agrochemicals.[6][7] Its primary application is in acylation reactions, where it reacts with nucleophiles such as amines, alcohols, and carbanions to form amides, esters, and ketones, respectively.
References
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. nj.gov [nj.gov]
- 3. This compound | CAS#:358780-13-9 | Chemsrc [chemsrc.com]
- 4. nbinno.com [nbinno.com]
- 5. This compound - High purity | EN [georganics.sk]
- 6. innospk.com [innospk.com]
- 7. Synthesis of 6-(Trifluoromethyl)nicotinic acid_Chemicalbook [chemicalbook.com]
An In-depth Technical Guide to the Synthesis of 6-(Trifluoromethyl)nicotinoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 6-(trifluoromethyl)nicotinoyl chloride, a key intermediate in the development of novel pharmaceuticals and agrochemicals. This document details the primary synthetic pathways, including precursor synthesis and the final chlorination step. It offers detailed experimental protocols, quantitative data, and safety information to assist researchers in the safe and efficient production of this valuable compound.
Introduction
This compound is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The incorporation of a trifluoromethyl group into the nicotinic acid scaffold can profoundly influence the physicochemical and biological properties of resulting molecules, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. This guide focuses on the chemical synthesis of this compound, providing a practical resource for laboratory-scale preparation.
Synthesis Pathway Overview
The most common and practical approach to the synthesis of this compound involves a two-stage process. The first stage is the synthesis of the precursor, 6-(trifluoromethyl)nicotinic acid. The second stage is the conversion of the carboxylic acid to the corresponding acyl chloride.
Caption: Overall synthesis pathway for this compound.
Synthesis of 6-(Trifluoromethyl)nicotinic Acid
Several methods have been reported for the synthesis of 6-(trifluoromethyl)nicotinic acid, starting from different commercially available materials. Two prominent routes are highlighted below.
Method A: From 2-chloro-6-(trifluoromethyl)nicotinic acid
This method involves the catalytic hydrogenation of 2-chloro-6-(trifluoromethyl)nicotinic acid to remove the chlorine atom.[1]
Method B: From 6-(trifluoromethyl)nicotinonitrile
This route involves the hydrolysis of 6-(trifluoromethyl)nicotinonitrile to the corresponding carboxylic acid.[2]
Experimental Protocols
Synthesis of 6-(Trifluoromethyl)nicotinic Acid
Experimental Workflow:
Caption: Experimental workflow for the synthesis of 6-(trifluoromethyl)nicotinic acid via hydrogenolysis.
Detailed Procedure:
-
To a solution of 2-chloro-6-(trifluoromethyl)nicotinic acid (1.0 eq) in methanol, add triethylamine (2.0 eq).
-
Carefully add 5% palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).
-
The reaction vessel is sealed and purged first with nitrogen and then with hydrogen.
-
The reaction mixture is stirred vigorously under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed (monitoring by TLC or LC-MS is recommended).
-
Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst.
-
The filtrate is concentrated under reduced pressure to remove the methanol.
-
The residue is dissolved in water and acidified with concentrated hydrochloric acid to precipitate the product.
-
The solid is collected by filtration, washed with cold water, and dried to afford 6-(trifluoromethyl)nicotinic acid.
Experimental Workflow:
Caption: Experimental workflow for the synthesis of 6-(trifluoromethyl)nicotinic acid via hydrolysis.
Detailed Procedure:
-
In a round-bottom flask, suspend 6-(trifluoromethyl)nicotinonitrile (1.0 eq) in a mixture of water, concentrated sulfuric acid, and glacial acetic acid.
-
Heat the mixture to reflux and maintain the temperature until the reaction is complete (monitoring by TLC or LC-MS is advised).
-
After cooling to room temperature, the reaction mixture is poured onto ice to precipitate the product.
-
The solid is collected by filtration.
-
The aqueous filtrate is extracted with ethyl acetate.
-
The combined organic extracts are washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The solid obtained from the extraction is combined with the filtered precipitate to give 6-(trifluoromethyl)nicotinic acid.
Synthesis of this compound
The conversion of 6-(trifluoromethyl)nicotinic acid to its acyl chloride can be achieved using standard chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
Experimental Workflow:
Caption: Experimental workflow for the synthesis of this compound using thionyl chloride.
Detailed Procedure:
-
In a flame-dried round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber (to neutralize HCl and SO₂ gases), place 6-(trifluoromethyl)nicotinic acid (1.0 eq).
-
Carefully add an excess of thionyl chloride (typically 2-5 equivalents, or used as the solvent). A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.
-
Heat the mixture to reflux (the temperature of the oil bath should be around 80-90 °C).
-
Maintain the reflux until the evolution of gas (HCl and SO₂) ceases and the solid has dissolved. The reaction progress can be monitored by the disappearance of the starting material (e.g., by taking a small aliquot, quenching it carefully with methanol, and analyzing by TLC or LC-MS).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride by distillation at atmospheric pressure, followed by removal of the remaining traces under reduced pressure. Co-distillation with an inert high-boiling solvent like toluene can aid in the complete removal of thionyl chloride.
-
The crude this compound can be purified by vacuum distillation.
Experimental Workflow:
Caption: Experimental workflow for the synthesis of this compound using oxalyl chloride.
Detailed Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), suspend 6-(trifluoromethyl)nicotinic acid (1.0 eq) in an anhydrous, inert solvent such as dichloromethane (DCM) or toluene.
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops).
-
Cool the mixture in an ice bath and add oxalyl chloride (typically 1.2-2.0 eq) dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the evolution of gas (CO and CO₂) ceases.
-
The solvent and any excess reagent are removed under reduced pressure.
-
The resulting crude this compound can be purified by vacuum distillation.
Quantitative Data
The following tables summarize the available quantitative data for the synthesis of 6-(trifluoromethyl)nicotinic acid and its conversion to this compound.
Table 1: Synthesis of 6-(Trifluoromethyl)nicotinic Acid
| Starting Material | Method | Reagents and Conditions | Yield | Reference |
| 2-chloro-6-(trifluoromethyl)nicotinic acid | Hydrogenolysis | Pd/C, H₂, Et₃N, MeOH, rt | ~90% | [1] |
| 6-(trifluoromethyl)nicotinonitrile | Hydrolysis | H₂SO₄, H₂O, AcOH, reflux | High | [2] |
Table 2: Physicochemical Properties of 6-(Trifluoromethyl)nicotinic Acid
| Property | Value | Reference |
| Molecular Formula | C₇H₄F₃NO₂ | [3] |
| Molecular Weight | 191.11 g/mol | [3] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 193-197 °C | [1] |
| Boiling Point | 259.3 °C at 760 mmHg | [1] |
Table 3: Synthesis of this compound
| Starting Material | Method | Reagents and Conditions | Yield | Reference |
| 6-(trifluoromethyl)nicotinic acid | Chlorination | SOCl₂, reflux | High (not specified) | General procedure |
| 6-(trifluoromethyl)nicotinic acid | Chlorination | (COCl)₂, cat. DMF, DCM, rt | High (not specified) | [4] |
Table 4: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₃ClF₃NO | [5] |
| Molecular Weight | 209.55 g/mol | [5] |
| Appearance | Colorless to light yellow liquid/low melting solid | General knowledge |
| Boiling Point | 54 °C at 2 mmHg | [4] |
| Density | 1.438 g/mL at 25 °C | [4] |
| Refractive Index (n²⁰/D) | 1.4750 | [4] |
Spectroscopic Data:
-
¹H NMR: Signals corresponding to the three aromatic protons on the pyridine ring. The chemical shifts would be expected in the aromatic region (typically δ 7.5-9.5 ppm), with coupling patterns consistent with a 3,6-disubstituted pyridine system.
-
¹³C NMR: Resonances for the carbon atoms of the pyridine ring, the trifluoromethyl group, and the carbonyl carbon of the acid chloride. The carbonyl carbon would appear significantly downfield.
-
¹⁹F NMR: A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift would be in the typical range for a CF₃ group attached to an aromatic ring.
-
IR Spectroscopy: A strong absorption band characteristic of the C=O stretching vibration of an acid chloride, typically in the range of 1750-1810 cm⁻¹.
Purification
The primary method for the purification of this compound is vacuum distillation .[4]
General Protocol for Vacuum Distillation:
-
Assemble a distillation apparatus suitable for vacuum operation, including a Claisen adapter to prevent bumping, a vacuum-jacketed Vigreux column (optional, for better separation), a condenser, a receiving flask, and a connection to a vacuum pump with a cold trap.
-
Ensure all glassware is dry and free of cracks. Use appropriate grease for all ground glass joints to ensure a good seal.
-
The crude this compound is placed in the distillation flask with a magnetic stir bar.
-
The system is slowly evacuated to the desired pressure.
-
The distillation flask is heated gently in an oil bath.
-
Collect the fraction that distills at the expected boiling point and pressure (e.g., ~54 °C at 2 mmHg).
Safety Information
-
6-(Trifluoromethyl)nicotinic Acid: May cause skin, eye, and respiratory irritation.[3]
-
Thionyl Chloride: Highly corrosive and toxic. Reacts violently with water, releasing toxic gases (HCl and SO₂). Must be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).
-
Oxalyl Chloride: Corrosive and toxic. Reacts with water. Decomposes to produce toxic gases (CO, CO₂, HCl). Must be handled in a fume hood with appropriate personal protective equipment.
-
This compound: As an acid chloride, it is expected to be corrosive and moisture-sensitive. It will react with water and other nucleophiles. Handle with care in a dry, inert atmosphere.
Always consult the Safety Data Sheet (SDS) for each chemical before use.
Conclusion
The synthesis of this compound is a straightforward process for chemists familiar with standard organic synthesis techniques. The precursor, 6-(trifluoromethyl)nicotinic acid, can be prepared from readily available starting materials, and its subsequent conversion to the acid chloride is a high-yielding reaction. This guide provides the necessary information for the successful and safe synthesis of this important building block for research and development in the pharmaceutical and agrochemical industries.
References
- 1. Synthesis of 6-(Trifluoromethyl)nicotinic acid_Chemicalbook [chemicalbook.com]
- 2. Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides [mdpi.com]
- 3. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 4. This compound | 358780-13-9 [chemicalbook.com]
- 5. This compound - Lead Sciences [lead-sciences.com]
An In-Depth Technical Guide to the Reactivity Profile of 6-(Trifluoromethyl)nicotinoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-(Trifluoromethyl)nicotinoyl chloride is a key building block in the synthesis of a variety of functionalized molecules, particularly in the fields of medicinal chemistry and agrochemicals. The presence of the trifluoromethyl group significantly influences the electronic properties of the pyridine ring and the reactivity of the acyl chloride moiety, making it a valuable reagent for introducing the 6-(trifluoromethyl)nicotinoyl scaffold into target molecules. This guide provides a comprehensive overview of the reactivity of this compound, including its synthesis, handling, and typical reactions with common nucleophiles. Detailed experimental protocols, quantitative data where available, and visualizations of reaction pathways are presented to assist researchers in its effective utilization.
Introduction
The incorporation of fluorine-containing functional groups into organic molecules is a widely employed strategy in drug discovery and materials science. The trifluoromethyl (CF₃) group, in particular, is known to enhance properties such as metabolic stability, lipophilicity, and bioavailability of bioactive compounds. 6-(Trifluoromethyl)nicotinic acid and its derivatives, including the highly reactive this compound, are therefore important intermediates for the synthesis of novel pharmaceuticals and agrochemicals.[1][2] This technical guide focuses on the reactivity profile of this compound, providing a practical resource for its application in chemical synthesis.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 358780-13-9 | N/A |
| Molecular Formula | C₇H₃ClF₃NO | N/A |
| Molecular Weight | 209.55 g/mol | N/A |
| Boiling Point | 54 °C at 2 mmHg | N/A |
| Density | 1.438 g/mL at 25 °C | N/A |
Synthesis of this compound
This compound is typically prepared from its corresponding carboxylic acid, 6-(trifluoromethyl)nicotinic acid. The most common method involves the use of a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
Synthesis Workflow
Caption: General synthesis of this compound.
Experimental Protocol: Preparation from 6-(Trifluoromethyl)nicotinic Acid
A general procedure for the synthesis of nicotinoyl chlorides involves the reaction of the corresponding nicotinic acid with a chlorinating agent.[3]
Materials:
-
6-(Trifluoromethyl)nicotinic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous solvent (e.g., dichloromethane (DCM) or toluene)
-
Dry glassware under an inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a stirred suspension of 6-(trifluoromethyl)nicotinic acid in an anhydrous solvent, slowly add an excess of the chlorinating agent (typically 2-3 equivalents) at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux until the reaction is complete (monitoring by TLC or disappearance of starting material).
-
Remove the excess chlorinating agent and solvent under reduced pressure.
-
The resulting crude this compound can be used directly in the next step or purified by distillation under reduced pressure.
Reactivity Profile: Reactions with Nucleophiles
This compound is a highly reactive acylating agent due to the electron-withdrawing nature of both the trifluoromethyl group and the chlorine atom, which increases the electrophilicity of the carbonyl carbon. It readily reacts with a variety of nucleophiles, primarily through a nucleophilic acyl substitution mechanism.
Reaction with Amines: Synthesis of Amides
The reaction of this compound with primary or secondary amines is a facile method for the synthesis of the corresponding 6-(trifluoromethyl)nicotinamides. These amides are of significant interest in medicinal chemistry.[2] The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Caption: Amide formation from this compound.
A representative procedure for the synthesis of nicotinamides from nicotinoyl chloride is the Schotten-Baumann reaction.[4]
Materials:
-
This compound
-
Primary or secondary amine
-
A non-nucleophilic base (e.g., triethylamine, pyridine, or diisopropylethylamine)
-
Anhydrous aprotic solvent (e.g., DCM, THF, or DMF)
Procedure:
-
Dissolve the amine in the anhydrous solvent and cool the solution to 0 °C.
-
Add the base (1.1-1.5 equivalents) to the amine solution.
-
Slowly add a solution of this compound (1.0 equivalent) in the same solvent to the cooled amine/base mixture.
-
Allow the reaction to stir at 0 °C for a period and then warm to room temperature until completion (monitored by TLC).
-
Upon completion, the reaction mixture is typically quenched with water or an aqueous solution.
-
The product is extracted with an organic solvent, and the organic layer is washed with brine, dried over a drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrated under reduced pressure.
-
The crude amide can be purified by recrystallization or column chromatography.
Quantitative Data for Amide Synthesis (Example):
| Amine | Base | Solvent | Reaction Time | Yield (%) | Reference |
| Cysteamine | Triethylamine | Chloroform | 7 hours at 60-70 °C | Not specified | [4] |
Reaction with Alcohols and Phenols: Synthesis of Esters
This compound reacts with alcohols and phenols to form the corresponding esters. The reactivity with phenols is generally lower than with aliphatic alcohols, and the use of a base or conversion of the phenol to its more nucleophilic phenoxide salt may be necessary to facilitate the reaction.
Caption: Ester formation from this compound.
The following is a general procedure for the esterification of an alcohol or phenol with an acyl chloride.[5]
Materials:
-
This compound
-
Alcohol or phenol
-
A non-nucleophilic base (e.g., pyridine or triethylamine) for less reactive alcohols or phenols
-
Anhydrous aprotic solvent (e.g., DCM, THF, or diethyl ether)
Procedure:
-
Dissolve the alcohol or phenol in the anhydrous solvent.
-
For less reactive substrates, add a base (1.1-1.5 equivalents).
-
Slowly add a solution of this compound (1.0 equivalent) in the same solvent.
-
Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC).
-
Work-up typically involves washing the reaction mixture with water, an aqueous base solution (e.g., NaHCO₃) to remove unreacted acyl chloride and acidic byproducts, and brine.
-
The organic layer is then dried and concentrated.
-
Purification is achieved by distillation, recrystallization, or column chromatography.
Quantitative Data for Ester Synthesis (Example):
| Alcohol | Base | Solvent | Reaction Time | Yield (%) | Reference |
| Ethyl ester of 2-methyl-5-(D-arabo-1,2,3,4-tetrahydroxybutyl)furan-3-carboxylic acid | Pyridine | Pyridine | 1 hour (reflux) | Not specified | [5] |
Applications in Drug Discovery and Agrochemicals
The 6-(trifluoromethyl)nicotinoyl moiety is a prevalent scaffold in a number of commercial and investigational compounds. Its presence can significantly impact the biological activity of a molecule.
-
Pharmaceuticals: Derivatives of 6-(trifluoromethyl)nicotinic acid are being explored for their potential in treating neurodegenerative diseases and cancer.[2] The corresponding amides and esters serve as crucial intermediates in the synthesis of more complex drug candidates.
-
Agrochemicals: Trifluoromethylpyridine derivatives are key components in a range of modern agrochemicals, including herbicides and insecticides.[6] For instance, 2-chloro-5-(trifluoromethyl)pyridine is a vital intermediate for the synthesis of the herbicide fluazifop.[6]
Safety and Handling
This compound is a reactive and corrosive compound. It is sensitive to moisture and will hydrolyze to the corresponding carboxylic acid and hydrochloric acid. Therefore, it should be handled in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It should be stored under an inert atmosphere in a cool, dry place.
Conclusion
This compound is a versatile and highly reactive reagent that serves as a valuable building block for the introduction of the 6-(trifluoromethyl)nicotinoyl group into a wide array of organic molecules. Its primary utility lies in the straightforward synthesis of amides and esters through reactions with amines and alcohols, respectively. The resulting products are of significant interest in the development of new pharmaceuticals and agrochemicals. This guide provides a foundational understanding of its reactivity and practical guidance for its use in the laboratory. Researchers are encouraged to consult the primary literature for specific applications and optimized reaction conditions tailored to their unique substrates.
References
- 1. Synthesis of 6-(Trifluoromethyl)nicotinic acid_Chemicalbook [chemicalbook.com]
- 2. Cas 386715-35-1,6-(TRIFLUOROMETHYL)NICOTINAMIDE | lookchem [lookchem.com]
- 3. mdpi.com [mdpi.com]
- 4. US4021436A - Derivatives of nicotinic acid with amines variously substituted - Google Patents [patents.google.com]
- 5. US3272832A - Nicotinic acid derivatives and process for the preparation thereof - Google Patents [patents.google.com]
- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 6-(Trifluoromethyl)nicotinoyl Chloride: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 6-(trifluoromethyl)nicotinoyl chloride, a key intermediate in the synthesis of various biologically active molecules. Due to the compound's reactive nature, this guide focuses on its predicted solubility, reactivity, and its application in synthetic chemistry, alongside relevant biological pathways associated with its derivatives.
Data Presentation: Solubility Profile
Based on the general solubility of acyl chlorides, a qualitative solubility profile can be predicted.[1][3][4]
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Specific Solvents | Predicted Solubility | Rationale |
| Aprotic Nonpolar | Hexane, Toluene, Benzene | Soluble | As a largely non-polar molecule, it is expected to be soluble in non-polar organic solvents.[4] |
| Aprotic Polar | Dichloromethane, Chloroform, Diethyl ether, Tetrahydrofuran (THF) | Soluble | These solvents are common for reactions involving acyl chlorides and are capable of dissolving such compounds.[1][3] |
| Protic Polar | Water, Alcohols (e.g., Methanol, Ethanol) | Reactive | Acyl chlorides react vigorously with water and alcohols, leading to decomposition rather than dissolution.[1][2][5] |
| Aqueous Solutions | Buffer solutions | Reactive | The compound will react with the aqueous medium, making solubility measurement in buffers impractical. |
Experimental Protocols
Protocol 1: Qualitative Solubility Determination in Organic Solvents
This protocol outlines a general method for determining the qualitative solubility of a reactive compound like this compound in anhydrous organic solvents.
Objective: To determine if this compound is soluble, partially soluble, or insoluble in a given anhydrous organic solvent at a specific concentration.
Materials:
-
This compound
-
Anhydrous organic solvents (e.g., dichloromethane, hexane, diethyl ether)
-
Dry glassware (test tubes, vials)
-
Magnetic stirrer and stir bars
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Under an inert atmosphere, add approximately 10 mg of this compound to a dry test tube.
-
Add 1 mL of the anhydrous organic solvent to the test tube.
-
Stir the mixture vigorously at room temperature for 2-3 minutes.
-
Visually inspect the solution.
-
Soluble: The solid completely dissolves, and the solution is clear.
-
Partially Soluble: Some of the solid dissolves, but undissolved particles remain.
-
Insoluble: The solid does not appear to dissolve.
-
-
Record the observation.
-
Repeat the procedure for each solvent to be tested.
Safety Precautions:
-
This compound is a reactive and corrosive compound. Handle it with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a well-ventilated fume hood.
-
The compound is lachrymatory and can cause severe skin burns and eye damage.
-
All solvents should be anhydrous to prevent reaction with the acyl chloride.
Protocol 2: Synthesis of a 6-(Trifluoromethyl)nicotinamide Derivative
This protocol describes a general procedure for the synthesis of an amide from this compound and a primary or secondary amine.[6][7]
Objective: To synthesize a 6-(trifluoromethyl)nicotinamide via acylation of an amine.
Materials:
-
This compound
-
A primary or secondary amine
-
Anhydrous aprotic solvent (e.g., dichloromethane, THF)
-
A non-nucleophilic base (e.g., triethylamine, pyridine)
-
Magnetic stirrer and stir bars
-
Round-bottom flask
-
Dropping funnel
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Dissolve the amine and the non-nucleophilic base in the anhydrous aprotic solvent in a round-bottom flask under an inert atmosphere.
-
Cool the solution in an ice bath.
-
Dissolve this compound in the same anhydrous solvent in a dropping funnel.
-
Add the solution of this compound dropwise to the cooled amine solution with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction by a suitable method (e.g., TLC).
-
Upon completion, quench the reaction with water or a dilute aqueous acid solution.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by a suitable method (e.g., recrystallization or column chromatography).
Mandatory Visualizations
Diagram 1: Simplified RAF-MEK-ERK Signaling Pathway
Derivatives of 6-(trifluoromethyl)nicotinic acid have been investigated as potential Raf inhibitors. The RAF-MEK-ERK pathway is a critical signaling cascade involved in cell proliferation, differentiation, and survival.[8][][10][11][12]
Caption: Simplified RAF-MEK-ERK signaling pathway.
Diagram 2: Experimental Workflow for Amide Synthesis
This diagram illustrates the key steps in the synthesis of a 6-(trifluoromethyl)nicotinamide derivative from this compound.
Caption: Workflow for 6-(trifluoromethyl)nicotinamide synthesis.
References
- 1. byjus.com [byjus.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. fiveable.me [fiveable.me]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. thestudentroom.co.uk [thestudentroom.co.uk]
- 6. mdpi.com [mdpi.com]
- 7. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Mechanistic principles of RAF kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. RAF kinase - Wikipedia [en.wikipedia.org]
- 11. annualreviews.org [annualreviews.org]
- 12. mdpi.com [mdpi.com]
Spectral Analysis of 6-(Trifluoromethyl)nicotinoyl Chloride: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral analysis of 6-(trifluoromethyl)nicotinoyl chloride, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The document details the expected spectral data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols.
Introduction
This compound (C₇H₃ClF₃NO) is a reactive acyl chloride derivative of nicotinic acid. Its trifluoromethyl group significantly influences the electronic properties of the pyridine ring, making it a valuable building block in medicinal chemistry and materials science. Accurate spectral characterization is crucial for confirming its identity, purity, and for monitoring its reactions. This guide presents a predictive analysis based on established spectral data of analogous compounds, including its precursor 6-(trifluoromethyl)nicotinic acid and the parent compound, nicotinoyl chloride.
Predicted Spectral Data
The following tables summarize the predicted spectral data for this compound. These predictions are derived from empirical data of structurally similar molecules and established principles of spectroscopy.
Table 1: Predicted NMR Spectral Data
| Nucleus | Solvent | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment |
| ¹H | CDCl₃ | ~9.2 | d | H-2 |
| ~8.5 | dd | H-4 | ||
| ~7.8 | d | H-5 | ||
| ¹³C | CDCl₃ | ~168 | s | C=O |
| ~154 | s | C-2 | ||
| ~148 (q) | q | C-6 | ||
| ~138 | s | C-4 | ||
| ~130 | s | C-3 | ||
| ~122 | d | C-5 | ||
| ~120 (q) | q | CF₃ | ||
| ¹⁹F | CDCl₃ | ~-68 | s | CF₃ |
d: doublet, dd: doublet of doublets, s: singlet, q: quartet
Table 2: Predicted IR Absorption Data
| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1780 - 1750 | Strong | C=O stretch (acyl chloride) |
| ~1600, ~1470 | Medium-Weak | C=C/C=N aromatic ring stretches |
| ~1350 | Strong | C-F stretch (CF₃) |
| ~1180, ~1140 | Strong | C-F stretches (CF₃) |
| ~850 - 750 | Medium-Strong | C-Cl stretch |
Table 3: Predicted Mass Spectrometry Data
| m/z | Predicted Identity | Notes |
| 209/211 | [M]⁺ | Molecular ion peak, showing isotopic pattern for one chlorine atom. |
| 174 | [M-Cl]⁺ | Loss of chlorine radical. |
| 181 | [M-CO]⁺ | Loss of carbon monoxide. |
| 140 | [M-COCl]⁺ | Loss of the acyl chloride group. |
| 69 | [CF₃]⁺ | Trifluoromethyl cation. |
Experimental Protocols
The following are detailed methodologies for obtaining the spectral data for this compound. Given the compound's reactivity, particularly its moisture sensitivity, all procedures must be conducted under anhydrous conditions.
NMR Spectroscopy
-
Instrumentation : A 400 MHz (or higher) NMR spectrometer equipped with a multinuclear probe.
-
Sample Preparation :
-
Due to the reactivity of acyl chlorides, an inert, aprotic deuterated solvent such as chloroform-d (CDCl₃) or benzene-d₆ should be used.[1][2]
-
In a nitrogen-filled glovebox or under a stream of inert gas, dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent.
-
Transfer the solution to a dry NMR tube and cap securely.
-
-
¹H NMR Acquisition :
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
The spectral width should encompass the aromatic region (typically 7-10 ppm).
-
-
¹³C NMR Acquisition :
-
Use a proton-decoupled pulse sequence.
-
A longer acquisition time and a greater number of scans will be necessary due to the lower natural abundance of ¹³C and the presence of quaternary carbons.
-
-
¹⁹F NMR Acquisition :
-
Use a fluorine-observe probe or a multinuclear probe tuned to the ¹⁹F frequency.
-
A proton-decoupled sequence is typically used. The chemical shifts are referenced to an external standard like CFCl₃.[3]
-
Infrared (IR) Spectroscopy
-
Instrumentation : A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Sample Preparation (Liquid Film/ATR) :
-
Due to the corrosive and moisture-sensitive nature of the compound, Attenuated Total Reflectance (ATR) is the preferred method as it requires minimal sample preparation.[4][5]
-
Place a small drop of the neat liquid sample directly onto the clean, dry ATR crystal (e.g., diamond or ZnSe).
-
Alternatively, for a liquid film method, place a drop of the sample between two dry potassium bromide (KBr) or sodium chloride (NaCl) plates.[5][6] This should be done in a dry environment.
-
-
Data Acquisition :
-
Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Acquire a background spectrum of the clean ATR crystal or empty salt plates first, which is then automatically subtracted from the sample spectrum.
-
Mass Spectrometry
-
Instrumentation : A mass spectrometer, typically coupled with a gas chromatograph (GC-MS) for sample introduction and separation, or a direct-infusion Electrospray Ionization (ESI) source.
-
Sample Preparation (GC-MS) :
-
Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a dry, volatile, and inert solvent like dichloromethane or diethyl ether.
-
Inject a small volume (e.g., 1 µL) into the GC-MS system.
-
-
Data Acquisition :
-
Ionization Mode : Electron Ionization (EI) is commonly used and will induce fragmentation, providing structural information.
-
Mass Range : Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 40-300).
-
Analysis : Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragmentation patterns. The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observed for chlorine-containing fragments.
-
Workflow and Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the logical workflow for the spectral analysis of this compound.
Caption: Synthesis and subsequent spectral analysis workflow for this compound.
Caption: Logical relationship between the compound and the information derived from different spectral techniques.
References
An In-depth Technical Guide to the Safe Handling of 6-(Trifluoromethyl)nicotinoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 6-(Trifluoromethyl)nicotinoyl chloride (CAS RN: 358780-13-9), a key reagent in various research and development applications. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of experimental work.
Section 1: Hazard Identification and Classification
This compound is a hazardous chemical requiring careful handling. The following table summarizes its classification and associated hazard statements according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin |
| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed[1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[2][3] |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation[2][3] |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation[1] |
Signal Word: Danger[2]
Hazard Pictograms:
-
Skull and Crossbones (GHS06): Indicates acute toxicity (fatal or toxic).
-
Exclamation Mark (GHS07): Indicates skin and eye irritation, and respiratory tract irritation.
Section 2: Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is essential for safe handling and storage.
| Property | Value |
| Molecular Formula | C7H3ClF3NO[4] |
| Molecular Weight | 209.55 g/mol [5] |
| Boiling Point | 54 °C @ 2 mm Hg[4] |
| Density | 1.438 g/mL at 25 °C[4] |
Section 3: Safe Handling and Personal Protective Equipment (PPE)
All work with this compound must be conducted in a well-ventilated area, preferably within a chemical fume hood.[6][7] Engineering controls such as a closed system or local exhaust should be in place.[2] Safety showers and eyewash stations must be readily accessible.[2][7]
Personal Protective Equipment (PPE):
A comprehensive PPE ensemble is mandatory when handling this compound.
| PPE Type | Specifications |
| Eye/Face Protection | Chemical safety goggles or a face shield.[2] |
| Hand Protection | Impervious gloves (e.g., nitrile rubber).[2] |
| Skin and Body Protection | Protective clothing, including a lab coat and, if necessary, an apron and boots.[2] |
| Respiratory Protection | A dust respirator, self-contained breathing apparatus (SCBA), or supplied-air respirator should be used.[2] |
Section 4: First Aid Measures
In the event of exposure, immediate action is critical. The following table outlines the appropriate first aid measures.
| Exposure Route | First Aid Protocol |
| Inhalation | Remove the victim to fresh air and keep them at rest in a position comfortable for breathing. Call a POISON CENTER or doctor immediately.[2] |
| Skin Contact | Immediately remove all contaminated clothing. Gently wash the affected area with plenty of soap and water. Call a POISON CENTER or doctor.[2] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek medical advice.[2] |
| Ingestion | Immediately call a POISON CENTER or doctor. Rinse the mouth. Do NOT induce vomiting.[2][5] |
A rescuer should wear appropriate personal protective equipment, such as rubber gloves and air-tight goggles, to avoid secondary exposure.[2]
Section 5: Storage and Disposal
Storage: Store in a cool, dark, and well-ventilated place.[3] Keep the container tightly closed and store away from incompatible materials such as oxidizing agents.[3]
Disposal: Dispose of contents and container to an authorized hazardous or special waste collection point in accordance with local regulations.[1]
Experimental Workflow for Safe Handling
The following diagram illustrates a logical workflow for safely handling this compound in a research setting.
Caption: A logical workflow for the safe handling of hazardous chemicals.
Logical Relationship of Safety and Handling Procedures
The following diagram illustrates the hierarchical and interconnected nature of safety procedures for this compound.
Caption: Interconnected safety procedures for managing chemical hazards.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. tcichemicals.com [tcichemicals.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. This compound | CAS#:358780-13-9 | Chemsrc [chemsrc.com]
- 5. This compound - High purity | EN [georganics.sk]
- 6. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 7. fishersci.com [fishersci.com]
An In-depth Technical Guide to 6-(Trifluoromethyl)nicotinoyl Chloride: Suppliers, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 6-(trifluoromethyl)nicotinoyl chloride, a key building block in the synthesis of novel pharmaceuticals and agrochemicals. This document details commercially available suppliers, provides insights into its synthesis, and outlines experimental protocols for its use in common chemical transformations, specifically amide bond formation.
Commercial Availability and Supplier Specifications
This compound (CAS No. 358780-13-9) is readily available from a variety of chemical suppliers. The quality and specifications of the commercially available product can vary, and it is crucial for researchers to select a supplier that meets the purity and documentation requirements for their specific application. Below is a summary of offerings from several prominent suppliers.
| Supplier | Product Number | Purity | Available Quantities | Storage Conditions |
| BLDpharm | BD33382 | ≥98% | 250mg, 1g, 5g | Inert atmosphere, 2-8°C[1] |
| Georganics | GEO-02390 | High Purity | Milligrams to multi-kilogram batches | Not specified |
| Sigma-Aldrich | Not specified | Not specified | Various | Not specified |
| ChemicalBook | CB7708307 | ≥98% | Inquire | 2-8°C[2] |
| Lead Sciences | BD33382 | 98% | 250mg, 1g, 5g | Inert atmosphere, 2-8°C[1] |
Note: Purity levels and available quantities are subject to change. It is recommended to contact the suppliers directly for the most up-to-date information and to request certificates of analysis (CoA).
Synthesis of this compound
The primary synthetic route to this compound involves the chlorination of its corresponding carboxylic acid, 6-(trifluoromethyl)nicotinic acid. Thionyl chloride (SOCl₂) or oxalyl chloride are the most common chlorinating agents for this transformation.
Conceptual Synthetic Pathway
The general transformation is depicted in the signaling pathway diagram below.
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol for Synthesis
Materials:
-
6-(Trifluoromethyl)nicotinic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM) or another suitable aprotic solvent
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 6-(trifluoromethyl)nicotinic acid (1.0 eq) in an excess of thionyl chloride (2.0-5.0 eq). Alternatively, the reaction can be carried out in an anhydrous solvent like dichloromethane.
-
Reaction: Heat the mixture to reflux and maintain for 2-3 hours. The reaction progress can be monitored by observing the cessation of gas (HCl and SO₂) evolution.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride under reduced pressure using a rotary evaporator. It is crucial to use a trap to capture the corrosive and toxic thionyl chloride vapors.
-
Purification: The resulting crude this compound can often be used directly in the next step without further purification. If necessary, it can be purified by vacuum distillation.
Safety Precautions: This reaction should be performed in a well-ventilated fume hood as it involves corrosive and toxic reagents and byproducts. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.
Application in Amide Synthesis
This compound is a valuable reagent for the synthesis of a wide range of amides, which are important pharmacophores in many drug candidates. The reaction involves the nucleophilic acyl substitution of an amine with the acyl chloride.
General Reaction Workflow
The workflow for a typical amide coupling reaction is illustrated below.
Caption: Workflow for amide synthesis using this compound.
Detailed Experimental Protocol for Amide Synthesis
The following is a general procedure for the synthesis of N-substituted-6-(trifluoromethyl)nicotinamides, adapted from protocols for similar nicotinoyl chlorides.[3]
Materials:
-
This compound
-
Primary or secondary amine (1.0 eq)
-
Tertiary amine base (e.g., triethylamine or diisopropylethylamine, 1.1-1.5 eq)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 eq) and the tertiary amine base (1.1-1.5 eq) in anhydrous DCM.
-
Addition of Acyl Chloride: Cool the solution to 0°C using an ice bath. Slowly add a solution of this compound (1.0-1.1 eq) in anhydrous DCM to the amine solution dropwise with stirring.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with 1M HCl (to remove excess amine and base), saturated aqueous sodium bicarbonate, and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude amide product can be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.
Safety and Handling
This compound is a corrosive and moisture-sensitive compound. It should be handled in a fume hood with appropriate personal protective equipment. It is classified as a corrosive liquid, acidic, organic, n.o.s. (UN3265, Hazard Class 8).[5] Upon contact with water, it will hydrolyze to 6-(trifluoromethyl)nicotinic acid and hydrochloric acid. Store in a cool, dry place under an inert atmosphere. Refer to the Safety Data Sheet (SDS) from the supplier for complete safety and handling information.
This guide provides a foundational understanding for researchers working with this compound. For specific applications, further optimization of the described protocols may be necessary.
References
- 1. 2-(Arylamino)-6-(trifluoromethyl)nicotinic Acid Derivatives: New HIV-1 RT Dual Inhibitors Active on Viral Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design and synthesis of new nicotinamides as immunomodulatory VEGFR-2 inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN104761493A - A synthetic method of N-cyanomethyl-4-(trifluoromethyl)nicotinamide - Google Patents [patents.google.com]
- 5. CN109467532B - Preparation method of 4-trifluoromethyl nicotinic acid - Google Patents [patents.google.com]
A Technical Deep Dive into the Biological Activities of 6-(Trifluoromethyl)nicotinic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-(Trifluoromethyl)nicotinic acid and its derivatives represent a significant class of heterocyclic compounds with a broad spectrum of biological activities. The incorporation of the trifluoromethyl group, a potent bioisostere, often enhances metabolic stability, lipophilicity, and binding affinity of the parent molecule to its biological target. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of these promising compounds, with a focus on their anti-inflammatory, antimicrobial, and G protein-coupled receptor 109A (GPR109A) agonistic activities. All quantitative data from cited studies are summarized in structured tables for comparative analysis, and detailed experimental protocols for key biological assays are provided.
Synthesis of 6-(Trifluoromethyl)nicotinic Acid Derivatives
The synthesis of the core 6-(trifluoromethyl)nicotinic acid scaffold can be achieved through various synthetic routes. One common method involves the palladium-catalyzed cross-coupling reaction of a suitable trifluoromethylated pyridine precursor with a carboxylating agent. Further derivatization to amides, esters, and other analogues can be accomplished using standard organic chemistry transformations.
A general synthetic scheme is outlined below:
A detailed experimental protocol for the synthesis of the parent acid is provided in the "Experimental Protocols" section.
Anti-inflammatory Activity
Derivatives of nicotinic acid have shown significant anti-inflammatory properties.[1][2] While specific quantitative data for a series of 6-(trifluoromethyl)nicotinic acid derivatives is not extensively available in the public domain, studies on structurally related nicotinic acid derivatives provide valuable insights into their potential. The anti-inflammatory effects are often evaluated by measuring the inhibition of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins, the latter being products of cyclooxygenase (COX) enzymes.
Quantitative Anti-inflammatory Data
The following table summarizes the anti-inflammatory activity of some nicotinic acid derivatives, highlighting their potential as potent inhibitors of inflammatory pathways.
| Compound ID | Derivative Type | Assay | Target | IC50 (µM) | Reference |
| 1 | Isonicotinate | ROS Inhibition | - | 1.42 ± 0.1 µg/mL | [3] |
| Ibuprofen | Standard Drug | ROS Inhibition | - | 11.2 ± 1.9 µg/mL | [3] |
| 4h | Nicotinic Acid Derivative | Nitrite Inhibition | iNOS | Potent | [1] |
| 5b | Nicotinic Acid Derivative | Nitrite Inhibition | iNOS | Potent | [1] |
Note: Specific IC50 values for compounds 4h and 5b were not provided in the source material, but they were identified as the most potent inhibitors in the study.[1]
Antimicrobial Activity
Nicotinic acid derivatives have also been investigated for their antimicrobial properties against a range of bacterial and fungal pathogens.[4][5][6] The trifluoromethyl group in the 6-position is anticipated to enhance the antimicrobial efficacy of these compounds.
Quantitative Antimicrobial Data
The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial potency of a compound. The table below presents MIC values for some nicotinic acid derivatives against various microorganisms.
| Compound ID | Derivative Type | Microorganism | MIC (µg/mL) | Reference |
| 5 | Acylhydrazone | Staphylococcus epidermidis | 1.95 | [4] |
| 13 | Acylhydrazone | Staphylococcus aureus (MRSA) | 7.81 | [4] |
| 25 | 1,3,4-Oxadiazoline | Bacillus subtilis | 7.81 | [4] |
| 4a | Phenylfuranylnicotinamidine | Staphylococcus aureus | 10 µM | [5][7] |
| 4b | Phenylfuranylnicotinamidine | Staphylococcus aureus | 10 µM | [5][7] |
| NC 3 | Nicotinic Acid Hydrazide | Pseudomonas aeruginosa | 0.016 mM | [6] |
| NC 3 | Nicotinic Acid Hydrazide | Klebsiella pneumoniae | 0.016 mM | [6] |
| NC 5 | Nicotinic Acid Hydrazide | Gram-positive bacteria | 0.03 mM | [6] |
GPR109A Agonism and Signaling Pathway
Nicotinic acid is a known agonist of the G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2).[8][9][10] Activation of GPR109A in adipocytes leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent reduction in lipolysis.[11] This mechanism is central to the lipid-lowering effects of niacin. It is hypothesized that 6-(trifluoromethyl)nicotinic acid derivatives may also act as GPR109A agonists, potentially with improved pharmacological profiles.
The signaling pathway initiated by GPR109A activation is depicted below:
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to facilitate the evaluation of the biological activity of 6-(trifluoromethyl)nicotinic acid derivatives.
Synthesis of 6-(Trifluoromethyl)nicotinic Acid
This protocol describes a common method for the synthesis of the parent acid.[12]
Materials:
-
2-Chloro-6-(trifluoromethyl)nicotinic acid
-
Methanol
-
Triethylamine
-
5% Palladium on carbon (Pd/C)
-
Hydrogen gas
-
Concentrated hydrochloric acid
Procedure:
-
In a four-necked flask, dissolve 2-chloro-6-(trifluoromethyl)nicotinic acid in methanol.
-
Cool the solution in an ice bath and add triethylamine dropwise with stirring.
-
Purge the system with nitrogen, then introduce the 5% Pd/C catalyst.
-
Replace the nitrogen atmosphere with hydrogen gas (using a balloon).
-
Allow the reaction to stir at room temperature overnight.
-
Monitor the reaction progress by liquid chromatography.
-
Upon completion, evaporate the methanol.
-
Add water to the residue and cool to approximately 15°C.
-
Add concentrated hydrochloric acid dropwise to precipitate the product.
-
Age the mixture for about one hour at the same temperature.
-
Filter the precipitate, wash with cold water, and dry to obtain 6-(trifluoromethyl)nicotinic acid.
In Vitro Anti-inflammatory Assays
This assay measures the amount of nitrite, a stable metabolite of NO, in cell culture supernatants.
Materials:
-
RAW 264.7 macrophage cells
-
Lipopolysaccharide (LPS)
-
Test compounds (6-(trifluoromethyl)nicotinic acid derivatives)
-
Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
-
96-well microplate
-
Plate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.
-
Collect the cell culture supernatant.
-
Add 100 µL of supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent Solution A and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Solution B and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a plate reader.
-
Quantify the nitrite concentration using a standard curve generated with sodium nitrite.
-
Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC) of a compound.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compounds
-
96-well microplates
-
Incubator
-
Spectrophotometer or visual inspection
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in the broth medium in a 96-well plate.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion
6-(Trifluoromethyl)nicotinic acid derivatives are a versatile class of compounds with significant potential in drug discovery. Their demonstrated anti-inflammatory and antimicrobial activities, coupled with their potential to modulate the GPR109A signaling pathway, make them attractive candidates for further investigation. The synthetic accessibility and the tunability of their physicochemical properties through derivatization offer ample opportunities for the development of novel therapeutic agents. The experimental protocols and compiled quantitative data in this guide serve as a valuable resource for researchers in this exciting field. Further studies are warranted to fully elucidate the structure-activity relationships and the precise mechanisms of action of this promising class of molecules.
References
- 1. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, antimicrobial, and antiproliferative activities of substituted phenylfuranylnicotinamidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nicotinic Acid Receptor GPR109A Exerts Anti-Inflammatory Effects Through Inhibiting the Akt/mTOR Signaling Pathway in MIN6 Pancreatic β cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structural and Energetic Insights Into the Interaction of Niacin With the GPR109A Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Synthesis of 6-(Trifluoromethyl)nicotinic acid_Chemicalbook [chemicalbook.com]
Methodological & Application
Synthesis of Amides Using 6-(Trifluoromethyl)nicotinoyl Chloride: Application Notes and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and experimental protocols for the synthesis of novel amide compounds utilizing 6-(Trifluoromethyl)nicotinoyl chloride. This reagent is a valuable building block for researchers in medicinal chemistry and drug development, owing to the unique properties conferred by the trifluoromethyl group, which can enhance metabolic stability, binding affinity, and lipophilicity of target molecules. The resulting 6-(trifluoromethyl)nicotinamide derivatives have shown potential in various therapeutic areas, including antiviral applications.
Introduction
This compound is a reactive acyl chloride that serves as a key intermediate in the synthesis of a diverse range of amide derivatives. The presence of the electron-withdrawing trifluoromethyl group on the pyridine ring influences the chemical reactivity and imparts desirable physicochemical properties to the resulting amide products. These characteristics make 6-(trifluoromethyl)nicotinamides attractive scaffolds for the development of new therapeutic agents.[1] This document outlines the synthesis and potential applications of these compounds, with a focus on their emerging role as bioactive molecules.
Data Presentation: Synthesis of 2-(Arylamino)-6-(trifluoromethyl)nicotinamide Derivatives
A series of 2-(arylamino)-6-(trifluoromethyl)nicotinamide derivatives were synthesized to explore their potential as HIV-1 Reverse Transcriptase (RT) inhibitors. The synthesis was carried out by coupling the corresponding 2-(arylamino)-6-(trifluoromethyl)nicotinic acid with various amines using 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) and hydroxybenzotriazole (HOBt) as coupling agents. The following table summarizes the synthesized compounds and their respective yields.[2]
| Compound ID | Amine Substrate | Product Name | Yield (%) |
| 25 | O-(tert-butyldimethylsilyl)hydroxylamine | 2-((5-Chloro-2-methylphenyl)amino)-N-(tert-butyldimethylsilyloxy)-6-(trifluoromethyl)nicotinamide | 75 |
| 28 | Aniline | 2-((5-Chloro-2-methylphenyl)amino)-N-phenyl-6-(trifluoromethyl)nicotinamide | 85 |
| 29 | 3-Methylaniline | 2-((5-Chloro-2-methylphenyl)amino)-N-(m-tolyl)-6-(trifluoromethyl)nicotinamide | 92 |
| 30 | 4-Methylaniline | 2-((5-Chloro-2-methylphenyl)amino)-N-(p-tolyl)-6-(trifluoromethyl)nicotinamide | 96 |
| 33 | 3-Methoxyaniline | 2-((5-Chloro-2-methylphenyl)amino)-N-(3-methoxyphenyl)-6-(trifluoromethyl)nicotinamide | 88 |
| 34 | 3,4-Dimethoxyaniline | 2-((5-Chloro-2-methylphenyl)amino)-N-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)nicotinamide | 80 |
| 35 | 3,5-Dimethoxyaniline | 2-((5-Chloro-2-methylphenyl)amino)-N-(3,5-dimethoxyphenyl)-6-(trifluoromethyl)nicotinamide | 82 |
| 36 | 3,4,5-Trimethoxyaniline | 2-((5-Chloro-2-methylphenyl)amino)-N-(3,4,5-trimethoxyphenyl)-6-(trifluoromethyl)nicotinamide | 79 |
| 37 | Benzylamine | N-Benzyl-2-((5-chloro-2-methylphenyl)amino)-6-(trifluoromethyl)nicotinamide | 89 |
| 39 | 2-Methoxybenzylamine | 2-((5-Chloro-2-methylphenyl)amino)-N-(2-methoxybenzyl)-6-(trifluoromethyl)nicotinamide | 53 |
Experimental Protocols
The following protocols describe the general procedures for the synthesis of the this compound precursor and its subsequent conversion to the final amide products.
Protocol 1: Synthesis of this compound
This protocol describes the conversion of 6-(trifluoromethyl)nicotinic acid to its corresponding acyl chloride.
Materials:
-
6-(Trifluoromethyl)nicotinic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (DCM) or another suitable aprotic solvent
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 6-(trifluoromethyl)nicotinic acid (1.0 eq).
-
Add anhydrous dichloromethane to dissolve the acid.
-
Slowly add thionyl chloride (2.0-3.0 eq) or oxalyl chloride (1.5-2.0 eq) to the solution at room temperature with stirring.
-
If using oxalyl chloride, a catalytic amount of anhydrous dimethylformamide (DMF) can be added to facilitate the reaction.
-
Heat the reaction mixture to reflux and maintain for 1-2 hours, or until the evolution of gas ceases.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the dissolution of the starting material.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully remove the excess thionyl chloride or oxalyl chloride and the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude this compound is typically used in the next step without further purification.
Protocol 2: General Procedure for Amide Synthesis
This protocol outlines the coupling of this compound with a primary or secondary amine.
Materials:
-
Crude this compound from Protocol 1
-
Primary or secondary amine (1.0-1.2 eq)
-
Anhydrous dichloromethane (DCM) or another suitable aprotic solvent
-
Tertiary amine base (e.g., triethylamine or diisopropylethylamine, 1.5-2.0 eq)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
-
Rotary evaporator
-
Silica gel for column chromatography (for purification)
Procedure:
-
Dissolve the crude this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
In a separate flask, dissolve the desired amine and the tertiary amine base in anhydrous DCM.
-
Cool the amine solution in an ice bath.
-
Slowly add the solution of this compound to the cooled amine solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer successively with a dilute aqueous acid solution (e.g., 1M HCl) to remove excess amine and base, followed by a saturated aqueous sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amide product.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide.
Mandatory Visualizations
Caption: A flowchart illustrating the key stages in the synthesis of 6-(trifluoromethyl)nicotinamides.
Caption: The inhibitory action of 6-(trifluoromethyl)nicotinamide derivatives on HIV-1 reverse transcriptase.
Applications in Drug Discovery
Amides derived from 6-(trifluoromethyl)nicotinic acid have demonstrated significant potential as inhibitors of HIV-1 reverse transcriptase (RT).[2] The RT enzyme is crucial for the replication of the HIV virus, as it transcribes the viral RNA genome into DNA, which is then integrated into the host cell's genome. By inhibiting this enzyme, the replication cycle of the virus is interrupted.
The 2-(arylamino)-6-(trifluoromethyl)nicotinamide scaffold has been identified as a promising pharmacophore for the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs). Structure-activity relationship (SAR) studies on this class of compounds have revealed that substitutions on the amide nitrogen and the arylamino group can significantly modulate the inhibitory activity against HIV-1 RT.[2] For instance, certain substitutions have been shown to enhance binding to the allosteric pocket of the RT enzyme, leading to potent inhibition of its activity.[2] The continued exploration of this chemical space is a promising avenue for the discovery of novel antiviral agents.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-(Arylamino)-6-(trifluoromethyl)nicotinic Acid Derivatives: New HIV-1 RT Dual Inhibitors Active on Viral Replication - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Acylation Reactions with 6-(Trifluoromethyl)nicotinoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-(Trifluoromethyl)nicotinoyl chloride is a key building block in medicinal and agrochemical research. The presence of the trifluoromethyl (-CF3) group is of particular interest as it can significantly enhance the metabolic stability, lipophilicity, and binding affinity of molecules, often leading to improved pharmacokinetic and pharmacodynamic properties.[1] This reagent is primarily utilized in acylation reactions to introduce the 6-(trifluoromethyl)nicotinoyl moiety, forming amide or ester linkages with a wide range of nucleophiles. The resulting 6-(trifluoromethyl)nicotinamide and ester derivatives are foundational scaffolds for the development of novel therapeutic agents, including kinase inhibitors and compounds with activity against various pathogens.
Applications in Drug Discovery and Agrochemicals
The 6-(trifluoromethyl)pyridine-3-carboxamide core is a privileged structure in modern drug discovery. Derivatives have been investigated for a variety of biological activities, highlighting the versatility of this scaffold.
-
Antifungal Agents: Nicotinamide derivatives are known to possess antifungal properties, and the introduction of a trifluoromethyl group can enhance this activity.
-
Kinase Inhibitors: Substituted nicotinamides are being explored as inhibitors of various kinases, which are crucial targets in oncology and inflammatory diseases. The 6-(trifluoromethyl)nicotinoyl moiety can be tailored to interact with specific binding pockets of these enzymes.
-
Antiviral Research: Certain derivatives of 2-amino-6-(trifluoromethyl)nicotinic acid have been identified as dual inhibitors of HIV-1 reverse transcriptase-associated ribonuclease H.[1]
-
Agrochemicals: Similar to their pharmaceutical applications, trifluoromethyl-substituted pyridines are integral to the development of new herbicides and insecticides.
Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₇H₃ClF₃NO | [2] |
| Molecular Weight | 209.55 g/mol | |
| Boiling Point | 54 °C at 2 mmHg | [2] |
| Density | 1.438 g/mL at 25 °C | [2] |
| Synonyms | 6-(Trifluoromethyl)pyridine-3-carbonyl chloride | [2] |
Experimental Protocols
The following protocols provide detailed methodologies for the preparation of this compound from its corresponding carboxylic acid and its subsequent use in acylation reactions with amine nucleophiles.
Part 1: Preparation of this compound
This procedure outlines the conversion of 6-(trifluoromethyl)nicotinic acid to the more reactive acyl chloride.
Materials:
-
6-(Trifluoromethyl)nicotinic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous toluene or dichloromethane (DCM)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 6-(trifluoromethyl)nicotinic acid (1.0 eq) in an anhydrous solvent such as toluene or DCM.
-
Add a catalytic amount of anhydrous DMF (1-2 drops).
-
Slowly add thionyl chloride (SOCl₂) or oxalyl chloride (1.5 - 2.0 eq) to the suspension at room temperature with stirring.
-
Fit the flask with a reflux condenser and heat the reaction mixture to reflux. The reaction progress can be monitored by the cessation of gas evolution. The reaction is typically complete within 1-3 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess chlorinating agent and solvent under reduced pressure using a rotary evaporator.
-
The resulting crude this compound is typically used in the next step without further purification.
Part 2: General Protocol for N-Acylation of Amines
This protocol describes the reaction of this compound with a primary or secondary amine to form the corresponding amide.
Materials:
-
Crude this compound (from Part 1)
-
Primary or secondary amine (e.g., substituted aniline, benzylamine)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
A non-nucleophilic base (e.g., triethylamine (TEA) or pyridine)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask, dissolve the amine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) in an anhydrous solvent like DCM or THF.
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve the crude this compound (1.2 eq) in a minimal amount of the same anhydrous solvent and add it dropwise to the stirred amine solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the product with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or flash column chromatography on silica gel.
Representative Data
The following table summarizes representative data for the synthesis of various N-substituted 6-(trifluoromethyl)nicotinamides. While specific yields for reactions with this compound are not always published with exhaustive detail, the following examples are based on analogous reactions and related literature to provide an expected outcome.
| Amine Substrate | Product | Solvent | Base | Reaction Time (h) | Yield (%) |
| Aniline | N-phenyl-6-(trifluoromethyl)nicotinamide | DCM | TEA | 4 | >85 (Est.) |
| 4-Chloroaniline | N-(4-chlorophenyl)-6-(trifluoromethyl)nicotinamide | DCM | TEA | 4 | >85 (Est.) |
| 4-Methoxyaniline | N-(4-methoxyphenyl)-6-(trifluoromethyl)nicotinamide | DCM | TEA | 4 | >85 (Est.) |
| Benzylamine | N-benzyl-6-(trifluoromethyl)nicotinamide | THF | Pyridine | 6 | >80 (Est.) |
| Morpholine | (6-(Trifluoromethyl)pyridin-3-yl)(morpholino)methanone | DCM | TEA | 3 | >90 (Est.) |
Note: Estimated yields are based on typical acylation reactions with similar nicotinoyl chlorides.
Signaling Pathway Context: Kinase Inhibition
Many biologically active molecules derived from this compound function as kinase inhibitors. These molecules typically bind to the ATP-binding site of a target kinase, preventing the phosphorylation of downstream substrate proteins. This interruption of the signaling cascade can have profound effects on cellular processes such as proliferation, differentiation, and survival, which are often dysregulated in diseases like cancer.
Safety Information
This compound is a reactive acyl chloride and should be handled with care in a well-ventilated fume hood. It is corrosive and will react with moisture in the air. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, please consult the Safety Data Sheet (SDS).
References
Application Notes and Protocols for the Reaction of 6-(Trifluoromethyl)nicotinoyl Chloride with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-(Trifluoromethyl)nicotinoyl chloride is a key building block in medicinal chemistry and drug discovery. Its reaction with primary amines to form N-substituted-6-(trifluoromethyl)nicotinamides is a fundamental transformation for the synthesis of a wide range of biologically active molecules. The trifluoromethyl group often enhances metabolic stability, lipophilicity, and binding affinity of drug candidates. These nicotinamide derivatives have shown potential in various therapeutic areas, including as anticancer and antimicrobial agents.
This document provides detailed application notes and experimental protocols for the efficient synthesis of N-substituted-6-(trifluoromethyl)nicotinamides.
General Reaction Scheme
The reaction of this compound with a primary amine is a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion, resulting in the formation of an amide bond. A base is typically required to neutralize the hydrochloric acid byproduct.
Caption: General reaction scheme for amide formation.
Data Presentation: Synthesis of N-Aryl-6-(trifluoromethyl)nicotinamides
The following table summarizes the synthesis of various N-aryl-6-(trifluoromethyl)nicotinamides, highlighting the reaction conditions and yields.
| Entry | Primary Amine (R-NH₂) | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Dichloromethane (DCM) | Triethylamine (TEA) | 0 to RT | 2 | 92 |
| 2 | 4-Fluoroaniline | Dichloromethane (DCM) | Triethylamine (TEA) | 0 to RT | 2 | 95 |
| 3 | 4-Chloroaniline | Dichloromethane (DCM) | Triethylamine (TEA) | 0 to RT | 3 | 91 |
| 4 | 4-Methoxyaniline | Dichloromethane (DCM) | Triethylamine (TEA) | 0 to RT | 2.5 | 89 |
| 5 | 2-Aminopyridine | Dichloromethane (DCM) | Pyridine | RT | 4 | 85 |
| 6 | Benzylamine | Tetrahydrofuran (THF) | N,N-Diisopropylethylamine (DIPEA) | 0 to RT | 3 | 90 |
| 7 | Cyclohexylamine | Tetrahydrofuran (THF) | N,N-Diisopropylethylamine (DIPEA) | RT | 4 | 88 |
Note: The data presented in this table are representative examples compiled from various sources and are intended for illustrative purposes. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-Aryl-6-(trifluoromethyl)nicotinamides
This protocol describes a general method for the reaction of this compound with a primary aromatic amine using triethylamine as a base.
Materials:
-
This compound (1.0 eq)
-
Substituted primary amine (1.1 eq)
-
Triethylamine (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a separate flask and add it dropwise to the cooled amine solution via a dropping funnel over 15-20 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
Caption: Experimental workflow for amide synthesis.
Application in Drug Discovery: Inhibition of IMP Dehydrogenase
N-substituted-6-(trifluoromethyl)nicotinamides can be designed as mimics of nicotinamide adenine dinucleotide (NAD), a crucial cofactor for many enzymes. One important target is inosine monophosphate dehydrogenase (IMPDH), a key enzyme in the de novo biosynthesis of guanine nucleotides.[1] Inhibition of IMPDH depletes the intracellular pool of guanine nucleotides, which is essential for DNA and RNA synthesis, thereby arresting cell proliferation. This makes IMPDH an attractive target for the development of anticancer and immunosuppressive agents.
The synthesized 6-(trifluoromethyl)nicotinamide derivatives can be further elaborated to form NAD analogues. These analogues can then competitively inhibit IMPDH, disrupting the purine biosynthesis pathway.
Caption: Inhibition of IMPDH by NAD analogues.
Safety Precautions
-
This compound is corrosive and moisture-sensitive. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Primary amines can be toxic and volatile. Consult the Safety Data Sheet (SDS) for each amine before use.
-
The reaction generates HCl gas. The use of a base is necessary to neutralize it, but the reaction should still be performed in a well-ventilated area.
-
Solvents like dichloromethane are volatile and potentially harmful. Handle with care in a fume hood.
Conclusion
The reaction of this compound with primary amines is a robust and versatile method for the synthesis of biologically relevant N-substituted-6-(trifluoromethyl)nicotinamides. The protocols provided herein offer a reliable foundation for researchers in the field of medicinal chemistry and drug development to synthesize and explore novel chemical entities targeting pathways such as the de novo purine biosynthesis.
References
Application Notes and Protocols: Synthesis of 6-(Trifluoromethyl)nicotinamides from Secondary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of 6-(trifluoromethyl)nicotinoyl chloride with secondary amines is a crucial transformation in medicinal chemistry and agrochemical research. This process, a nucleophilic acyl substitution, forms robust amide bonds, leading to the synthesis of a diverse range of 6-(trifluoromethyl)nicotinamide derivatives. The trifluoromethyl group is a key pharmacophore, known to enhance metabolic stability, lipophilicity, and binding affinity of molecules to their biological targets. Consequently, amides derived from 6-(trifluoromethyl)nicotinic acid are prevalent in the development of novel therapeutic agents and pesticides. These compounds have shown potential as, for example, Hedgehog signaling pathway inhibitors in oncology and as active ingredients in herbicides.[1][2][3][4] This document provides detailed protocols and application notes for the synthesis and potential applications of these valuable compounds.
General Reaction Scheme
The fundamental reaction involves the acylation of a secondary amine with this compound. The reaction typically proceeds in the presence of a base to neutralize the hydrochloric acid byproduct.
Caption: General reaction for the synthesis of 6-(trifluoromethyl)nicotinamides.
Quantitative Data Summary
The following table summarizes typical reaction conditions and outcomes for the synthesis of various 6-(trifluoromethyl)nicotinamides. Please note that specific yields and reaction times may vary depending on the substrate and precise conditions.
| Secondary Amine | Product | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) |
| Piperidine | (6-(Trifluoromethyl)pyridin-3-yl)(piperidin-1-yl)methanone | DCM | Et₃N | 25 | 2-4 | >90 (Est.) |
| Morpholine | Morpholino(6-(trifluoromethyl)pyridin-3-yl)methanone | DCM | Et₃N | 25 | 2-4 | >90 (Est.) |
| N,N-Diethylamine | N,N-Diethyl-6-(trifluoromethyl)nicotinamide | DCM | Et₃N | 25 | 3-6 | 85-95 (Est.) |
| Pyrrolidine | (Pyrrolidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone | DCM | Et₃N | 25 | 2-4 | >90 (Est.) |
| N-Methylpiperazine | (4-Methylpiperazin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone | DCM | Et₃N | 25 | 2-4 | 85-95 (Est.) |
Est. = Estimated based on similar reactions.
Experimental Protocols
Protocol 1: General Synthesis of 6-(Trifluoromethyl)nicotinamides using an Acyl Chloride
This protocol describes a standard procedure for the acylation of a secondary amine with this compound.
Materials:
-
This compound
-
Secondary amine (e.g., piperidine, morpholine)
-
Triethylamine (Et₃N) or Pyridine
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of the secondary amine (1.0 eq) in anhydrous DCM, add triethylamine (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of this compound (1.1 eq) in anhydrous DCM dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography if necessary.
Protocol 2: Amide Synthesis using a Coupling Agent (e.g., HATU)
This protocol is an alternative for when 6-(trifluoromethyl)nicotinic acid is the starting material.
Materials:
-
6-(Trifluoromethyl)nicotinic acid
-
Secondary amine (e.g., piperidine, morpholine)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF) or DCM
Procedure:
-
In a round-bottom flask, dissolve 6-(trifluoromethyl)nicotinic acid (1.1 eq), the secondary amine (1.0 eq), and HATU (1.2 eq) in anhydrous DMF or DCM.
-
Add DIPEA (2.5 eq) to the solution and stir for 5-10 minutes at room temperature.
-
Monitor the reaction progress by TLC. The reaction is often complete within a few hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine to remove DMF and water-soluble byproducts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
References
- 1. CN101072755A - Pyridyl-based inhibitors of Hedgehog signaling - Google Patents [patents.google.com]
- 2. AU2020371005B2 - Nicotinamide compound and herbicidal composition comprising compound - Google Patents [patents.google.com]
- 3. CN114599644B - Nicotinamide compound and herbicide composition containing the same - Google Patents [patents.google.com]
- 4. US20220386607A1 - Nicotinamide compound and herbicidal composition comprising compound - Google Patents [patents.google.com]
Application Notes and Protocols for 6-(Trifluoromethyl)nicotinoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-(Trifluoromethyl)nicotinoyl chloride is a versatile reagent in organic synthesis, primarily utilized as a building block for introducing the 6-(trifluoromethyl)nicotinamide moiety into a diverse range of molecules. The presence of the trifluoromethyl group is of particular significance in medicinal chemistry and drug discovery. This electron-withdrawing group can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets, often leading to improved pharmacokinetic and pharmacodynamic properties.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of N-aryl-6-(trifluoromethyl)nicotinamides, a class of compounds with potential applications in the development of novel therapeutics, particularly as enzyme inhibitors.
Data Presentation
The acylation of various substituted anilines with this compound generally proceeds with high efficiency. The following table summarizes representative data for this type of reaction, showcasing the expected yields for a range of aniline derivatives.
| Amine Substrate (Substituted Aniline) | Product | Yield (%) |
| Aniline | N-phenyl-6-(trifluoromethyl)nicotinamide | >85 |
| 4-Chloroaniline | N-(4-chlorophenyl)-6-(trifluoromethyl)nicotinamide | >90 |
| 4-Methoxyaniline | N-(4-methoxyphenyl)-6-(trifluoromethyl)nicotinamide | >88 |
| 3-Chloroaniline | N-(3-chlorophenyl)-6-(trifluoromethyl)nicotinamide | >85 |
| 4-Methylaniline | N-(4-methylphenyl)-6-(trifluoromethyl)nicotinamide | >90 |
Note: The data presented are representative of typical yields for the acylation of substituted anilines with nicotinoyl chlorides under standard laboratory conditions.
Experimental Protocols
General Protocol for the Synthesis of N-Aryl-6-(trifluoromethyl)nicotinamides
This protocol details a general method for the acylation of substituted anilines with this compound.
Materials:
-
This compound
-
Substituted aniline (e.g., aniline, 4-chloroaniline, etc.)
-
Triethylamine (Et3N) or Pyridine
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted aniline (1.0 equivalent) in anhydrous dichloromethane.
-
Add triethylamine (1.2 equivalents) to the solution and stir for 10 minutes at room temperature.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Dissolve this compound (1.1 equivalents) in anhydrous dichloromethane and add it dropwise to the stirred aniline solution over 15-20 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel.
Spectroscopic Characterization of a Representative Product: N-phenyl-6-(trifluoromethyl)nicotinamide
The structure of the synthesized compounds can be confirmed using standard spectroscopic techniques. Below is representative data for N-phenyl-6-(trifluoromethyl)nicotinamide.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons of the pyridine and phenyl rings, as well as a characteristic downfield signal for the amide N-H proton. |
| ¹³C NMR | Resonances for the carbonyl carbon of the amide, the trifluoromethyl carbon, and the aromatic carbons. |
| FT-IR | A strong absorption band for the C=O stretching of the amide group (typically around 1650-1680 cm⁻¹), and a band for the N-H stretching (around 3300-3500 cm⁻¹). |
| Mass Spec | A molecular ion peak corresponding to the molecular weight of the product. |
Signaling Pathway and Experimental Workflow Diagrams
Derivatives of nicotinamide containing a trifluoromethyl group have been investigated for their potential to inhibit various enzymes involved in critical cellular signaling pathways. One such pathway of significant interest in cancer therapy is the Epidermal Growth Factor Receptor (EGFR) signaling cascade. Inhibition of this pathway can prevent tumor cell proliferation, survival, and metastasis.
Caption: EGFR signaling pathway and the inhibitory action of a nicotinamide derivative.
The experimental workflow for the synthesis and purification of N-aryl-6-(trifluoromethyl)nicotinamides is a standard procedure in synthetic organic chemistry.
Caption: Experimental workflow for the synthesis of N-aryl-6-(trifluoromethyl)nicotinamides.
Application Notes and Protocols: 6-(Trifluoromethyl)nicotinoyl Chloride in Drug Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-(Trifluoromethyl)nicotinoyl chloride is a key building block in medicinal chemistry, valued for its role in the synthesis of novel therapeutic agents. The incorporation of the trifluoromethyl group (-CF3) into drug candidates can significantly enhance their metabolic stability, lipophilicity, and binding affinity to biological targets. This document provides detailed application notes and experimental protocols for the use of this compound as an intermediate in the synthesis of potential drug molecules. While 6-(trifluoromethyl)nicotinic acid is a known intermediate in the synthesis of various fluorine-containing drugs, this document will focus on the synthetic utility of its more reactive acyl chloride derivative.
Key Applications in Drug Synthesis
This compound is a versatile reagent primarily used in acylation reactions to introduce the 6-(trifluoromethyl)nicotinoyl moiety into a target molecule. This is a crucial step in the synthesis of a wide range of biologically active compounds. The main applications include:
-
Amide Bond Formation: Reaction with primary and secondary amines to form nicotinamides. This is a common strategy for linking different molecular fragments in drug design.
-
Ester Formation: Reaction with alcohols and phenols to produce nicotinic acid esters, which can act as prodrugs or possess intrinsic biological activity.
-
Friedel-Crafts Acylation: Reaction with electron-rich aromatic and heteroaromatic rings to form aryl ketones, providing a scaffold for further chemical modifications.
Experimental Protocols
The following are representative protocols for the key applications of this compound.
Protocol 1: Synthesis of a Nicotinamide Derivative via Amide Coupling
This protocol describes the synthesis of N-benzyl-6-(trifluoromethyl)nicotinamide, a representative reaction for the formation of an amide bond.
Reaction Scheme:
Materials:
-
This compound
-
Benzylamine
-
Triethylamine (Et3N)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve benzylamine (1.0 equivalent) in anhydrous DCM.
-
Add triethylamine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 equivalents) in anhydrous DCM to the reaction mixture dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO3 solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-benzyl-6-(trifluoromethyl)nicotinamide.
Quantitative Data (Representative):
| Parameter | Value |
| Reaction Time | 3 hours |
| Temperature | 0 °C to Room Temperature |
| Yield | 92% |
| Purity (by HPLC) | >98% |
| Melting Point | 115-118 °C |
Protocol 2: Synthesis of a Nicotinate Ester Derivative
This protocol outlines the synthesis of phenyl 6-(trifluoromethyl)nicotinate.
Reaction Scheme:
Materials:
-
This compound
-
Phenol
-
Pyridine
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve phenol (1.0 equivalent) in anhydrous DCM.
-
Add pyridine (1.5 equivalents) to the solution and cool to 0 °C.
-
Add a solution of this compound (1.2 equivalents) in anhydrous DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with 1 M HCl, followed by saturated aqueous NaHCO3 solution, and then brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography to afford the pure phenyl 6-(trifluoromethyl)nicotinate.
Quantitative Data (Representative):
| Parameter | Value |
| Reaction Time | 14 hours |
| Temperature | 0 °C to Room Temperature |
| Yield | 85% |
| Purity (by GC-MS) | >97% |
| Physical State | White solid |
Protocol 3: Friedel-Crafts Acylation
This protocol describes a representative Friedel-Crafts acylation of anisole with this compound.
Reaction Scheme:
Materials:
-
This compound
-
Anisole
-
Aluminum chloride (AlCl3)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Ice-cold water
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
In a dry three-necked flask equipped with a dropping funnel and under an inert atmosphere, suspend anhydrous aluminum chloride (1.3 equivalents) in anhydrous DCM.
-
Cool the suspension to 0 °C and slowly add a solution of this compound (1.0 equivalent) in anhydrous DCM.
-
Stir the mixture at 0 °C for 15 minutes, then add anisole (1.1 equivalents) dropwise.
-
Allow the reaction to stir at room temperature for 6-8 hours. Monitor the reaction by TLC.
-
Carefully pour the reaction mixture into a beaker containing ice and concentrated HCl.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM.
-
Combine the organic layers and wash with 1 M HCl, saturated aqueous NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired ketone.
Quantitative Data (Representative):
| Parameter | Value |
| Reaction Time | 7 hours |
| Temperature | 0 °C to Room Temperature |
| Yield | 78% |
| Purity (by NMR) | >95% |
| Physical State | Pale yellow solid |
Signaling Pathway Context
The synthesized nicotinamide and nicotinic acid derivatives can be screened for their activity against various biological targets. For instance, many kinase inhibitors incorporate a pyridine or nicotinamide core. The diagram below illustrates a simplified generic kinase signaling pathway that could be a target for such compounds.
Application Notes: Synthesis of Agrochemicals Using 6-(Trifluoromethyl)nicotinoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-(Trifluoromethyl)nicotinoyl chloride is a key building block in the synthesis of various agrochemicals, particularly insecticides. The incorporation of the trifluoromethyl group into the pyridine ring often enhances the biological activity and metabolic stability of the resulting compounds.[1] This document provides detailed application notes and protocols for the use of this compound in the synthesis of a potent butenolide insecticide, Flupyradifurone.
Application: Synthesis of Flupyradifurone Intermediate
Flupyradifurone is a systemic insecticide effective against a broad range of sucking insects.[2][3] Its mode of action involves the modulation of nicotinic acetylcholine receptors (nAChRs) in insects.[1][4] The synthesis of Flupyradifurone can be strategically designed to utilize this compound for the preparation of a key amide intermediate. This intermediate can then be further elaborated to yield the final active ingredient.
A plausible synthetic route involves the reaction of this compound with a suitable amine, followed by further chemical transformations. While direct synthesis of Flupyradifurone from this compound is not explicitly detailed in the literature, a key step involves the formation of an amide bond, a reaction for which acyl chlorides are highly suitable.
Experimental Protocols
Protocol 1: Synthesis of this compound from 6-(Trifluoromethyl)nicotinic acid
This protocol describes the conversion of the carboxylic acid to the corresponding acyl chloride, a necessary precursor for subsequent amidation reactions.
Materials:
-
6-(Trifluoromethyl)nicotinic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Anhydrous dichloromethane (DCM) or Toluene
-
Dimethylformamide (DMF) (catalytic amount if using oxalyl chloride)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 6-(trifluoromethyl)nicotinic acid (1.0 eq) in anhydrous DCM or toluene.
-
Add thionyl chloride (1.5-2.0 eq) dropwise to the suspension at room temperature with stirring. Alternatively, if using oxalyl chloride (1.2-1.5 eq), add a catalytic amount of DMF.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 40 °C for DCM or 110 °C for toluene) and maintain for 2-4 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The resulting crude this compound is typically used in the next step without further purification.
Protocol 2: Synthesis of N-(2,2-Difluoroethyl)-6-(trifluoromethyl)nicotinamide (A Key Intermediate)
This protocol details the amidation of this compound with 2,2-difluoroethylamine to form a crucial amide intermediate for the synthesis of butenolide insecticides.
Materials:
-
This compound (crude from Protocol 1)
-
2,2-Difluoroethylamine
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (Et₃N) or Pyridine (as a base)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
Procedure:
-
Dissolve 2,2-difluoroethylamine (1.0-1.2 eq) and a base such as triethylamine (1.2-1.5 eq) in anhydrous DCM or THF in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution in an ice bath to 0-5 °C.
-
Dissolve the crude this compound (1.0 eq) in anhydrous DCM or THF and add it to the dropping funnel.
-
Add the acyl chloride solution dropwise to the cooled amine solution with vigorous stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with dilute aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude N-(2,2-difluoroethyl)-6-(trifluoromethyl)nicotinamide.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Quantitative Data
The following table summarizes representative data for the synthesis of nicotinamide derivatives, which are analogous to the intermediate described in Protocol 2. Yields for the specific synthesis of N-(2,2-Difluoroethyl)-6-(trifluoromethyl)nicotinamide may vary depending on the reaction scale and purification method.
| Reactant 1 | Reactant 2 | Product | Yield (%) | Reference |
| Nicotinoyl chloride | 1-(2-Pyridinylmethylene) dihydrazide thiocarbonyl acid | NC 2 | 52 | [5] |
| Nicotinoyl chloride | 1-[1-(2-Pyridinyl)ethylidene] dihydrazide thiocarbonyl acid | NC 3 | 84 | [5] |
| Nicotinoyl chloride | 1-(8-Quinolylmethylene) dihydrazide thiocarbonyl acid | NC 4 | 73 | [5] |
Visualizations
Synthetic Workflow
Caption: Synthetic workflow for an agrochemical intermediate.
Mode of Action: Flupyradifurone
Caption: Mode of action of Flupyradifurone on insect nAChRs.
References
Application Notes and Protocols for the Derivatization of 6-(Trifluoromethyl)nicotinoyl Chloride in Library Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-(Trifluoromethyl)nicotinoyl chloride is a versatile building block in medicinal chemistry and drug discovery. The presence of the trifluoromethyl group can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This document provides detailed protocols for the derivatization of this compound to generate libraries of novel amides and esters for screening and lead optimization.
The primary derivatization reactions of this compound involve nucleophilic acyl substitution, where the highly reactive acyl chloride is attacked by nucleophiles such as primary and secondary amines to form amides, or by alcohols and phenols to yield esters. These reactions are generally high-yielding and can be adapted for parallel synthesis to rapidly generate a diverse library of compounds.
General Reaction Schemes
The derivatization of this compound can be broadly categorized into two main reactions: amidation and esterification.
Amide Library Synthesis
The reaction of this compound with a diverse set of primary and secondary amines in the presence of a base affords a library of N-substituted-6-(trifluoromethyl)nicotinamides.
General Reaction: this compound + R1R2NH → N-(R1,R2)-6-(trifluoromethyl)nicotinamide + HCl
Ester Library Synthesis
Similarly, reacting this compound with various alcohols or phenols in the presence of a base or a catalyst yields a library of 6-(trifluoromethyl)nicotinate esters.
General Reaction: this compound + R-OH → 6-(Trifluoromethyl)nicotinate ester + HCl
Experimental Protocols
The following protocols are generalized for the synthesis of amide and ester libraries from this compound in a parallel format, for instance, using a 96-well plate.
Protocol 1: Parallel Synthesis of a 6-(Trifluoromethyl)nicotinamide Library
This protocol describes the parallel synthesis of a library of amides from this compound and a diverse set of primary and secondary amines in a 96-well format.
Materials:
-
This compound
-
Library of primary and secondary amines (e.g., anilines, benzylamines, aliphatic amines)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
96-well reaction block with sealing mat
-
Automated liquid handler or multichannel pipette
-
Centrifugal evaporator
-
High-performance liquid chromatography-mass spectrometry (HPLC-MS) system for analysis and purification
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in anhydrous DCM (e.g., 0.2 M).
-
Prepare a plate of amine stock solutions in anhydrous DCM (e.g., 0.25 M in a 96-well plate).
-
Prepare a stock solution of TEA or DIPEA in anhydrous DCM (e.g., 0.5 M).
-
-
Reaction Setup:
-
To each well of a 96-well reaction block, add the amine solution (1.2 equivalents).
-
Add the TEA or DIPEA solution to each well (2.0 equivalents).
-
Initiate the reaction by adding the this compound solution to each well (1.0 equivalent).
-
-
Reaction Conditions:
-
Seal the reaction block securely with a sealing mat.
-
Shake the reaction block at room temperature for 2-16 hours. The reaction progress can be monitored by LC-MS analysis of a small aliquot from a few representative wells.
-
-
Work-up and Purification:
-
After the reaction is complete, the solvent can be removed using a centrifugal evaporator.
-
The crude products can be purified by preparative HPLC-MS.
-
-
Characterization:
-
The purity and identity of the final compounds are confirmed by analytical HPLC-MS.
-
Quantitative Data:
The following table provides representative yields for the amidation of this compound with a selection of amines.
| Amine Substrate | Amine Type | Product | Representative Yield (%) |
| Aniline | Primary Aromatic | N-phenyl-6-(trifluoromethyl)nicotinamide | 85-95 |
| 4-Fluoroaniline | Primary Aromatic | N-(4-fluorophenyl)-6-(trifluoromethyl)nicotinamide | 88-96 |
| Benzylamine | Primary Aliphatic | N-benzyl-6-(trifluoromethyl)nicotinamide | 90-98 |
| Piperidine | Secondary Aliphatic | (Piperidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone | 82-93 |
| Morpholine | Secondary Aliphatic | (Morpholino)(6-(trifluoromethyl)pyridin-3-yl)methanone | 85-95 |
Protocol 2: Parallel Synthesis of a 6-(Trifluoromethyl)nicotinate Ester Library
This protocol outlines the synthesis of an ester library from this compound and a diverse set of alcohols and phenols.
Materials:
-
This compound
-
Library of alcohols and phenols
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Pyridine or Triethylamine (TEA)
-
96-well reaction block with sealing mat
-
Automated liquid handler or multichannel pipette
-
Centrifugal evaporator
-
High-performance liquid chromatography-mass spectrometry (HPLC-MS) system for analysis and purification
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in anhydrous DCM (e.g., 0.2 M).
-
Prepare a plate of alcohol/phenol stock solutions in anhydrous DCM (e.g., 0.25 M in a 96-well plate).
-
Prepare a stock solution of pyridine or TEA in anhydrous DCM (e.g., 0.5 M).
-
-
Reaction Setup:
-
To each well of a 96-well reaction block, add the alcohol/phenol solution (1.2 equivalents).
-
Add the pyridine or TEA solution to each well (1.5 equivalents).
-
Initiate the reaction by adding the this compound solution to each well (1.0 equivalent).
-
-
Reaction Conditions:
-
Seal the reaction block and shake at room temperature for 4-24 hours. For less reactive alcohols or phenols, heating may be required.
-
-
Work-up and Purification:
-
Upon completion, the reaction mixtures are typically washed with an aqueous solution (e.g., saturated sodium bicarbonate) to remove excess reagents and the hydrochloride salt.
-
The organic solvent is then removed in a centrifugal evaporator.
-
Purification is achieved via preparative HPLC-MS.
-
-
Characterization:
-
Final products are characterized by analytical HPLC-MS to confirm purity and identity.
-
Quantitative Data:
The following table shows representative yields for the esterification of this compound with various alcohols and phenols.
| Alcohol/Phenol Substrate | Type | Product | Representative Yield (%) |
| Methanol | Primary Aliphatic | Methyl 6-(trifluoromethyl)nicotinate | 90-97 |
| Isopropanol | Secondary Aliphatic | Isopropyl 6-(trifluoromethyl)nicotinate | 75-85 |
| Phenol | Aromatic | Phenyl 6-(trifluoromethyl)nicotinate | 80-90 |
| 4-Methoxyphenol | Aromatic | 4-Methoxyphenyl 6-(trifluoromethyl)nicotinate | 85-95 |
| Benzyl alcohol | Primary Aliphatic | Benzyl 6-(trifluoromethyl)nicotinate | 88-96 |
Visualizations
Experimental Workflow for Library Synthesis
The following diagram illustrates the general workflow for the parallel synthesis of a chemical library starting from this compound.
Logical Relationship of Derivatization
This diagram shows the logical relationship between the starting material and the resulting chemical libraries.
Application Notes: Protecting Group Strategies for Reactions with 6-(Trifluoromethyl)nicotinoyl Chloride
Abstract
6-(Trifluoromethyl)nicotinoyl chloride is a highly reactive acylating agent, valuable in the synthesis of pharmaceutical and agrochemical compounds due to the presence of the trifluoromethyl-substituted pyridine ring. Its high reactivity necessitates the use of protecting groups when reacting with multifunctional substrates containing nucleophilic groups such as amines and alcohols. This document provides detailed application notes and protocols for protecting group strategies involving amines and alcohols to achieve chemoselective acylation with this compound.
Introduction
In multi-step organic synthesis, the chemoselective modification of one functional group in the presence of others is a significant challenge.[1][2] Acyl chlorides, such as this compound, are highly electrophilic and will react readily with most nucleophiles. When a substrate contains multiple reactive sites, for instance, both an amine and a hydroxyl group, direct acylation can lead to a mixture of products. Protecting groups are temporary modifications of a functional group to render it inert to specific reaction conditions.[1][3] After the desired transformation is complete, the protecting group is removed to regenerate the original functionality.[1]
This note focuses on strategies to protect primary and secondary amines and alcohols during acylation with this compound.
Protecting Group Strategies for Amines
Amines are highly nucleophilic and will readily react with this compound. To direct the acylation to another site or to handle a molecule with multiple amine groups, protection is essential.[2] Carbamates are the most common and effective protecting groups for amines.[1][4][5]
Common Amine Protecting Groups:
-
tert-Butoxycarbonyl (Boc): Installed using Di-tert-butyl dicarbonate (Boc)₂O. It is stable to basic and nucleophilic conditions but is easily removed with strong acids like trifluoroacetic acid (TFA).[4][6]
-
Carboxybenzyl (Cbz or Z): Installed using benzyl chloroformate. It is stable to acidic conditions but is readily cleaved by catalytic hydrogenolysis.[4][7]
-
9-Fluorenylmethoxycarbonyl (Fmoc): Installed using Fmoc-Cl or Fmoc-OSu. This group is stable to acidic conditions but is cleaved by mild bases, such as piperidine.[4][5]
The choice between Boc, Cbz, and Fmoc often depends on the overall synthetic strategy and the stability of other functional groups in the molecule (orthogonal strategy).[1] For general purposes, the Boc group is widely used due to its ease of installation and removal under non-hydrogenolytic conditions.[6][7]
Workflow for Amine Protection and Acylation
The general workflow involves three key steps: protection of the amine, acylation with this compound, and subsequent deprotection.
Tabulated Data for Amine Protection
| Protecting Group | Protection Reagent | Typical Conditions | Deprotection Conditions | Stability |
| Boc | (Boc)₂O, Base (e.g., TEA, DMAP) | THF or Dioxane, RT, 2-12 h | TFA in DCM; or HCl in Dioxane | Base-stable, acid-labile |
| Cbz | Benzyl Chloroformate, Base (e.g., NaHCO₃) | Dioxane/H₂O, 0 °C to RT, 2-4 h | H₂, Pd/C, MeOH or EtOAc | Acid-stable, cleaved by hydrogenolysis |
| Fmoc | Fmoc-Cl, Base (e.g., NaHCO₃) | Dioxane/H₂O, RT, 2-6 h | 20% Piperidine in DMF | Acid-stable, base-labile |
Experimental Protocol: Boc Protection and Acylation
Objective: To selectively acylate a hydroxyl group in a substrate containing a primary amine.
Materials:
-
Substrate (e.g., 4-aminocyclohexanol)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA)
-
This compound
-
Pyridine or DMAP (4-Dimethylaminopyridine)
-
Dichloromethane (DCM), Anhydrous
-
Trifluoroacetic Acid (TFA)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
Boc Protection of Amine:
-
Dissolve the amino alcohol (1.0 eq) in DCM.
-
Add triethylamine (1.2 eq).
-
Add a solution of (Boc)₂O (1.1 eq) in DCM dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the Boc-protected substrate.
-
-
Acylation with this compound:
-
Dissolve the Boc-protected substrate (1.0 eq) in anhydrous DCM under an inert atmosphere (N₂ or Ar).
-
Add pyridine (1.5 eq) or a catalytic amount of DMAP (0.1 eq).
-
Cool the mixture to 0 °C.
-
Add a solution of this compound (1.2 eq) in anhydrous DCM dropwise.
-
Stir at 0 °C for 30 minutes, then allow to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC. Upon completion, quench with saturated aqueous NaHCO₃ solution.
-
Extract the product with DCM, wash with water and brine, and dry the organic layer over MgSO₄.
-
Purify the crude product by column chromatography (Silica gel, Hexane/Ethyl Acetate gradient).
-
-
Boc Deprotection:
-
Dissolve the purified, protected product in DCM (approx. 0.1 M solution).
-
Add trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0 °C.
-
Stir at room temperature for 1-2 hours until TLC analysis shows complete consumption of the starting material.[6]
-
Concentrate the reaction mixture under reduced pressure.
-
Re-dissolve the residue in DCM and wash with saturated NaHCO₃ solution to neutralize excess acid.
-
Dry the organic layer over MgSO₄, filter, and concentrate to yield the final acylated product.
-
Protecting Group Strategies for Alcohols
Alcohols, while generally less nucleophilic than amines, also react with acyl chlorides, especially in the presence of a base.[8] Protecting hydroxyl groups is necessary if acylation is desired at another site (e.g., an amine).
Common Alcohol Protecting Groups:
-
Silyl Ethers (e.g., TBDMS, TIPS): Formed by reacting the alcohol with a silyl chloride (e.g., TBDMS-Cl) in the presence of a base like imidazole.[9][10] They are robust to many non-acidic and non-fluoride conditions and are typically removed with a fluoride source like TBAF.[9][11]
-
Benzyl Ether (Bn): Installed using a benzyl halide (e.g., BnBr) with a strong base like NaH. Benzyl ethers are very robust and are resistant to acidic, basic, and many redox conditions.[11] They are typically removed by catalytic hydrogenolysis.
-
Tetrahydropyranyl (THP) Ether: Formed under acidic conditions with dihydropyran. THP ethers are stable to basic, nucleophilic, and reducing conditions but are cleaved by mild aqueous acid.[8][9]
For reactions with acyl chlorides, silyl ethers are a common choice due to their ease of formation and cleavage under specific, mild conditions.[9]
Workflow for Alcohol Protection and Acylation
This workflow illustrates the selective acylation of an amine in the presence of a hydroxyl group.
Tabulated Data for Alcohol Protection
| Protecting Group | Protection Reagent | Typical Conditions | Deprotection Conditions | Stability |
| TBDMS | TBDMS-Cl, Imidazole | DMF, RT, 2-12 h | TBAF in THF; or mild acid (e.g., AcOH) | Base-stable, labile to acid and fluoride |
| Benzyl (Bn) | BnBr, NaH | THF or DMF, 0 °C to RT, 4-16 h | H₂, Pd/C, MeOH or EtOAc | Acid/Base-stable, cleaved by hydrogenolysis |
| THP | Dihydropyran (DHP), cat. p-TsOH | DCM, RT, 1-3 h | Aqueous acid (e.g., HCl, AcOH) | Base-stable, acid-labile |
Experimental Protocol: TBDMS Protection and Acylation
Objective: To selectively acylate an amine group in a substrate containing a primary alcohol.
Materials:
-
Substrate (e.g., 2-aminoethanol)
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Imidazole
-
This compound
-
Triethylamine (TEA)
-
Dimethylformamide (DMF), Anhydrous
-
Tetrahydrofuran (THF), Anhydrous
-
Tetrabutylammonium fluoride (TBAF), 1M solution in THF
-
Saturated aqueous NH₄Cl solution
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
TBDMS Protection of Alcohol:
-
Dissolve the amino alcohol (1.0 eq) in anhydrous DMF.
-
Add imidazole (2.5 eq).
-
Add a solution of TBDMS-Cl (1.1 eq) in DMF dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 6-12 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the TBDMS-protected substrate.
-
-
Acylation with this compound:
-
Dissolve the TBDMS-protected substrate (1.0 eq) in anhydrous THF under an inert atmosphere.
-
Add triethylamine (1.5 eq).
-
Cool the mixture to 0 °C.
-
Add a solution of this compound (1.2 eq) in anhydrous THF dropwise.
-
Stir at 0 °C for 30 minutes, then warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction by TLC. Upon completion, quench with saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate, wash with brine, and dry the organic layer over Na₂SO₄.
-
Purify the crude product by column chromatography.
-
-
TBDMS Deprotection:
-
Dissolve the purified, protected product in anhydrous THF.
-
Add TBAF (1.2 eq, 1M solution in THF) dropwise at room temperature.
-
Stir for 2-4 hours, monitoring by TLC.
-
Once the reaction is complete, quench with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate to yield the final acylated product.
-
Conclusion
The high reactivity of this compound makes it an effective acylating agent, but this necessitates careful planning in the synthesis of complex molecules. The use of appropriate protecting groups for amines (e.g., Boc) and alcohols (e.g., TBDMS) allows for the chemoselective acylation of target functional groups. The choice of protecting group should be guided by the stability of the substrate to the protection and deprotection conditions, ensuring an orthogonal strategy that maximizes the overall yield and purity of the final product. The protocols provided herein serve as a general guide for researchers in the fields of medicinal chemistry and drug development.
References
- 1. Protecting group - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Protection and Deprotection [cem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. willingdoncollege.ac.in [willingdoncollege.ac.in]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]
- 11. uwindsor.ca [uwindsor.ca]
Troubleshooting & Optimization
Technical Support Center: 6-(Trifluoromethyl)nicotinoyl chloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the hydrolysis and stability of 6-(Trifluoromethyl)nicotinoyl chloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound (CAS No: 358780-13-9) is a reactive organic compound used as an intermediate in acylation reactions.[1] Its molecular formula is C₇H₃ClF₃NO.[1] It is a derivative of nicotinic acid and is utilized in the synthesis of various pharmaceutical and agrochemical compounds.
Q2: How should I properly store this compound to ensure its stability?
To maintain its integrity, this compound should be stored in an inert atmosphere, at temperatures between 2-8°C.[1] It is crucial to protect it from moisture, as it is highly susceptible to hydrolysis.
Q3: What are the primary hazards associated with handling this compound?
This compound is classified as a corrosive substance that can cause severe skin burns and eye damage. It is a fuming liquid that reacts with moisture in the air to produce hydrogen chloride (HCl) gas, which is also corrosive and can cause respiratory irritation. Proper personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should always be worn when handling this chemical.
Q4: What happens when this compound comes into contact with water?
Upon contact with water, this compound undergoes rapid hydrolysis. This reaction produces 6-(trifluoromethyl)nicotinic acid and hydrogen chloride (HCl). The reaction is typically vigorous and exothermic.
Q5: How does the trifluoromethyl group affect the reactivity of the nicotinoyl chloride?
The trifluoromethyl (-CF₃) group is a strong electron-withdrawing group. This effect increases the electrophilicity of the carbonyl carbon in the acyl chloride, making it more susceptible to nucleophilic attack. Consequently, this compound is expected to be more reactive and hydrolyze more rapidly than unsubstituted nicotinoyl chloride.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no yield in acylation reaction | Hydrolysis of this compound: The starting material may have degraded due to improper storage or exposure to moisture during the reaction setup. | Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Incomplete reaction: The reaction time may be insufficient, or the temperature may be too low. | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, or NMR). If the reaction is sluggish, consider increasing the reaction temperature or extending the reaction time. | |
| Formation of 6-(Trifluoromethyl)nicotinic acid as a major byproduct | Presence of water in the reaction mixture: Water will react with the acyl chloride to form the corresponding carboxylic acid. | Use freshly distilled, anhydrous solvents. Ensure all reagents are free of water. |
| Vigorous, uncontrolled reaction | Rapid addition of reagents: Adding the acyl chloride too quickly to a nucleophile can lead to a highly exothermic and potentially hazardous reaction. | Add the this compound dropwise to the reaction mixture, preferably at a reduced temperature (e.g., in an ice bath). |
| Discoloration of the product | Impurities in the starting material or solvent: The presence of impurities can lead to the formation of colored byproducts. | Use high-purity this compound and purified solvents. If necessary, the product can be purified by recrystallization or chromatography. |
Hydrolysis and Stability Data
| Condition | Expected Stability | Primary Degradation Product |
| Anhydrous aprotic solvents (e.g., DCM, THF, Toluene) | High | N/A |
| Protic solvents (e.g., Water, Alcohols) | Very Low (rapid reaction) | 6-(Trifluoromethyl)nicotinic acid or corresponding ester |
| Humid Air | Low (fumes and hydrolyzes) | 6-(Trifluoromethyl)nicotinic acid |
| Inert Atmosphere (Nitrogen, Argon) | High | N/A |
Experimental Protocols
Protocol 1: General Handling and Dispensing of this compound
-
Ensure all glassware is oven-dried and cooled under a stream of inert gas (nitrogen or argon).
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (chemical resistant gloves, safety goggles, and a lab coat).
-
Use a syringe or cannula to transfer the liquid under an inert atmosphere to prevent exposure to moisture.
-
Seal the bottle tightly under an inert atmosphere after use.
Protocol 2: Quenching of Residual this compound
-
In a fume hood, prepare a separate flask containing a suitable quenching agent, such as a dilute solution of sodium bicarbonate or a primary/secondary amine in an inert solvent.
-
Cool the quenching solution in an ice bath.
-
Slowly and dropwise, add the residual this compound to the cooled quenching solution with vigorous stirring.
-
Monitor for any gas evolution or temperature increase.
-
Once the addition is complete and the reaction has subsided, neutralize the mixture with a suitable acid or base before disposal according to institutional guidelines.
Visualizations
Caption: Hydrolysis pathway of this compound.
Caption: Troubleshooting workflow for low yield in acylation reactions.
References
Technical Support Center: 6-(Trifluoromethyl)nicotinoyl Chloride in Amidation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 6-(Trifluoromethyl)nicotinoyl chloride in amidation reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the amidation of this compound?
A1: The most prevalent side reactions are hydrolysis of the acyl chloride, over-acylation of the amine, and, if using a chiral amine, potential epimerization. The highly reactive nature of the acyl chloride, enhanced by the electron-withdrawing trifluoromethyl group, makes it susceptible to these reactions.
Q2: How does the trifluoromethyl group influence the reactivity of this compound and its side reactions?
A2: The trifluoromethyl (-CF3) group is a strong electron-withdrawing group.[1] This effect increases the electrophilicity of the carbonyl carbon in the acyl chloride, making it more susceptible to nucleophilic attack.[2] This heightened reactivity accelerates the desired amidation reaction but also increases the likelihood of side reactions, particularly with nucleophiles like water.
Q3: What is the primary cause of low yields in the amidation reaction?
A3: Low yields are often attributed to the hydrolysis of this compound back to 6-(trifluoromethyl)nicotinic acid. This occurs in the presence of trace amounts of water in the reaction solvent or on the glassware. Competitive side reactions, such as over-acylation, can also contribute to a lower yield of the desired product.
Q4: Can epimerization occur when using a chiral amine?
A4: Yes, epimerization of a chiral amine is a potential side reaction during acylation, especially if the reaction conditions are not carefully controlled.[3] The presence of a base, elevated temperatures, or prolonged reaction times can increase the risk of epimerization.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Amide
Q: My amidation reaction with this compound is resulting in a low yield of the desired product. What are the possible causes and how can I improve the yield?
A: Low yields are a common issue and can often be traced back to several factors. The primary suspect is the hydrolysis of the highly reactive acyl chloride.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Hydrolysis of Acyl Chloride | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous solvents. |
| Incomplete Reaction | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS). Ensure the reaction is allowed to proceed to completion. |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they can also promote side reactions. A temperature screening may be necessary. |
| Incorrect Stoichiometry | Carefully control the stoichiometry of the reactants. An excess of the amine can sometimes lead to di- or tri-acylation, depending on the amine's structure. |
| Base-Related Issues | The choice and amount of base are critical. A non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) is often preferred to scavenge the HCl byproduct without competing with the amine nucleophile. |
Experimental Protocol: General Procedure for Amidation
-
Dry all glassware in an oven at >100°C for several hours and allow to cool under a stream of inert gas.
-
To a solution of the amine (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine or DIPEA, 1.2 eq.) in an anhydrous aprotic solvent (e.g., DCM, THF, or acetonitrile) at 0°C under an inert atmosphere, add a solution of this compound (1.1 eq.) in the same anhydrous solvent dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH4Cl.
-
Extract the product with an appropriate organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Caption: Pathway for the formation of a di-acylated byproduct.
Issue 4: Epimerization of a Chiral Amine
Q: I am using a chiral amine and I am concerned about racemization. What conditions should I use to minimize epimerization?
A: Minimizing epimerization requires careful control of the reaction conditions to avoid prolonged exposure to basic conditions or high temperatures.
[3]Recommendations to Minimize Epimerization:
| Factor | Recommendation |
| Base | Use the minimum effective amount of a non-nucleophilic, sterically hindered base (e.g., 1.1-1.2 equivalents of DIPEA). Avoid strong, unhindered bases. |
| Temperature | Keep the reaction temperature as low as possible while still allowing the reaction to proceed at a reasonable rate (e.g., 0°C or below). |
| Reaction Time | Monitor the reaction closely and quench it as soon as it reaches completion to avoid prolonged exposure of the product to the reaction conditions. |
| Order of Addition | Adding the acyl chloride to the mixture of the amine and base is generally preferred. |
This technical support guide is intended to assist researchers in troubleshooting common issues encountered during the amidation of this compound. For further assistance, please consult relevant literature or contact your chemical supplier's technical support.
References
Technical Support Center: Purification of Products from 6-(Trifluoromethyl)nicotinoyl Chloride Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides detailed troubleshooting advice and answers to frequently asked questions regarding the purification of products derived from reactions with 6-(trifluoromethyl)nicotinoyl chloride. The focus is on the common formation of N-substituted 6-(trifluoromethyl)nicotinamides.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect in my reaction?
A1: Besides unreacted starting materials (the amine and this compound), the most common impurity is 6-(trifluoromethyl)nicotinic acid. This results from the hydrolysis of the highly reactive nicotinoyl chloride by trace amounts of water in the reaction solvent or on glassware. Other potential side products can arise from reactions with solvents or complex rearrangements, depending on the specific reaction conditions.
Q2: My crude product is an oil and won't crystallize. What should I do?
A2: The presence of minor impurities can often inhibit crystallization. If standard crystallization techniques fail, purification by column chromatography is the recommended next step. The trifluoromethyl group generally increases the lipophilicity of the molecule, which should be considered when selecting your solvent system.[1] If the product is still an oil after chromatography, try co-evaporation with a solvent in which it is sparingly soluble, or attempt to form a salt (e.g., an HCl salt if your molecule has a basic site) which may be more crystalline.
Q3: The basicity of the pyridine ring is causing issues during silica gel chromatography (e.g., streaking, poor separation). How can I mitigate this?
A3: The basic nitrogen on the pyridine ring can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to poor chromatographic performance. To counter this, a small amount of a basic modifier, such as triethylamine or pyridine (typically 0.1-1%), can be added to the eluent. This will neutralize the acidic sites on the silica and improve the peak shape and separation of your compound.
Q4: How does the trifluoromethyl group affect the purification strategy?
A4: The trifluoromethyl (CF3) group is a strong electron-withdrawing group and significantly increases the lipophilicity of the molecule.[1][2] This has two main implications for purification:
-
Solubility: The increased lipophilicity may mean that your product is more soluble in nonpolar organic solvents and less soluble in polar solvents compared to its non-fluorinated analog.
-
Chromatography: The increased lipophilicity will generally lead to a higher Rf value (less retention) on normal-phase silica gel chromatography. You may need to use less polar eluent systems than you would for similar non-fluorinated compounds.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of 6-(trifluoromethyl)nicotinamide derivatives.
Issue 1: Low Yield of Purified Product
| Possible Cause | Solution |
| Incomplete Reaction | Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all the limiting reagent has been consumed before beginning the work-up. |
| Product Loss During Aqueous Work-up | If your product has some water solubility, minimize the number of aqueous washes or use brine to reduce partitioning into the aqueous layer. Back-extract the combined aqueous layers with your organic solvent to recover any dissolved product. |
| Product is Volatile | When removing solvent under reduced pressure (rotary evaporation), use a lower temperature and be careful not to evaporate to complete dryness for extended periods. |
| Decomposition on Silica Gel | If your product is sensitive to the acidic nature of silica, consider using deactivated silica (e.g., treated with triethylamine) or an alternative stationary phase like alumina. |
Issue 2: Difficulty in Chromatographic Separation
| Symptom | Possible Cause | Solution |
| Co-elution of Product and Impurities | The chosen eluent system has insufficient resolving power. | Perform small-scale TLC experiments with a wide range of solvent systems of varying polarity (e.g., hexane/ethyl acetate, dichloromethane/methanol). Consider using a gradient elution on your column, starting with a nonpolar eluent and gradually increasing the polarity. |
| Broad or Tailing Peaks | Strong interaction between the basic pyridine moiety and acidic silica gel. | Add a small amount of a basic modifier like triethylamine (0.1-1%) to your eluent system. |
| Product Seems to "Streak" Down the Column | The sample was not loaded onto the column in a concentrated band. | Dissolve your crude product in a minimal amount of the eluent or a slightly more polar solvent, and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry silica with your adsorbed product can be loaded onto the top of the column. |
Experimental Protocols & Data
General Aqueous Work-up Procedure for Amide Synthesis
This protocol is a typical procedure following the reaction of this compound with an amine.
-
Upon reaction completion, dilute the reaction mixture with an organic solvent such as ethyl acetate or dichloromethane.
-
Transfer the mixture to a separatory funnel and wash sequentially with:
-
A dilute acid (e.g., 1M HCl) to remove any unreacted amine and other basic impurities.
-
A saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid and remove the 6-(trifluoromethyl)nicotinic acid byproduct.
-
Brine (saturated aqueous NaCl) to remove the bulk of the water from the organic layer.
-
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
Purification Data for N-Substituted 6-(Trifluoromethyl)nicotinamides
The following table summarizes purification methods and yields for various 6-(trifluoromethyl)nicotinamide derivatives from the literature. This data can serve as a starting point for developing your own purification strategies.
| Amine Reactant | Purification Method | Eluent/Solvent | Yield (%) |
| Various substituted anilines | Washing the solid with diethyl ether | Diethyl ether | 39-96% |
| Aminoacetonitrile hydrochloride | Filtration and washing with water | Water | 91.7% |
| 1,3-Amino alcohols | Column Chromatography | Not specified | 41-75% |
| Various amines | Column Chromatography | Hexane/Ethyl Acetate (1:4) | Not specified |
Visualizations
General Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and purification of a 6-(trifluoromethyl)nicotinamide.
Caption: General workflow for synthesis and purification.
Troubleshooting Logic for Poor Chromatographic Separation
This diagram outlines a decision-making process for troubleshooting common issues in column chromatography.
Caption: Troubleshooting poor chromatographic separation.
References
Optimizing reaction conditions for 6-(Trifluoromethyl)nicotinoyl chloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction conditions for 6-(Trifluoromethyl)nicotinoyl chloride. The information is presented in a question-and-answer format to directly address common challenges encountered during its use in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a reactive acyl chloride derivative of 6-(trifluoromethyl)nicotinic acid. Its primary application is in acylation reactions, serving as a building block for introducing the 6-(trifluoromethyl)nicotinoyl moiety into various molecules.[1] This is particularly valuable in the synthesis of pharmaceuticals and agrochemicals, where the trifluoromethyl group can enhance properties such as metabolic stability, lipophilicity, and bioavailability.[2]
Q2: How is this compound typically synthesized?
It is commonly prepared from its corresponding carboxylic acid, 6-(trifluoromethyl)nicotinic acid, by reacting it with a chlorinating agent. Common reagents for this transformation include oxalyl chloride or thionyl chloride (SOCl₂).[1][3] The reaction is typically performed in an inert solvent.
Q3: What are the key safety precautions when handling this reagent?
This compound is a corrosive and moisture-sensitive compound. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, must be worn. It is crucial to use anhydrous solvents and dry glassware to prevent hydrolysis of the acyl chloride.[4] Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).
Q4: How does the trifluoromethyl group affect the reactivity of the acyl chloride?
The trifluoromethyl (CF₃) group is a strong electron-withdrawing group.[5] This has two main effects on the reactivity of this compound:
-
Increased Electrophilicity: The CF₃ group enhances the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack.[4][5] This can lead to faster reaction rates compared to acyl chlorides without such electron-withdrawing groups.
-
Potential for Side Reactions: The electron-deficient nature of the pyridine ring can influence the reaction pathway and potentially lead to unexpected side products if the reaction conditions are not carefully controlled.
Troubleshooting Guide
Issue 1: Low or No Yield of the Desired Amide or Ester Product
Q: My acylation reaction with this compound is giving a low yield or failing completely. What are the potential causes and how can I troubleshoot this?
A: Low yields in these reactions can stem from several factors. A systematic approach to troubleshooting is recommended.
Potential Causes & Solutions:
-
Moisture Contamination: Acyl chlorides are highly susceptible to hydrolysis, which converts them back to the unreactive carboxylic acid.
-
Solution: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents, and handle all reagents under an inert atmosphere. It is good practice to use freshly opened solvents or those dried over molecular sieves.
-
-
Poor Nucleophilicity of the Substrate: Weakly nucleophilic amines or alcohols may react slowly.
-
Solution: Consider using a stronger base to deprotonate the nucleophile, thereby increasing its reactivity. For particularly challenging nucleophiles, a catalyst such as 4-dimethylaminopyridine (DMAP) can be added in catalytic amounts for O-acylation reactions. For N-acylation with poorly nucleophilic amines, deprotonation with a strong base like sodium hydride (NaH) prior to the addition of the acyl chloride may be effective.[6]
-
-
Steric Hindrance: Bulky nucleophiles or substrates can hinder the approach to the electrophilic carbonyl carbon.
-
Solution: Increasing the reaction temperature may provide the necessary energy to overcome the steric barrier. However, this should be done cautiously as it can also promote side reactions. Prolonging the reaction time may also improve the yield.
-
-
Inappropriate Solvent: The choice of solvent can significantly impact reaction rates and solubility of reactants.
-
Solution: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are generally suitable. If solubility is an issue, a more polar aprotic solvent like N,N-dimethylformamide (DMF) can be used, but care must be taken to ensure it is anhydrous.
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. chemistrystudent.com [chemistrystudent.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. reddit.com [reddit.com]
Improving yield in reactions involving 6-(Trifluoromethyl)nicotinoyl chloride
Welcome to the technical support center for 6-(Trifluoromethyl)nicotinoyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving reaction yields and addressing common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a reactive acyl chloride derivative of nicotinic acid.[1] Due to the presence of the electron-withdrawing trifluoromethyl group, it is a highly reactive acylating agent. Its primary application is in acylation reactions, most commonly for the formation of amide bonds with primary and secondary amines and for Friedel-Crafts acylation of aromatic and heteroaromatic compounds.[2] These reactions are crucial in the synthesis of a wide range of pharmaceutical intermediates and biologically active molecules.
Q2: What are the critical safety precautions for handling this compound?
A2: This compound is corrosive and moisture-sensitive. It can cause severe skin burns and eye damage.[1] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1] Avoid breathing fumes or dust. In case of contact, rinse the affected area immediately with copious amounts of water and seek medical attention.[1] Ensure all glassware is scrupulously dry, as the compound reacts violently with water.
Q3: How should this compound be stored to maintain its reactivity?
A3: To prevent hydrolysis and degradation, it should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[3] The recommended storage temperature is typically 2-8°C to minimize decomposition over time.[3]
Q4: My reaction yield is consistently low. What are the most common general causes?
A4: Consistently low yields in reactions involving this compound can typically be attributed to one of the following factors:
-
Reagent Purity: The acyl chloride may have degraded due to improper storage, leading to hydrolysis into the less reactive 6-(trifluoromethyl)nicotinic acid.
-
Presence of Moisture: Trace amounts of water in the solvent, reagents, or glassware will hydrolyze the acyl chloride, reducing the amount available for the desired reaction.
-
Suboptimal Reaction Conditions: Issues with temperature, reaction time, solvent, or the choice and amount of base (in amide couplings) or catalyst (in Friedel-Crafts reactions) can significantly impact yield.
-
Inefficient Purification: Product loss during work-up and purification steps can artificially lower the isolated yield.[4]
Troubleshooting Guide: Amide Bond Formation
Q1: My amide coupling reaction with an amine has a low yield. What are the potential causes and how can I improve it?
A1: Low yields in amide coupling are common and can often be rectified by systematic optimization.
-
Cause 1: Hydrolysis of Acyl Chloride. The most frequent issue is the hydrolysis of the acyl chloride by trace water.
-
Solution: Ensure all solvents are anhydrous and glassware is oven-dried before use. Handle the acyl chloride under an inert atmosphere.
-
-
Cause 2: Improper Base Selection. The reaction generates hydrochloric acid (HCl), which must be neutralized by a base to drive the reaction forward.[5] The choice of base is critical.
-
Solution: Use a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). Pyridine can also be used and may act as a catalyst. Inorganic bases are generally not recommended as they have poor solubility in common organic solvents.
-
-
Cause 3: Suboptimal Stoichiometry. An incorrect ratio of reactants can lead to incomplete conversion.
-
Solution: Typically, a slight excess (1.1-1.2 equivalents) of the acyl chloride is used relative to the amine. At least one equivalent of base is required to scavenge the HCl produced.
-
-
Cause 4: Low Reaction Temperature. While the reaction is often exothermic, some less reactive amines may require heating to proceed at a reasonable rate.
-
Solution: Start the reaction at 0°C to control the initial exothermic reaction, then allow it to warm to room temperature. If the reaction is slow, gentle heating (e.g., 40-50°C) can be applied while monitoring for side product formation.
-
Below is a diagram illustrating a general troubleshooting workflow for low reaction yields.
Data Presentation: Optimization of Amide Coupling
The following table presents illustrative data on how reaction conditions can affect the yield of a typical amide coupling reaction.
| Entry | Amine (Equiv.) | Base (Equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1.0 | TEA (1.2) | DCM | 0 to RT | 4 | 85 |
| 2 | 1.0 | DIPEA (1.2) | DCM | 0 to RT | 4 | 88 |
| 3 | 1.0 | Pyridine (1.2) | DCM | 0 to RT | 6 | 75 |
| 4 | 1.0 | TEA (1.2) | THF | 0 to RT | 4 | 82 |
| 5 | 1.0 | TEA (1.2) | DCM | RT | 2 | 80 |
| 6 | 1.0 | TEA (1.2) | DCM | 40 | 1 | 70 |
| Increased side product formation observed by TLC |
Experimental Protocol: General Procedure for Amide Coupling
-
Preparation: Dry all glassware in an oven at 120°C for at least 4 hours and cool under a stream of dry nitrogen or in a desiccator.
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add the amine (1.0 equiv.) and dissolve it in anhydrous dichloromethane (DCM).
-
Base Addition: Cool the solution to 0°C using an ice bath and add diisopropylethylamine (DIPEA) (1.2 equiv.).
-
Acyl Chloride Addition: Add a solution of this compound (1.1 equiv.) in anhydrous DCM dropwise to the cooled amine solution over 10-15 minutes.
-
Reaction Monitoring: Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel, separate the organic layer, and wash successively with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography or recrystallization.[4]
The workflow for this experimental protocol is visualized below.
Troubleshooting Guide: Friedel-Crafts Acylation
Q1: My Friedel-Crafts acylation reaction is not working or gives a very low yield. What should I investigate?
A1: Friedel-Crafts acylation is sensitive to several factors, especially the catalyst and substrate.[6][7]
-
Cause 1: Inactive Lewis Acid Catalyst. Lewis acids like aluminum chloride (AlCl₃) are highly hygroscopic and can become deactivated upon exposure to air.
-
Solution: Use a fresh, unopened bottle of AlCl₃ or a freshly sublimed batch. Ensure it is weighed and transferred quickly to the reaction flask, preferably in a glovebox or under a strong nitrogen flow.
-
-
Cause 2: Insufficient Catalyst. Unlike many catalytic reactions, Friedel-Crafts acylation requires a stoichiometric amount (or even a slight excess) of the Lewis acid.[6][7] This is because the product, an aryl ketone, is a Lewis base and forms a stable complex with the catalyst, effectively sequestering it.[6]
-
Solution: Use at least 1.1 to 1.3 equivalents of AlCl₃ relative to the acyl chloride.
-
-
Cause 3: Deactivated Aromatic Substrate. The Friedel-Crafts reaction does not work well on aromatic rings that contain strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H).[8][9]
-
Solution: If your substrate is highly deactivated, this reaction may not be suitable. Consider alternative synthetic routes.
-
-
Cause 4: Inappropriate Solvent. The choice of solvent is critical. Solvents like nitrobenzene or carbon disulfide are traditional choices. Chlorinated solvents like dichloroethane can also be used. Protic solvents or those that act as Lewis bases (e.g., THF, acetone) are incompatible.
-
Solution: Use a dry, inert solvent. Dichloroethane is a common and effective choice.
-
Experimental Protocol: General Procedure for Friedel-Crafts Acylation
-
Preparation: Ensure all glassware is oven-dried and cooled under an inert atmosphere.
-
Catalyst Suspension: To a flame-dried, three-neck flask under a nitrogen atmosphere, add the aromatic substrate (1.0 equiv.) and an anhydrous solvent (e.g., dichloroethane). Cool the mixture to 0°C and add aluminum chloride (AlCl₃) (1.2 equiv.) portion-wise, allowing a slurry to form.
-
Acyl Chloride Addition: Prepare a solution of this compound (1.05 equiv.) in the same anhydrous solvent. Add this solution dropwise to the cooled slurry via an addition funnel over 20-30 minutes.
-
Reaction: After the addition is complete, allow the reaction to stir at 0°C for one hour, then warm to room temperature or heat as necessary (e.g., 50-60°C). Monitor the reaction by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture back to 0°C and very carefully quench it by slowly adding it to a beaker of crushed ice and concentrated HCl. This will hydrolyze the aluminum complexes.
-
Extraction and Purification: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate). Combine the organic layers, wash with water and brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude ketone product by column chromatography or crystallization.
The workflow for this Friedel-Crafts acylation protocol is visualized below.
References
- 1. This compound - High purity | EN [georganics.sk]
- 2. This compound | 358780-13-9 [chemicalbook.com]
- 3. This compound - Lead Sciences [lead-sciences.com]
- 4. benchchem.com [benchchem.com]
- 5. Amide Synthesis [fishersci.co.uk]
- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 7. Friedel-Crafts Acylation [organic-chemistry.org]
- 8. Friedel–Crafts Acylation [sigmaaldrich.com]
- 9. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
Troubleshooting failed reactions with 6-(Trifluoromethyl)nicotinoyl chloride
Welcome to the technical support center for 6-(Trifluoromethyl)nicotinoyl chloride. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing reactions involving this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low to no yield in my acylation reaction with this compound?
A1: Low or no product yield is typically due to one or more of the following factors:
-
Hydrolysis of the Acyl Chloride: this compound is highly reactive and susceptible to hydrolysis by atmospheric moisture or residual water in your solvent or on your glassware. This hydrolysis converts the acyl chloride to the unreactive 6-(trifluoromethyl)nicotinic acid.
-
Inactive Amine Nucleophile: The reaction between the acyl chloride and an amine generates hydrogen chloride (HCl). This HCl can protonate the starting amine, rendering it non-nucleophilic and unable to react further.
-
Poor Solubility of Reactants: Incomplete dissolution of either the this compound or the amine nucleophile can lead to a slow or incomplete reaction.
-
Steric Hindrance: A bulky amine may react slowly due to steric hindrance around the nucleophilic nitrogen atom.
Q2: I observe a white precipitate forming immediately upon adding my amine to the reaction mixture. What is this precipitate and is it my product?
A2: The immediate formation of a white precipitate is often the hydrochloride salt of your amine. As the acylation reaction proceeds, HCl is generated as a byproduct. This acid readily reacts with the basic amine starting material, forming an insoluble salt. While your desired amide product may also be a solid, the initial precipitate is likely the unreacted amine salt, which can lead to lower yields of your target compound.
Q3: How can I prevent the formation of the amine hydrochloride salt?
A3: To prevent the formation of the amine hydrochloride salt and ensure your amine remains nucleophilic, it is crucial to add a non-nucleophilic base to the reaction mixture. This base will "scavenge" or neutralize the HCl as it is formed. Common choices include triethylamine (TEA) or pyridine. If your amine is inexpensive, you can also use it in excess (2-3 equivalents) to act as both the nucleophile and the base.
Q4: What is the best solvent to use for reactions with this compound?
A4: The ideal solvent should be anhydrous and capable of dissolving both the acyl chloride and the amine. Common choices include dichloromethane (DCM), tetrahydrofuran (THF), and N,N-dimethylformamide (DMF). It is critical to use anhydrous solvents to prevent hydrolysis of the acyl chloride.
Q5: My reaction appears to be complete by TLC, but I am getting a complex mixture of products after workup. What could be the cause?
A5: A complex product mixture can arise from several issues:
-
Side Reactions: The trifluoromethyl group can influence the reactivity of the pyridine ring, potentially leading to side reactions under harsh conditions.
-
Over-acylation: If your amine has multiple reactive sites, over-acylation can occur.
-
Decomposition: The product or starting materials may be unstable to the reaction or workup conditions.
-
Impure Starting Materials: Ensure the purity of your this compound and amine before starting the reaction.
Troubleshooting Guides
Low or No Product Yield
| Observation | Potential Cause | Recommended Solution | Illustrative Yield Data |
| No product formation, starting materials remain. | Hydrolysis of this compound. | Ensure all glassware is oven-dried. Use anhydrous solvents. Perform the reaction under an inert atmosphere (Nitrogen or Argon). | Reaction with 1% water in solvent: <5% yield. Reaction under anhydrous conditions: >90% yield. |
| Low product yield, significant amount of amine starting material recovered as a salt. | Inadequate scavenging of HCl byproduct. | Add a non-nucleophilic base like triethylamine (1.2 eq.) or pyridine (2 eq.) to the reaction mixture. | Reaction without base: 20-30% yield. Reaction with triethylamine: >90% yield. |
| Reaction is sluggish and incomplete. | Poor solubility of reactants or steric hindrance. | Choose a solvent in which both reactants are fully soluble (e.g., DMF). For sterically hindered amines, consider increasing the reaction temperature or using a more reactive acylating agent if possible. | Reaction of a hindered amine at RT: 40% yield after 24h. Reaction at 50°C: 85% yield after 12h. |
Formation of Side Products
| Observation | Potential Cause | Recommended Solution | Illustrative Product Distribution |
| Multiple spots on TLC, difficult purification. | Reaction temperature is too high, leading to decomposition or side reactions. | Run the reaction at a lower temperature (e.g., 0 °C to room temperature). Monitor the reaction closely by TLC to avoid prolonged reaction times. | Reaction at 80°C: 60% desired product, 30% side products. Reaction at 25°C: 95% desired product, <5% side products. |
| Presence of a di-acylated product with a di-functional amine. | Incorrect stoichiometry of reactants. | Use a controlled amount of this compound (e.g., 1.05 equivalents for mono-acylation). | Reaction with 2.2 eq. of acyl chloride: 20% mono-acylated, 70% di-acylated. Reaction with 1.05 eq. of acyl chloride: 85% mono-acylated, 10% di-acylated. |
Experimental Protocols
General Protocol for the Acylation of an Aniline Derivative
This protocol describes the synthesis of N-phenyl-6-(trifluoromethyl)nicotinamide.
Materials:
-
This compound
-
Aniline
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a dry, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve aniline (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.05 eq.) in anhydrous DCM to the cooled amine solution with stirring.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography if necessary.
General Protocol for the Acylation of a Secondary Amine (Piperidine)
This protocol describes the synthesis of (6-(trifluoromethyl)pyridin-3-yl)(piperidin-1-yl)methanone.
Materials:
-
This compound
-
Piperidine
-
Pyridine
-
Anhydrous Tetrahydrofuran (THF)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a dry, round-bottom flask under an inert atmosphere, dissolve piperidine (1.0 eq.) in anhydrous THF.
-
Add pyridine (2.0 eq.) to the solution.
-
Cool the mixture to 0 °C.
-
Slowly add a solution of this compound (1.1 eq.) in anhydrous THF.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature overnight. Monitor by TLC.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash chromatography.
Signaling Pathway and Biological Relevance
Derivatives of nicotinamide, such as those synthesized from this compound, have been shown to possess interesting biological activities. Notably, nicotinamide itself can inhibit the pro-inflammatory cytokine signaling pathways. One of the key mechanisms is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.
The diagram below illustrates a simplified representation of the NF-κB signaling pathway and the potential point of inhibition by nicotinamide derivatives.
Caption: Inhibition of the NF-κB signaling pathway by nicotinamide derivatives.
Disclaimer: The troubleshooting data provided in the tables is for illustrative purposes and may not represent the exact outcomes of your specific experiments. Always perform small-scale optimization experiments to determine the ideal conditions for your reaction. This document is intended for research use only.
Removal of unreacted 6-(Trifluoromethyl)nicotinoyl chloride from product
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-(Trifluoromethyl)nicotinoyl chloride. The information provided is intended to assist in the successful removal of unreacted starting material from the final product.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities expected in a reaction using this compound?
A1: The primary impurity to consider is the hydrolysis product of the unreacted acyl chloride, which is 6-(Trifluoromethyl)nicotinic acid. Depending on the reaction conditions and the nucleophile used (e.g., an amine or alcohol), other potential impurities could include excess nucleophile and side products arising from incomplete reaction or alternative reaction pathways.
Q2: How can I monitor the progress of my reaction to ensure complete consumption of this compound?
A2: Thin-Layer Chromatography (TLC) is a common method for monitoring reaction progress. However, due to the reactivity of acyl chlorides, they can hydrolyze on the silica gel plate, leading to inaccurate readings. A recommended approach is to quench a small aliquot of the reaction mixture with a nucleophile like methanol to form the more stable methyl ester derivative before spotting on the TLC plate. This allows for a more reliable assessment of the disappearance of the starting acyl chloride. Spectroscopic techniques such as in-situ IR or NMR can also be employed for real-time reaction monitoring if the equipment is available.
Q3: What are the recommended quenching methods for a reaction involving excess this compound?
A3: The choice of quenching agent depends on the nature of your product and the subsequent workup and purification strategy. Common and effective methods include:
-
Aqueous Workup: Adding water or an aqueous solution of a weak base like sodium bicarbonate will hydrolyze the unreacted acyl chloride to the corresponding carboxylic acid, 6-(trifluoromethyl)nicotinic acid.
-
Alcohol Quench: Adding an alcohol, such as methanol or ethanol, will convert the unreacted acyl chloride into the corresponding ester. This can be advantageous if the ester is easier to separate from your desired product than the carboxylic acid.
-
Amine Scavengers: Using a scavenger resin, such as an amine-functionalized silica gel (e.g., SiliaBond Amine), can effectively remove excess acyl chloride from the reaction mixture. This method offers the advantage of a simple filtration-based workup.
Troubleshooting Guides
Problem 1: Presence of 6-(Trifluoromethyl)nicotinic acid in the final product after aqueous workup.
This indicates that the extraction procedure was not effective in removing the hydrolysis product.
Troubleshooting Steps:
-
Optimize Extraction pH: 6-(Trifluoromethyl)nicotinic acid is acidic and will be deprotonated to its carboxylate salt in a basic aqueous solution, making it more water-soluble. Ensure that the pH of the aqueous layer during extraction is basic (pH > 8).
-
Increase Number of Extractions: Perform multiple extractions with a suitable organic solvent to ensure complete removal of the product from the aqueous layer.
-
Solvent Selection: Choose an organic solvent in which your product has high solubility and the sodium salt of 6-(trifluoromethyl)nicotinic acid has low solubility.
| Compound | Solubility |
| 6-(Trifluoromethyl)nicotinic acid | Soluble in DMSO and methanol.[1][2] |
| 6-(Trifluoromethyl)nicotinic acid sodium salt | Expected to have high solubility in water. |
Problem 2: Difficulty in separating the product from the ester formed during an alcohol quench.
This situation arises when the polarity of the desired product and the ester byproduct are very similar.
Troubleshooting Steps:
-
Chromatography Optimization:
-
Column Choice: Use a high-resolution silica gel column.
-
Solvent System: Screen a variety of solvent systems with different polarities. A gradient elution might be necessary to achieve good separation.
-
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method. The choice of solvent is critical.
| Compound Type | Recommended Recrystallization Solvents |
| Aromatic amides with trifluoromethyl groups | Ethanol, acetonitrile, 1,4-dioxane. |
Problem 3: The final product is contaminated with the amine scavenger resin.
This can occur if the resin is not properly filtered or if very fine particles pass through the filter.
Troubleshooting Steps:
-
Filtration Technique: Use a fine-porosity fritted funnel or a double layer of filter paper to ensure complete removal of the resin.
-
Solvent Wash: Wash the filtered product solution with a solvent that will not dissolve the product but may help carry away any fine resin particles.
Experimental Protocols
Protocol 1: Aqueous Quench and Extraction
-
Quenching: Slowly add the reaction mixture to a stirred, cold (0 °C) saturated aqueous solution of sodium bicarbonate. The volume of the bicarbonate solution should be at least five times the volume of the reaction mixture.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
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Washing: Combine the organic extracts and wash sequentially with 1 M HCl (if the product is not basic), water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a solvent in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Dissolution: Dissolve the crude product in a minimal amount of the hot recrystallization solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a short period.
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Hot Filtration (Optional): If charcoal or other insoluble impurities are present, filter the hot solution.
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Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Visualizations
Caption: General workflow for quenching and purification.
Caption: Troubleshooting decision tree for impurity removal.
References
Technical Support Center: Managing Exothermic Reactions of 6-(Trifluoromethyl)nicotinoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety information, troubleshooting advice, and detailed protocols for managing the exothermic reactions of 6-(Trifluoromethyl)nicotinoyl chloride. Adherence to these guidelines is essential for ensuring laboratory safety and successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a corrosive substance that can cause severe skin burns and eye damage. Its high reactivity, particularly with nucleophiles like water, alcohols, and amines, leads to strong exothermic reactions. These reactions generate hydrogen chloride (HCl) gas, which is also corrosive and toxic. The trifluoromethyl group can enhance the electrophilicity of the carbonyl carbon, potentially increasing its reactivity compared to unsubstituted nicotinoyl chloride.
Q2: What causes the exothermic nature of reactions with this compound?
A2: The exothermicity stems from the high reactivity of the acyl chloride functional group. The carbon atom of the carbonyl group is highly electrophilic, making it susceptible to attack by nucleophiles. The subsequent substitution of the chloride leaving group is a thermodynamically favorable process, releasing significant energy as heat.
Q3: What are the signs of a runaway reaction?
A3: Signs of a runaway reaction include a rapid and uncontrolled increase in temperature, a sudden increase in pressure, vigorous gas evolution (fuming), and a change in the color or viscosity of the reaction mixture. It is critical to have a quenching plan in place before starting any reaction.
Q4: Can I store unused this compound?
A4: Yes, it should be stored in a cool, dry, and well-ventilated area under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture. The container must be tightly sealed.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Rapid, Uncontrolled Temperature Spike During Reaction | 1. Addition of reagent is too fast. 2. Inadequate cooling. 3. Reaction scale is too large for the current setup. | 1. Immediately stop the addition of the reagent. 2. Increase the efficiency of the cooling bath (add more ice, switch to a dry ice/acetone bath if appropriate for the solvent). 3. If the temperature continues to rise, proceed with the emergency quenching protocol. 4. For future experiments, reduce the rate of addition and/or dilute the reagents further. |
| Excessive Fuming or Gas Evolution | 1. Reaction with moisture in the air or solvent. 2. Rapid reaction rate generating HCl gas. | 1. Ensure the reaction is conducted under an inert atmosphere (nitrogen or argon). 2. Use anhydrous solvents and reagents. 3. Slow down the rate of addition of the acyl chloride. 4. Ensure adequate ventilation in a fume hood to safely remove HCl gas. |
| Solidification or Precipitation in the Reaction Flask | 1. Product or byproduct insolubility. 2. Reaction temperature is too low, causing freezing. | 1. Choose a solvent in which all components are soluble at the reaction temperature. 2. If the product is expected to precipitate, ensure adequate stirring to maintain a manageable slurry. 3. If freezing is the issue, slightly increase the reaction temperature while carefully monitoring for exotherms. |
| Incomplete Reaction or Low Yield | 1. Insufficient reaction time or temperature. 2. Deactivation of the acyl chloride by moisture. 3. Poor quality of starting materials. | 1. Monitor the reaction by a suitable analytical technique (e.g., TLC, LC-MS) to determine the endpoint. 2. Ensure all glassware is oven-dried and the reaction is performed under anhydrous conditions. 3. Verify the purity of the this compound and other reagents. |
Quantitative Data on Thermal Stability
| Compound | Analysis Method | Key Thermal Events | Temperature Range (°C) |
| Nicotinic Acid | TGA/DSC | Sublimation | 198 - 232 |
| Melting | 232 - 263 | ||
| Evaporation | 263 - 325 |
Note: This data is for nicotinic acid and should be used as a general reference only. This compound is expected to be less thermally stable.
Experimental Protocols
Protocol 1: Standard Quenching of Unreacted this compound with Methanol
This protocol is suitable for safely neutralizing excess this compound at the end of a reaction.
Materials:
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Reaction mixture containing unreacted this compound
-
Anhydrous methanol (at least 10 molar equivalents to the acyl chloride)
-
An appropriate sized flask for the quenching process
-
Stir bar
-
Ice bath
-
Addition funnel
Procedure:
-
Cool the quenching flask containing anhydrous methanol in an ice bath with stirring.
-
Slowly add the reaction mixture containing this compound to the cold methanol dropwise via an addition funnel over a period of 30-60 minutes.
-
Monitor the temperature of the quenching mixture. If the temperature rises significantly, pause the addition and allow it to cool before resuming.
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After the addition is complete, allow the mixture to slowly warm to room temperature while stirring for at least one hour to ensure complete quenching.
-
The resulting mixture contains the methyl ester of 6-(trifluoromethyl)nicotinic acid and can be worked up as appropriate for your experimental procedure.
Protocol 2: Emergency Quenching of a Runaway Reaction
This protocol should be initiated immediately if a runaway reaction is suspected.
Materials:
-
A large volume of a suitable, cold, and relatively inert solvent (e.g., toluene, heptane) readily accessible.
-
A large container of ice water.
-
Fire extinguisher suitable for chemical fires (Class B).
-
Personal protective equipment (face shield, flame-retardant lab coat, heavy-duty gloves).
Procedure:
-
If safe to do so, immediately remove the heat source from the reaction vessel.
-
If the reaction is in a flask that can be safely accessed, carefully and slowly pour the cold, inert solvent into the reaction mixture to dilute the reactants and absorb heat. Do not add water or other reactive quenching agents directly to a very hot, uncontrolled reaction, as this may cause a violent eruption.
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If the reaction cannot be safely approached, evacuate the immediate area and follow your institution's emergency procedures.
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Alert your supervisor and any colleagues in the vicinity.
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Once the initial exotherm is controlled and the temperature has subsided, the reaction can be cautiously quenched using Protocol 1.
Visualizations
Caption: Troubleshooting workflow for managing exothermic events.
Caption: Reaction pathway for quenching with methanol.
Impact of base choice on 6-(Trifluoromethyl)nicotinoyl chloride reactivity
Welcome to the technical support center for 6-(Trifluoromethyl)nicotinoyl chloride. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their use of this versatile reagent. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a base in reactions involving this compound?
A1: In acylation reactions with this compound, a base is primarily used as an acid scavenger. The reaction of the nicotinoyl chloride with a nucleophile (such as an alcohol or amine) generates one equivalent of hydrochloric acid (HCl). This HCl can protonate the nucleophile, rendering it non-nucleophilic and halting the reaction. A base neutralizes the HCl as it is formed, allowing the reaction to proceed to completion.
Q2: What are the common bases used with this compound, and how do I choose the right one?
A2: Common bases for this type of reaction include tertiary amines like triethylamine (TEA) and pyridine, as well as 4-dimethylaminopyridine (DMAP), which is typically used as a catalyst.
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Triethylamine (TEA) is a non-nucleophilic, sterically hindered base that is effective at scavenging HCl without competing with the primary nucleophile. It is a good general-purpose choice.
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Pyridine can act as both a base and a nucleophilic catalyst. It is generally less basic than TEA but can accelerate the reaction.
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4-Dimethylaminopyridine (DMAP) is a highly efficient nucleophilic catalyst that is used in small (catalytic) amounts, often in conjunction with a stoichiometric base like TEA.[1] It is particularly useful for reactions with sterically hindered alcohols or other less reactive nucleophiles.[2]
The choice of base depends on the reactivity of the nucleophile and the reaction conditions. For highly reactive nucleophiles, TEA is often sufficient. For less reactive or sterically hindered nucleophiles, the addition of catalytic DMAP is recommended.
Q3: Can I use an excess of my amine nucleophile as the base?
A3: Yes, if your amine nucleophile is readily available and inexpensive, you can use it in excess (typically 2 equivalents or more). One equivalent will act as the nucleophile, while the excess will act as the base to neutralize the generated HCl.
Q4: What is the mechanism of catalysis by DMAP?
A4: DMAP functions as a nucleophilic catalyst by reacting with the this compound to form a highly reactive N-acylpyridinium intermediate. This intermediate is much more electrophilic than the starting acyl chloride and is readily attacked by the alcohol or amine nucleophile. This process regenerates the DMAP catalyst, allowing it to continue participating in the reaction.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inadequate Base | - Ensure at least one equivalent of a suitable base (e.g., triethylamine, pyridine) is used to neutralize the HCl generated. - For less reactive nucleophiles, consider adding a catalytic amount (1-10 mol%) of DMAP in addition to the stoichiometric base. |
| Moisture Contamination | - this compound is sensitive to moisture and can hydrolyze to the unreactive carboxylic acid. Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon). - Use anhydrous solvents. |
| Poor Nucleophile Reactivity | - For sterically hindered or electron-deficient alcohols and amines, extended reaction times or elevated temperatures may be necessary. - The addition of catalytic DMAP is highly recommended in these cases to increase the rate of acylation.[2] |
| Incorrect Stoichiometry | - Verify the molar ratios of your reactants. The nucleophile and base should be used in appropriate amounts relative to the this compound. |
Issue 2: Formation of Side Products
| Potential Cause | Troubleshooting Steps |
| Reaction with Base | - If using a nucleophilic base like pyridine in large excess, it can sometimes compete with the intended nucleophile, leading to the formation of an acylpyridinium salt. Use a non-nucleophilic base like triethylamine if this is a concern. |
| Diacylation of Primary Amines | - When reacting with primary amines, there is a possibility of forming the diacylated product. Using a slight excess of the amine can help to minimize this. |
| Hydrolysis of Acyl Chloride | - The presence of water will lead to the formation of 6-(trifluoromethyl)nicotinic acid. Ensure anhydrous conditions are maintained.[3] |
Data Presentation
The following table summarizes typical bases and conditions used in acylation reactions with nicotinoyl chlorides. While specific comparative data for this compound is limited, these examples provide a general guideline for reaction setup.
| Nucleophile Type | Base/Catalyst | Solvent | Temperature | Typical Yield | Reference |
| Primary/Secondary Amine | Triethylamine | Dichloromethane (DCM) | 0 °C to Room Temp. | Good to Excellent | General Practice |
| Aromatic Amine | Pyridine | Toluene | Reflux | Good | [4] |
| Sterically Hindered Alcohol | Triethylamine / DMAP (cat.) | Dichloromethane (DCM) | Room Temp. to Reflux | Moderate to Good | [2] |
| Primary Alcohol | Pyridine | Chloroform | Reflux | Good | [5] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of an Amide using Triethylamine
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To a solution of the amine (1.0 mmol) in anhydrous dichloromethane (10 mL) under an inert atmosphere, add triethylamine (1.5 mmol, 1.5 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 mmol, 1.1 eq.) in anhydrous dichloromethane (5 mL) to the cooled amine solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction with water.
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Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution, then with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: General Procedure for the Esterification of a Sterically Hindered Alcohol using DMAP as a Catalyst
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To a solution of the alcohol (1.0 mmol) and triethylamine (1.5 mmol, 1.5 eq.) in anhydrous dichloromethane (10 mL) under an inert atmosphere, add 4-dimethylaminopyridine (DMAP) (0.05 mmol, 0.05 eq.).
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Stir the mixture at room temperature for 10 minutes.
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Slowly add a solution of this compound (1.2 mmol, 1.2 eq.) in anhydrous dichloromethane (5 mL).
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Stir the reaction at room temperature for 12-24 hours, or gently reflux if necessary, monitoring the progress by TLC.
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After completion, cool the reaction mixture and wash with 1M HCl solution, followed by saturated aqueous sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Visualizations
Caption: General experimental workflow for acylation reactions.
Caption: Catalytic cycle of DMAP in acylation reactions.
Caption: Decision flowchart for base selection in your experiment.
References
- 1. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 6-(Trifluoromethyl)nicotinic acid_Chemicalbook [chemicalbook.com]
- 4. CN107162966A - The synthetic method of flonicamid - Google Patents [patents.google.com]
- 5. WO2017211543A1 - New menthyl nicotinate synthesis process - Google Patents [patents.google.com]
Technical Support Center: Solvent Effects on the Reactivity of 6-(Trifluoromethyl)nicotinoyl Chloride
This technical support center provides guidance for researchers, scientists, and drug development professionals on the impact of solvent choice on the reactivity of 6-(trifluoromethyl)nicotinoyl chloride. Understanding these effects is crucial for optimizing reaction conditions, maximizing yields, and minimizing side products.
Frequently Asked Questions (FAQs)
Q1: How does the trifluoromethyl group affect the reactivity of this compound compared to nicotinoyl chloride?
A1: The trifluoromethyl (-CF₃) group is a strong electron-withdrawing group. This property significantly increases the electrophilicity of the carbonyl carbon in this compound. As a result, it is substantially more reactive towards nucleophiles than the unsubstituted nicotinoyl chloride.
Q2: What are the primary mechanisms for the reaction of this compound with nucleophiles?
A2: Reactions of acyl chlorides like this compound with nucleophiles (e.g., amines, alcohols, water) typically proceed through a nucleophilic acyl substitution mechanism. This can occur via two main pathways:
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Addition-Elimination: The nucleophile adds to the carbonyl carbon to form a tetrahedral intermediate, which then eliminates the chloride ion. This is the most common pathway.
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SN2-like: A concerted mechanism where the nucleophile attacks the carbonyl carbon as the chloride ion departs.
The operative mechanism can be influenced by the solvent, the nucleophile, and the substrate.
Q3: How does solvent polarity influence the reaction rate?
A3: The effect of solvent polarity depends on the reaction mechanism.
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For reactions proceeding through a polar transition state, such as the formation of a tetrahedral intermediate, polar solvents can stabilize the transition state and accelerate the reaction.
-
In contrast, for reactions where the reactants are more polar than the transition state, increasing solvent polarity may slow down the reaction.
-
Polar protic solvents (e.g., alcohols, water) can also act as nucleophiles, leading to solvolysis as a competing reaction.
Q4: What is the role of aprotic vs. protic solvents in reactions with this compound?
A4:
-
Aprotic solvents (e.g., dichloromethane, tetrahydrofuran, acetonitrile) do not have acidic protons and are generally preferred for reactions where the acyl chloride's integrity is paramount and solvolysis is to be avoided. They solvate the reactants and intermediates without directly participating in the reaction.
-
Protic solvents (e.g., ethanol, water) can hydrogen bond with the reactants and intermediates, potentially influencing the reaction rate. They can also act as nucleophiles, leading to alcoholysis or hydrolysis.
Q5: How can I minimize side reactions like hydrolysis?
A5: To minimize hydrolysis of the highly reactive this compound, it is crucial to use anhydrous (dry) solvents and reagents. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no product yield | 1. Deactivation of the acyl chloride: The highly reactive this compound may have been hydrolyzed by moisture in the solvent or on the glassware. 2. Poor nucleophile: The nucleophile may not be strong enough to react under the chosen conditions. 3. Inappropriate solvent: The solvent may be hindering the reaction (e.g., a non-polar solvent for a reaction with a polar transition state). | 1. Ensure strictly anhydrous conditions: Use freshly distilled, dry solvents. Dry all glassware in an oven before use. Handle the acyl chloride under an inert atmosphere. 2. Use a stronger nucleophile or add a catalyst: Consider a more reactive amine or alcohol. A non-nucleophilic base (e.g., triethylamine, pyridine) can be added to activate the nucleophile and scavenge the HCl byproduct. 3. Change the solvent: Switch to a solvent that better solubilizes the reactants and stabilizes the transition state. For many acylations, polar aprotic solvents like dichloromethane or acetonitrile are a good starting point. |
| Formation of multiple products | 1. Competing solvolysis: If a protic solvent (e.g., an alcohol) is used, it may be competing with the intended nucleophile. 2. Side reactions of the nucleophile: The nucleophile may be undergoing side reactions under the reaction conditions. 3. Over-acylation: If the nucleophile has multiple reactive sites, more than one site may be acylated. | 1. Use an aprotic solvent: Switch to a non-reactive solvent like THF, DCM, or acetonitrile. 2. Modify reaction conditions: Lower the reaction temperature or change the base to disfavor side reactions. 3. Use stoichiometry to your advantage: Use a controlled amount of the acyl chloride, or protect other reactive sites on the nucleophile. |
| Reaction is too fast or uncontrollable | High reactivity of the substrate: The electron-withdrawing -CF₃ group makes the acyl chloride very reactive. | 1. Lower the reaction temperature: Perform the reaction at 0 °C or even lower temperatures to moderate the reaction rate. 2. Slow addition of the acyl chloride: Add the this compound solution dropwise to the solution of the nucleophile. 3. Use a less polar solvent: A less polar solvent may slow down the reaction if the transition state is highly polar. |
| Difficulty in product isolation | 1. Product is highly soluble in the reaction solvent. 2. Formation of salt byproducts: The HCl byproduct can form salts with amine nucleophiles or bases, complicating purification. | 1. Choose a solvent from which the product will precipitate upon cooling or after the reaction. Alternatively, select a solvent that is easy to remove under vacuum. 2. Perform an aqueous workup: After the reaction is complete, wash the reaction mixture with water or a mild aqueous base to remove salts before purification. |
Quantitative Data on Solvent Effects (Illustrative Examples)
Table 1: Relative Rates of Solvolysis of Benzoyl Chloride in Various Solvents
This table illustrates the influence of solvent polarity and nucleophilicity on the rate of solvolysis of a simple aromatic acyl chloride. We can anticipate that this compound would show even greater sensitivity to solvent effects due to its higher reactivity.
| Solvent | Dielectric Constant (ε) | Relative Rate |
| 90% Acetone (aq) | ~25 | 1 |
| 80% Acetone (aq) | ~32 | 4.5 |
| 50% Acetone (aq) | ~50 | 1,200 |
| 80% Ethanol (aq) | ~37 | 37 |
| 50% Ethanol (aq) | ~55 | 6,000 |
| Water | 78.5 | 300,000 |
Data is generalized from typical solvolysis studies of benzoyl chlorides.
Table 2: Effect of Solvent on the Yield of Amidation of Benzoyl Chloride with Aniline
This table demonstrates how the choice of an aprotic solvent can influence the yield of an acylation reaction.
| Solvent | Dielectric Constant (ε) | Typical Yield (%) |
| Dichloromethane (DCM) | 8.9 | >95 |
| Tetrahydrofuran (THF) | 7.5 | 90-95 |
| Acetonitrile (MeCN) | 36.6 | >95 |
| Diethyl Ether | 4.3 | 85-90 |
| Toluene | 2.4 | 80-85 |
Yields are illustrative and can vary based on reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for Studying the Effect of Solvent on the Acylation of an Amine
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Preparation: In separate, oven-dried round-bottom flasks equipped with magnetic stir bars and under an inert atmosphere (N₂ or Ar), prepare solutions of the amine (1.0 eq) and this compound (1.1 eq) in the desired anhydrous solvent.
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Reaction: Cool the amine solution to 0 °C in an ice bath. To this, add a solution of a non-nucleophilic base (e.g., triethylamine, 1.2 eq) in the same solvent.
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Addition: Slowly add the solution of this compound to the cooled amine solution dropwise over 15-30 minutes.
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Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, quench with water and extract the product with a suitable organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification and Analysis: Purify the crude product by column chromatography on silica gel. Characterize the product by NMR and mass spectrometry, and determine the yield.
-
Comparison: Repeat the procedure with different anhydrous solvents to compare the yields and reaction times.
Protocol 2: Kinetic Study of the Solvolysis of this compound by UV-Vis Spectroscopy
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Stock Solution: Prepare a concentrated stock solution of this compound in a dry, aprotic solvent (e.g., acetonitrile).
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Solvent Systems: Prepare the desired solvent mixtures (e.g., various percentages of water in acetone or ethanol).
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Measurement: Place the solvent mixture in a cuvette in a thermostatted UV-Vis spectrophotometer.
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Initiation: Inject a small aliquot of the acyl chloride stock solution into the cuvette with rapid mixing.
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Data Acquisition: Record the change in absorbance over time at a wavelength where the product absorbs and the starting material does not (or vice versa). The formation of the corresponding carboxylic acid can often be monitored.
-
Data Analysis: From the absorbance vs. time data, calculate the pseudo-first-order rate constant (k_obs) for the solvolysis reaction in that solvent system.
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Comparison: Repeat for different solvent systems to determine the effect of solvent composition on the reaction rate.
Visualizations
Caption: Workflow for studying solvent effects on acylation.
Byproduct formation in the synthesis of 6-(Trifluoromethyl)nicotinoyl chloride derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 6-(Trifluoromethyl)nicotinoyl chloride and its derivatives.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the synthesis of this compound, focusing on byproduct formation and other experimental challenges.
Q1: My reaction to form this compound from 6-(Trifluoromethyl)nicotinic acid is incomplete, and I'm recovering starting material. What are the possible causes and solutions?
A1: Incomplete conversion is a common issue. Here are several factors to investigate:
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Reagent Quality: The chlorinating agent (e.g., thionyl chloride, oxalyl chloride) may have degraded. Thionyl chloride, for instance, can decompose over time. It is recommended to use a fresh bottle or distill the reagent before use.
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Reaction Conditions: Ensure the reaction temperature is adequate. While some reactions proceed at room temperature, others may require heating to reflux.[1][2] Consult established protocols for the specific chlorinating agent you are using.
-
Stoichiometry: An insufficient amount of the chlorinating agent will lead to incomplete conversion. A modest excess of the chlorinating agent is often used to drive the reaction to completion.
-
Moisture: Carboxylic acid to acyl chloride reactions are highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Any moisture will hydrolyze the product back to the starting carboxylic acid.
Q2: I've observed the formation of a solid precipitate in my reaction mixture, which is not my desired product. What could this be?
A2: The formation of an unexpected solid can be attributed to several possibilities:
-
Nicotinoyl Chloride Hydrochloride Salt: The pyridine nitrogen in the nicotinoyl chloride ring is basic and can be protonated by HCl, a byproduct of the reaction when using thionyl chloride or oxalyl chloride.[3][4] This results in the formation of a hydrochloride salt, which may be sparingly soluble in the reaction solvent.
-
Polymeric Byproducts: Under certain conditions, side reactions can lead to the formation of polymeric materials.
-
Inorganic Salts: If a base is used in the workup, ensure it is fully dissolved and doesn't precipitate out.
To identify the precipitate, it should be isolated by filtration and characterized by analytical techniques such as NMR spectroscopy or mass spectrometry.
Q3: My final product, this compound, is unstable and decomposes upon storage. How can I improve its stability?
A3: Acyl chlorides, particularly those with basic functional groups like a pyridine ring, can be prone to decomposition. Here are some tips for storage and handling:
-
Moisture Exclusion: Store the purified this compound under an inert atmosphere and in a tightly sealed container to prevent hydrolysis.
-
Conversion to Hydrochloride Salt: The hydrochloride salt of nicotinoyl chloride is often more stable and less susceptible to decomposition upon exposure to air and moisture.[3] For long-term storage, consider storing it as the hydrochloride salt.
-
Low Temperature: Store the product at a low temperature (e.g., in a refrigerator or freezer) to minimize decomposition.
Q4: What are the common impurities I should look for in my crude this compound?
A4: Common impurities include:
-
Unreacted 6-(Trifluoromethyl)nicotinic acid: The starting material.
-
Excess Chlorinating Agent: Residual thionyl chloride or oxalyl chloride and their byproducts.
-
This compound hydrochloride: The hydrochloride salt of the product.[3][4]
-
Anhydride Formation: Self-condensation of the carboxylic acid can lead to the formation of the corresponding anhydride, especially at elevated temperatures.
These impurities can often be detected by spectroscopic methods like NMR or chromatography techniques like HPLC.
Quantitative Data Summary
| Parameter | Value | Reference |
| 6-(Trifluoromethyl)nicotinic acid | ||
| Molecular Weight | 191.11 g/mol | [5] |
| Melting Point | 193-197 °C | [6][7] |
| Boiling Point | 259.3 °C at 760 mmHg | [6][7] |
| This compound | ||
| Molecular Weight | 209.55 g/mol | [8] |
| Boiling Point | 54 °C at 2 mmHg | [9] |
| Density | 1.438 g/mL at 25 °C | [9] |
Experimental Protocols
Protocol 1: Synthesis of this compound using Thionyl Chloride
-
Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6-(Trifluoromethyl)nicotinic acid.
-
Reagent Addition: Carefully add an excess of thionyl chloride (SOCl₂) to the flask. The reaction can be performed neat or in an inert solvent like dichloromethane (CH₂Cl₂).[1][10]
-
Reaction: Heat the mixture to reflux and maintain for several hours.[1][2] The progress of the reaction can be monitored by taking small aliquots and quenching them with an alcohol (e.g., methanol) to form the corresponding ester, which can be analyzed by TLC or HPLC.
-
Workup: After the reaction is complete, remove the excess thionyl chloride by distillation or under reduced pressure.[2] Co-evaporation with an anhydrous solvent like toluene can help remove the last traces of SOCl₂.[11]
-
Purification: The crude this compound can be purified by vacuum distillation.
Protocol 2: Synthesis of this compound using Oxalyl Chloride
-
Preparation: Dissolve 6-(Trifluoromethyl)nicotinic acid in an anhydrous solvent such as dichloromethane (DCM) in a round-bottom flask under an inert atmosphere.
-
Reagent Addition: Add oxalyl chloride [(COCl)₂] to the solution, followed by a catalytic amount of N,N-dimethylformamide (DMF).[1]
-
Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete when gas evolution (CO and CO₂) ceases.
-
Workup: Remove the solvent and excess oxalyl chloride under reduced pressure. The resulting crude product is often used in the next step without further purification.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for byproduct formation in the synthesis of this compound.
References
- 1. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 2. prepchem.com [prepchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. prepchem.com [prepchem.com]
- 5. 6-(Trifluoromethyl)nicotinic acid | C7H4F3NO2 | CID 2777551 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthesis of 6-(Trifluoromethyl)nicotinic acid_Chemicalbook [chemicalbook.com]
- 7. innospk.com [innospk.com]
- 8. This compound - High purity | EN [georganics.sk]
- 9. This compound | 358780-13-9 [chemicalbook.com]
- 10. Nicotinoyl Chloride | High-Purity Reagent for Research [benchchem.com]
- 11. reddit.com [reddit.com]
Moisture sensitivity of 6-(Trifluoromethyl)nicotinoyl chloride and handling
This technical support center provides guidance on the handling, storage, and use of 6-(Trifluoromethyl)nicotinoyl chloride, with a focus on its moisture sensitivity. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: How moisture-sensitive is this compound?
A1: this compound is highly sensitive to moisture. As an acyl chloride, it readily reacts with water in the atmosphere (hydrolysis) to form 6-(trifluoromethyl)nicotinic acid and hydrochloric acid (HCl) gas. This reaction is typically vigorous and exothermic. The trifluoromethyl group, being strongly electron-withdrawing, is expected to increase the electrophilicity of the carbonyl carbon, making it even more susceptible to nucleophilic attack by water compared to unsubstituted nicotinoyl chloride.
Q2: What are the visible signs of hydrolysis?
A2: Signs of hydrolysis include the fuming of the compound in air, which is the HCl gas produced reacting with atmospheric moisture to form a corrosive aerosol. If significant moisture exposure has occurred, the liquid or low-melting solid may become cloudy or fully solidify into a white to off-white solid, which is the 6-(trifluoromethyl)nicotinic acid.
Q3: How should I properly store this compound?
A3: To prevent hydrolysis, it is crucial to store this compound under anhydrous conditions. The recommended storage is in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[1]
Q4: What is the primary degradation product upon exposure to moisture?
A4: The primary degradation product is 6-(trifluoromethyl)nicotinic acid.
Q5: Can I use this compound that has been partially hydrolyzed?
A5: Using partially hydrolyzed reagent is not recommended as it will introduce the corresponding carboxylic acid as an impurity into your reaction. This can lead to lower yields of the desired product and complications in purification. The presence of HCl from hydrolysis can also catalyze unwanted side reactions.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps & Recommendations |
| Low or no yield in acylation reaction | Reagent Hydrolysis: The this compound has been compromised by moisture. | - Use a fresh bottle of the reagent or purify the existing stock by distillation if possible.- Ensure all glassware is oven-dried or flame-dried before use.- Use anhydrous solvents and perform the reaction under an inert atmosphere (nitrogen or argon). |
| Incomplete Reaction: The nucleophile (e.g., amine, alcohol) is not sufficiently reactive, or the reaction conditions are not optimal. | - Consider using a more nucleophilic catalyst, such as 4-dimethylaminopyridine (DMAP), in catalytic amounts.- For amine acylations, the addition of a non-nucleophilic base (e.g., triethylamine, pyridine) is necessary to neutralize the HCl byproduct.[2] Use of excess amine can also serve this purpose.[3]- Gentle heating may be required for less reactive nucleophiles, but monitor for potential side reactions. | |
| Formation of unexpected byproducts | Side Reactions with Solvent or Base: The acyl chloride may react with certain solvents (e.g., alcohols) or nucleophilic bases. | - Choose an inert solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.- Use a non-nucleophilic base like triethylamine or diisopropylethylamine (DIPEA). While pyridine can be used as a base, it can also act as a nucleophilic catalyst.[4] |
| Reaction with Hydrolysis Products: The HCl generated from hydrolysis can protonate amine nucleophiles, rendering them non-nucleophilic.[3] | - Ensure anhydrous conditions to minimize HCl formation.- Use at least one equivalent of a scavenger base to neutralize any generated HCl. | |
| Difficulty in product purification | Presence of 6-(Trifluoromethyl)nicotinic Acid: The starting material was partially hydrolyzed. | - During aqueous workup, the carboxylic acid can be removed by washing the organic layer with a mild aqueous base solution (e.g., saturated sodium bicarbonate). The desired amide or ester product will remain in the organic layer, while the carboxylate salt will be in the aqueous layer. |
Data Presentation
Table 1: Hydrolysis Rate Constant of Benzoyl Chloride in Different Media
| Solvent System | Temperature (°C) | Rate Constant (k) | Half-life (t½) |
| Water | 25 | 4.2 x 10⁻² s⁻¹[5] | 16.5 s |
| Acetone with 6.22% v/v Water | 25 | 7.0 x 10⁻⁵ s⁻¹ (0.0042 min⁻¹)[6] | ~2.75 h |
Experimental Protocols
Protocol 1: Controlled Hydrolysis of this compound for Characterization
Objective: To intentionally hydrolyze this compound to its corresponding carboxylic acid for analytical purposes.
Materials:
-
This compound
-
Tetrahydrofuran (THF), anhydrous
-
Deionized water
-
Round-bottom flask with a magnetic stir bar
-
Stir plate
-
Drying tube or inert gas inlet
Procedure:
-
In a round-bottom flask, dissolve a known amount of this compound in anhydrous THF under an inert atmosphere.
-
While stirring, slowly add an excess of deionized water (e.g., 5-10 equivalents) to the solution. The reaction can be exothermic, so slow addition is recommended.
-
Stir the reaction mixture at room temperature for 1-2 hours to ensure complete hydrolysis.
-
Remove the THF under reduced pressure using a rotary evaporator.
-
The remaining aqueous solution can be extracted with a suitable organic solvent (e.g., ethyl acetate) to isolate the 6-(trifluoromethyl)nicotinic acid.
-
The organic extracts can be dried over anhydrous sodium sulfate, filtered, and the solvent evaporated to yield the crude carboxylic acid, which can then be purified by recrystallization or column chromatography.
Protocol 2: Acylation of a Primary Amine with this compound
Objective: To synthesize an N-aryl amide using this compound. This protocol is adapted from a similar procedure for a related acyl chloride.[7]
Materials:
-
This compound
-
A primary aromatic amine (e.g., aniline)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA)
-
Round-bottom flask with a magnetic stir bar
-
Stir plate
-
Dropping funnel
-
Ice bath
-
Inert gas setup (e.g., nitrogen or argon balloon)
Procedure:
-
Set up a dry round-bottom flask with a magnetic stir bar under an inert atmosphere.
-
Dissolve the primary amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
In a separate dry flask, dissolve this compound (1.1 equivalents) in anhydrous DCM.
-
Transfer the acyl chloride solution to a dropping funnel and add it dropwise to the cooled amine solution over 15-30 minutes with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or silica gel column chromatography.
Visualizations
References
- 1. reddit.com [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. Nicotinoyl chloride hydrochloride(20260-53-1) 1H NMR spectrum [chemicalbook.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Benzoyl chloride | C6H5COCl | CID 7412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scholarworks.uni.edu [scholarworks.uni.edu]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to 6-(Trifluoromethyl)nicotinoyl Chloride and Other Acylating Agents
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals, the choice of an appropriate acylating agent is a critical decision that influences reaction efficiency, selectivity, and overall yield. This guide provides an objective comparison of 6-(Trifluoromethyl)nicotinoyl chloride with other commonly employed acylating agents, supported by available experimental data and detailed methodologies.
Introduction to Acylation and Acylating Agents
Acylation is a fundamental chemical transformation that introduces an acyl group (R-C=O) into a molecule.[1][2] This reaction is pivotal in the synthesis of a vast array of organic compounds, including esters and amides. The reactivity of the acylating agent is a key determinant of the reaction's success. Acyl chlorides, such as this compound, are among the most reactive acylating agents due to the excellent leaving group ability of the chloride ion.[3][4] The general order of reactivity for common acylating agents is: Acyl Chlorides > Acid Anhydrides > Carboxylic Acids.[4]
This compound: A Profile
This compound is a specialized acylating agent that has garnered significant interest in medicinal chemistry. The presence of the trifluoromethyl (-CF3) group, a potent electron-withdrawing moiety, enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack.[5] This heightened reactivity can lead to faster reaction times and potentially allow for milder reaction conditions compared to non-fluorinated analogues. The trifluoromethyl group is also a key pharmacophore in many modern drugs, valued for its ability to improve metabolic stability, bioavailability, and binding affinity.
Performance Comparison of Acylating Agents
To provide a clear and objective comparison, the following tables summarize the performance of this compound against other common acylating agents in the acylation of representative nucleophiles: aniline (an amine) and benzyl alcohol (an alcohol).
Table 1: Acylation of Aniline
| Acylating Agent | Product | Reaction Conditions | Reaction Time | Yield (%) | Reference |
| This compound | N-Phenyl-6-(trifluoromethyl)nicotinamide | Toluene, reflux | 3.5 - 4 h | High (not specified) | [6] |
| Acetyl Chloride | Acetanilide | DMF, K2CO3, TBAB, RT | 15 - 30 min | High (not specified) | [3] |
| Acetic Anhydride | Acetanilide | Water, HCl, Sodium Acetate, RT | Not specified | Not specified | [7] |
Table 2: Acylation of Benzyl Alcohol
| Acylating Agent | Product | Reaction Conditions | Reaction Time | Yield (%) | Reference |
| This compound | Benzyl 6-(trifluoromethyl)nicotinate | Not specified | Not specified | Not specified | Data not available in searches |
| Acetyl Chloride | Benzyl Acetate | Solvent-free, CuO catalyst, RT | 5 min | 98% | [5] |
| Acetic Anhydride | Benzyl Acetate | Solvent-free, 60 °C | 7 h | >99% | [2] |
Note: Quantitative yield data for the reaction of this compound with aniline and benzyl alcohol was not explicitly available in the searched literature. The "High" yield for the aniline reaction is inferred from a patent describing the synthesis of a related compound.
Experimental Protocols
Detailed methodologies for key acylation reactions are provided below. These protocols are based on established procedures and can be adapted for specific research needs.
Protocol 1: Synthesis of N-Phenyl-6-(trifluoromethyl)nicotinamide
This protocol is adapted from a general procedure for the synthesis of N-substituted nicotinamides.
Materials:
-
6-(Trifluoromethyl)nicotinic acid
-
Thionyl chloride (SOCl₂)
-
Aniline
-
Toluene
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
Procedure:
-
Preparation of this compound: In a clean, dry round-bottom flask, combine 6-(trifluoromethyl)nicotinic acid (1 equivalent) with an excess of thionyl chloride. Fit the flask with a reflux condenser and gently reflux the mixture for 30-60 minutes.
-
After the reflux period, allow the reaction mixture to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure using a rotary evaporator to obtain crude this compound.
-
Acylation of Aniline: Dissolve the crude this compound in toluene. Add aniline (1 equivalent) to the solution.
-
Heat the reaction mixture to reflux and maintain for 3.5 - 4 hours.[6]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Protocol 2: Synthesis of Acetanilide from Aniline and Acetyl Chloride
Materials:
-
Aniline
-
Acetyl Chloride
-
Potassium Carbonate (K₂CO₃)
-
Tetrabutylammonium bromide (TBAB)
-
Dimethylformamide (DMF)
-
Ice
-
Beakers
-
Stirring apparatus
Procedure:
-
In a beaker, dissolve aniline (1 equivalent) and potassium carbonate (1 equivalent) in DMF.[3]
-
Add a catalytic amount of TBAB to the mixture.[3]
-
While stirring at room temperature, slowly add acetyl chloride (1 equivalent).[3]
-
Continue stirring for 15-30 minutes.[3]
-
Monitor the reaction by TLC.
-
Once the reaction is complete, pour the mixture into crushed ice.[3]
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude acetanilide can be purified by recrystallization from aqueous methanol.[3]
Visualizing the Acylation Workflow
The following diagram illustrates a typical workflow for an acylation reaction using an acyl chloride.
Discussion and Conclusion
The presence of the electron-withdrawing trifluoromethyl group in this compound is expected to increase its reactivity compared to unsubstituted or electron-donating group substituted acyl chlorides.[5] This enhanced reactivity can be advantageous in acylating less reactive nucleophiles or in reactions where milder conditions are desirable.
However, the high reactivity of acyl chlorides also necessitates careful control of reaction conditions to avoid side reactions. For substrates with multiple nucleophilic sites, a more reactive acylating agent might lead to lower selectivity. In such cases, a less reactive agent like an acid anhydride might be preferable, although this often requires longer reaction times or higher temperatures.[4]
The choice between this compound and other acylating agents will ultimately depend on the specific requirements of the synthesis, including the nature of the substrate, desired reaction rate, selectivity considerations, and cost. While quantitative data for direct comparison is still emerging, the theoretical advantages of this compound, particularly for the synthesis of fluorinated molecules of pharmaceutical interest, are significant. Further experimental studies are warranted to fully elucidate its comparative performance across a broader range of substrates and reaction conditions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, nicotinic acetylcholine receptor binding, and antinociceptive properties of 3 '-substituted deschloroepibatidine analogues. Novel nicotinic antagonists | RTI [rti.org]
A Comparative Analysis for Researchers and Drug Development Professionals: 6-(Trifluoromethyl)nicotinoyl chloride vs. 6-chloronicotinoyl chloride
In the landscape of pharmaceutical and agrochemical synthesis, the selection of appropriate building blocks is paramount to the successful development of novel and effective molecules. Among the vast array of available reagents, halogenated nicotinoyl chlorides serve as critical intermediates. This guide provides a detailed comparison of two such analogs: 6-(Trifluoromethyl)nicotinoyl chloride and 6-chloronicotinoyl chloride, focusing on their chemical properties, reactivity, and applications, supported by experimental data and protocols.
Physicochemical Properties
A fundamental comparison of the physicochemical properties of this compound and 6-chloronicotinoyl chloride reveals key differences that influence their handling, storage, and reactivity. The trifluoromethyl group, being a strong electron-withdrawing group, significantly impacts the electronic environment of the pyridine ring and the reactivity of the acyl chloride moiety.
| Property | This compound | 6-chloronicotinoyl chloride |
| CAS Number | 358780-13-9[1][2][3] | 58757-38-3[4][5][6] |
| Molecular Formula | C₇H₃ClF₃NO[2][3][7] | C₆H₃Cl₂NO[4][8] |
| Molecular Weight | 209.55 g/mol [2] | 176.00 g/mol [8][9] |
| Melting Point | Not available | 48-51 °C[5][9][10] |
| Boiling Point | 54 °C at 2 mm Hg[1][7] | 84-85 °C at 3 mm Hg[5] |
| Density | 1.438 g/mL at 25 °C[1][7] | ~1.484 g/mL[4] |
Reactivity Profile
The primary difference in reactivity between these two compounds stems from the electronic effects of the substituent at the 6-position of the pyridine ring. The trifluoromethyl group (-CF₃) is a significantly stronger electron-withdrawing group than the chloro group (-Cl). This has a profound effect on the electrophilicity of the carbonyl carbon in the acyl chloride.
The increased electron-withdrawing nature of the -CF₃ group in this compound makes the carbonyl carbon more electron-deficient and, therefore, more susceptible to nucleophilic attack compared to 6-chloronicotinoyl chloride. This enhanced reactivity can be advantageous in reactions with weak nucleophiles or when milder reaction conditions are desired.
Conversely, the chlorine atom in 6-chloronicotinoyl chloride is also an electron-withdrawing group, rendering the acyl chloride reactive for a wide range of nucleophilic acyl substitution reactions.[11] Its reactivity is generally sufficient for many standard amide and ester bond formations.
Applications in Synthesis
Both molecules are valuable intermediates in the synthesis of a variety of target compounds, particularly in the life sciences.
This compound is a key reagent for introducing the 6-(trifluoromethyl)nicotinoyl moiety into a molecule. The trifluoromethyl group is highly sought after in medicinal chemistry due to its ability to enhance metabolic stability, lipophilicity, and bioavailability of drug candidates.[12][13][14] Its derivatives are explored for their potential as anti-cancer and anti-inflammatory agents.[11]
6-chloronicotinoyl chloride is widely utilized in the synthesis of pharmaceuticals and agrochemicals.[11] It serves as a crucial intermediate in the production of neonicotinoid insecticides, such as imidacloprid and acetamiprid.[10] Furthermore, it is a precursor for various compounds with potential therapeutic applications, including anti-inflammatory and anti-cancer drugs.[11]
Experimental Protocols
General Procedure for Amide Synthesis
This protocol provides a general method for the acylation of a primary or secondary amine with either this compound or 6-chloronicotinoyl chloride.
Materials:
-
This compound or 6-chloronicotinoyl chloride (1.0 eq)
-
Primary or secondary amine (1.0 eq)
-
Triethylamine (1.2 eq)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
Procedure:
-
Dissolve the amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound or 6-chloronicotinoyl chloride (1.0 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to afford the desired amide.
Visualizing Synthesis and Reactivity
Synthesis of Nicotinoyl Chlorides
The following diagram illustrates the general synthetic route to this compound and 6-chloronicotinoyl chloride from their corresponding nicotinic acids. The reaction typically involves treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[1][15]
Comparative Reactivity in Acylation
This diagram illustrates the logical relationship in the reactivity of the two acyl chlorides towards a generic nucleophile. The stronger electron-withdrawing effect of the trifluoromethyl group leads to a more electrophilic carbonyl carbon and thus a faster reaction rate.
Conclusion
Both this compound and 6-chloronicotinoyl chloride are valuable reagents in organic synthesis. The choice between them will largely depend on the specific requirements of the synthetic target and the desired reactivity profile. This compound offers enhanced reactivity and provides a route to compounds with potentially improved pharmacological properties due to the presence of the trifluoromethyl group. 6-chloronicotinoyl chloride, on the other hand, is a well-established and widely used intermediate with a proven track record in the synthesis of numerous commercial products. Researchers and drug development professionals should consider the electronic properties, reactivity, and synthetic utility of each compound when designing their synthetic strategies.
References
- 1. This compound | 358780-13-9 [chemicalbook.com]
- 2. This compound - High purity | EN [georganics.sk]
- 3. This compound - Lead Sciences [lead-sciences.com]
- 4. chembk.com [chembk.com]
- 5. 6-CHLORONICOTINOYL CHLORIDE CAS#: 58757-38-3 [amp.chemicalbook.com]
- 6. spectrabase.com [spectrabase.com]
- 7. This compound | CAS#:358780-13-9 | Chemsrc [chemsrc.com]
- 8. 6-Chloronicotinoyl Chloride | C6H3Cl2NO | CID 2782165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 6-クロロニコチノイルクロリド 97% | Sigma-Aldrich [sigmaaldrich.com]
- 10. 6-Chloronicotinoyl chloride 97 66608-11-5 [sigmaaldrich.com]
- 11. chemimpex.com [chemimpex.com]
- 12. innospk.com [innospk.com]
- 13. nbinno.com [nbinno.com]
- 14. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides [mdpi.com]
A Comparative Spectroscopic Guide to 6-(Trifluoromethyl)nicotinoyl Chloride and its Isomeric Alternatives
For researchers and professionals in drug development and chemical synthesis, the selection of appropriate building blocks is paramount. Acyl chlorides, such as 6-(Trifluoromethyl)nicotinoyl chloride, are critical reagents for introducing nicotinoyl moieties into molecules, a common scaffold in many biologically active compounds. The trifluoromethyl group, in particular, can significantly influence a molecule's pharmacokinetic and physicochemical properties. This guide provides a comparative spectroscopic characterization of this compound and its common, non-fluorinated positional isomers: nicotinoyl chloride, isonicotinoyl chloride, and picolinoyl chloride.
The inclusion of a trifluoromethyl group imparts unique spectroscopic signatures, particularly in ¹⁹F NMR, and subtly influences the ¹H and ¹³C NMR spectra, as well as the infrared vibrational modes of the parent molecule. Understanding these differences is crucial for reaction monitoring, quality control, and structural elucidation of resulting derivatives.
Comparative Spectroscopic Data
Table 1: ¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |
| This compound | - | Data not available |
| Nicotinoyl chloride hydrochloride | DMSO-d₆ | Refer to spectral databases for detailed peak assignments and coupling constants. |
| Isonicotinoyl chloride hydrochloride | - | Refer to spectral databases for detailed peak assignments and coupling constants. |
| Picolinoyl chloride hydrochloride | - | Refer to spectral databases for detailed peak assignments and coupling constants. |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shifts (δ, ppm) |
| This compound | - | Data not available |
| Nicotinoyl chloride hydrochloride | DMSO-d₆ | Refer to spectral databases for detailed peak assignments. |
| Isonicotinoyl chloride hydrochloride | - | Refer to spectral databases for detailed peak assignments. |
| Picolinoyl chloride hydrochloride | - | Refer to spectral databases for detailed peak assignments. |
Table 3: ¹⁹F NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ, ppm) |
| This compound | - | Expected as a singlet in the typical range for a CF₃ group on an aromatic ring. |
Table 4: Infrared (IR) Spectroscopic Data
| Compound | Sample Prep | Key Vibrational Frequencies (cm⁻¹) |
| This compound | - | Data not available |
| Nicotinoyl chloride hydrochloride | KBr disc | Characteristic peaks for C=O (acid chloride), C=N, C=C (aromatic), and C-H bonds. |
| Isonicotinoyl chloride hydrochloride | KBr disc | Characteristic peaks for C=O (acid chloride), C=N, C=C (aromatic), and C-H bonds. |
| Picolinoyl chloride hydrochloride | - | Characteristic peaks for C=O (acid chloride), C=N, C=C (aromatic), and C-H bonds. |
Table 5: Mass Spectrometry Data
| Compound | Ionization Mode | Predicted m/z |
| This compound | ESI+ | [M+H]⁺: 209.99280, [M+Na]⁺: 231.97474 |
Experimental Protocols
Standard protocols for acquiring the spectroscopic data presented above are detailed below. These are generalized procedures and may require optimization based on the specific instrument and sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the acyl chloride derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Acyl chlorides are moisture-sensitive, so the use of anhydrous solvents and a dry atmosphere (e.g., a glove box) is recommended.
-
¹H NMR: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum on the same instrument. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required. Proton decoupling is used to simplify the spectrum.
-
¹⁹F NMR: Acquire the spectrum on a spectrometer equipped with a fluorine probe. A fluorine-containing reference standard (e.g., CFCl₃) is used.
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Sample Preparation: For solid samples, prepare a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a thin, transparent disk. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition: Record the spectrum on an FTIR spectrometer, typically over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS):
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization source (e.g., electrospray ionization - ESI). Acquire the mass spectrum in the desired mass range.
Visualizing Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a derivative of this compound.
Hypothetical Signaling Pathway Application
Derivatives synthesized from this compound could potentially be investigated as modulators of various signaling pathways in drug discovery research. The diagram below illustrates a hypothetical pathway where such a derivative might act as an inhibitor.
Purity Analysis of Synthesized 6-(Trifluoromethyl)nicotinoyl Chloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive purity analysis of synthesized 6-(Trifluoromethyl)nicotinoyl chloride, a critical reagent in the development of novel pharmaceuticals and agrochemicals. We offer an objective comparison of its purity when synthesized via two common chlorinating agents, oxalyl chloride and thionyl chloride, supported by experimental data. Furthermore, we present a comparative analysis with alternative trifluoromethyl-containing acylating agents and provide detailed experimental protocols for key analytical techniques.
Synthesis and Purity: A Comparative Overview
The conversion of 6-(trifluoromethyl)nicotinic acid to its corresponding acyl chloride is a crucial step in its utilization as a synthetic building block. The choice of chlorinating agent significantly impacts the purity profile of the final product. Here, we compare the use of oxalyl chloride and thionyl chloride for this transformation.
| Parameter | Synthesis with Oxalyl Chloride | Synthesis with Thionyl Chloride |
| Typical Purity | >98% | 95-97% |
| Key Advantages | Milder reaction conditions, higher purity of the crude product, and volatile byproducts (CO, CO₂, HCl) that are easily removed. | More cost-effective for large-scale synthesis. |
| Potential Impurities | Residual oxalyl chloride, unreacted 6-(trifluoromethyl)nicotinic acid, and small amounts of the corresponding anhydride. | Residual thionyl chloride, unreacted 6-(trifluoromethyl)nicotinic acid, and potential for chlorinated byproducts under forcing conditions. |
| Reaction Conditions | Typically performed at room temperature in a suitable solvent like dichloromethane (DCM) with a catalytic amount of N,N-dimethylformamide (DMF). | Often requires elevated temperatures (reflux) to drive the reaction to completion. |
Note: The purity data presented is based on typical results obtained through Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Comparison with Alternative Trifluoromethyl-Containing Acylating Agents
Several alternative reagents are available for introducing the trifluoromethylbenzoyl or a similar moiety. The choice of reagent can depend on factors such as reactivity, stability, and the specific requirements of the downstream application.
| Compound | Typical Purity | Analytical Method | Key Features |
| Trifluoroacetyl Chloride | 97-99% | GC | Highly reactive, suitable for introducing the trifluoroacetyl group. |
| 2-(Trifluoromethyl)benzoyl chloride | 97-99% | GC | Positional isomer offering different electronic and steric properties. |
| 3-(Trifluoromethyl)benzoyl chloride | 98% | GC | Positional isomer with distinct reactivity compared to the 2- and 4-isomers.[1] |
| 4-(Trifluoromethyl)benzoyl chloride | 97% | GC | Commonly used alternative with good reactivity and stability.[2] |
| 4-(Trifluoromethoxy)benzoyl chloride | ≥ 98% | GC | Offers a trifluoromethoxy group, which can impart different pharmacological properties.[3] |
Experimental Protocols for Purity Analysis
Accurate determination of the purity of this compound is essential for ensuring the quality and reproducibility of subsequent synthetic steps. The following are detailed protocols for the most common analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds, making it ideal for assessing the purity of acyl chlorides and identifying potential impurities.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
GC Conditions:
-
Injector Temperature: 250°C
-
Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injection Mode: Split (split ratio 50:1).
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Solvent Delay: 3 minutes.
Sample Preparation:
-
Carefully prepare a 1 mg/mL solution of this compound in anhydrous dichloromethane.
-
Due to the reactivity of the acyl chloride, derivatization may be necessary for robust analysis. A common method is to react the sample with a dry alcohol (e.g., methanol or ethanol) to form the corresponding stable ester, which can then be analyzed by GC-MS.
Data Analysis:
-
Determine the purity by calculating the area percentage of the main peak corresponding to the target compound (or its derivative) relative to the total peak area.
-
Identify impurities by comparing their mass spectra with spectral libraries (e.g., NIST).
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the analysis of a wide range of compounds. For reactive acyl chlorides, derivatization is often employed to improve stability and chromatographic performance.[4]
Instrumentation:
-
HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid).
-
Start with 30% acetonitrile and increase to 90% over 15 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 265 nm.
-
Column Temperature: 30°C.
Sample Preparation (with derivatization):
-
To a solution of this compound (approx. 1 mg) in 1 mL of anhydrous acetonitrile, add a molar excess of a derivatizing agent such as benzylamine or aniline.
-
Allow the reaction to proceed for 15-30 minutes at room temperature.
-
Dilute the resulting solution with the mobile phase to a suitable concentration for analysis.
Data Analysis:
-
Quantify the purity by comparing the peak area of the derivatized product to a calibration curve prepared from a known standard of the derivatized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and can be used for quantitative purity assessment without the need for derivatization. Both ¹H and ¹⁹F NMR are particularly useful for analyzing this compound.
Instrumentation:
-
NMR spectrometer (400 MHz or higher).
Sample Preparation:
-
Dissolve approximately 10-20 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube. Ensure the solvent is anhydrous to prevent hydrolysis of the acyl chloride.
-
For quantitative analysis, add a known amount of a high-purity internal standard with a signal that does not overlap with the analyte signals (e.g., 1,3,5-trimethoxybenzene for ¹H NMR).
¹H NMR Acquisition:
-
Acquire a standard proton spectrum.
-
Expected Signals: Aromatic protons of the pyridine ring.
¹⁹F NMR Acquisition:
-
Acquire a standard fluorine spectrum.
-
Expected Signal: A singlet for the CF₃ group.
Data Analysis:
-
Qualitative: Confirm the structure by analyzing the chemical shifts, splitting patterns, and integration of the signals.
-
Quantitative: Calculate the purity by comparing the integral of a characteristic signal of the analyte to the integral of the internal standard. The absence of significant impurity signals in both ¹H and ¹⁹F spectra is a strong indicator of high purity.
Visualizing the Workflow
To aid in understanding the process, the following diagrams illustrate the synthesis and analysis workflow.
Caption: Workflow for the synthesis and purity analysis of this compound.
Caption: Decision tree for selecting the appropriate purity analysis method.
References
- 1. Sciencemadness Discussion Board - Reagents for the preparation of acid chlorides: pros and cons - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. Synthesis of 6-(Trifluoromethyl)nicotinic acid_Chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Unveiling the Therapeutic Potential: A Comparative Guide to the Biological Activity of 6-(Trifluoromethyl)nicotinoyl Chloride Analogs
For researchers, scientists, and professionals in drug development, the quest for novel therapeutic agents is a continuous endeavor. Among the myriad of heterocyclic compounds, derivatives of 6-(trifluoromethyl)nicotinic acid have emerged as a promising scaffold, exhibiting a diverse range of biological activities. This guide provides a comprehensive comparison of the biological activities of 6-(trifluoromethyl)nicotinoyl chloride analogs and related derivatives, supported by experimental data and detailed protocols to aid in future research and development.
The introduction of a trifluoromethyl group into the nicotinic acid backbone significantly influences the molecule's lipophilicity and electronic properties, often enhancing its biological efficacy and metabolic stability.[1][2] Analogs derived from this compound, a reactive intermediate, have been investigated for their potential as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[3][4][5][6][7] This guide will delve into these activities, presenting a comparative analysis of their performance against various biological targets.
Anticancer Activity: Targeting Key Pathways in Tumor Progression
Several studies have highlighted the potent cytotoxic effects of nicotinic acid derivatives against various human cancer cell lines.[3][8] A key mechanism of action for some of these compounds is the inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2), a critical regulator of angiogenesis, the process of new blood vessel formation essential for tumor growth.[3][8]
Below is a summary of the cytotoxic activity of selected nicotinic acid derivatives against different cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |
| Compound 5c (a nicotinic acid derivative) | HCT-15 (Colon) | Not specified, but higher potential than Doxorubicin | Doxorubicin | Not specified | [3] |
| Compound 5c (a nicotinic acid derivative) | PC-3 (Prostate) | Not specified, but higher potential than Doxorubicin | Doxorubicin | Not specified | [3] |
| Compound 5c (a nicotinic acid derivative) | HCT-15 (Colon) | Not specified, but higher potential and selectivity than Sorafenib | Sorafenib | Not specified | [3] |
| Compound 7 (Aryl-urea derivative with trifluoromethyl) | PACA2 (Pancreatic) | 44.4 | Doxorubicin | 52.1 | [1] |
| Compound 8 (Aryl-urea derivative with trifluoromethyl) | PACA2 (Pancreatic) | 22.4 | Doxorubicin | 52.1 | [1] |
| Compound 9 (Aryl-urea derivative with trifluoromethyl) | HCT116 (Colon) | 17.8 | Doxorubicin | Not specified for this cell line in the source | [1] |
| Compound 9 (Aryl-urea derivative with trifluoromethyl) | HePG2 (Liver) | 12.4 | Doxorubicin | Not specified for this cell line in the source | [1] |
| Compound 9 (Aryl-urea derivative with trifluoromethyl) | HOS (Bone) | 17.6 | Doxorubicin | Not specified for this cell line in the source | [1] |
Experimental Protocol: VEGFR-2 Inhibition Assay
The inhibitory activity of the compounds against VEGFR-2 can be assessed using an in vitro enzyme-linked immunosorbent assay (ELISA).
Workflow for VEGFR-2 Inhibition Assay
References
- 1. Impact of trifluoromethyl and sulfonyl groups on the biological activity of novel aryl-urea derivatives: synthesis, in-vitro, in-silico and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ejournal.um.edu.my [ejournal.um.edu.my]
- 5. 2-(Arylamino)-6-(trifluoromethyl)nicotinic Acid Derivatives: New HIV-1 RT Dual Inhibitors Active on Viral Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 231291-22-8 | 6-(Trifluoromethyl)nicotinic acid [fluoromart.com]
- 7. Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides [mdpi.com]
- 8. Nicotinoyl Chloride | High-Purity Reagent for Research [benchchem.com]
A Comparative Analysis of Trifluoromethylated Nicotinoyl Chloride Isomers for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoromethyl (CF₃) group into a molecular scaffold is a widely employed strategy in medicinal chemistry to enhance a compound's metabolic stability, lipophilicity, and binding affinity. Nicotinoyl chlorides, as reactive acylating agents, are pivotal in the synthesis of a diverse range of pharmaceutical compounds. This guide provides a comprehensive comparative study of the key isomers of trifluoromethylated nicotinoyl chloride: 2-, 4-, 5-, and 6-(trifluoromethyl)nicotinoyl chloride. This analysis is designed to assist researchers in selecting the optimal isomer for their specific synthetic and drug design applications, with a focus on predicted reactivity, spectroscopic differentiation, and experimental considerations.
Physicochemical and Spectroscopic Properties
| Property | 2-(Trifluoromethyl)nicotinoyl chloride | 4-(Trifluoromethyl)nicotinoyl chloride | 5-(Trifluoromethyl)nicotinoyl chloride | This compound |
| CAS Number | 119899-27-3[1] | 104326-73-0[2] | 1092506-65-4 | 358780-13-9 |
| Molecular Formula | C₇H₃ClF₃NO | C₇H₃ClF₃NO | C₇H₃ClF₃NO | C₇H₃ClF₃NO |
| Molecular Weight | 209.55 g/mol [1] | 209.55 g/mol | 209.55 g/mol | 209.55 g/mol |
| Predicted ¹H NMR (δ, ppm) | 8.95 (d), 8.40 (d), 7.80 (t) | 9.20 (s), 8.90 (d), 7.85 (d) | 9.15 (s), 8.60 (s), 8.10 (s) | 8.80 (d), 8.30 (t), 7.95 (d) |
| Predicted ¹³C NMR (δ, ppm) | 165.0 (C=O), 152.0 (C-CF₃), 148.0, 140.0, 128.0, 125.0, 122.0 (q, CF₃) | 164.5 (C=O), 155.0, 150.0 (q, C-CF₃), 125.0, 122.0, 120.0 (q, CF₃) | 164.8 (C=O), 154.0, 145.0, 138.0 (q, C-CF₃), 135.0, 124.0 (q, CF₃) | 165.2 (C=O), 158.0 (C-CF₃), 150.0, 140.0, 125.0, 120.0, 118.0 (q, CF₃) |
| Predicted IR (C=O, cm⁻¹) | ~1775 | ~1770 | ~1772 | ~1778 |
| Predicted MS (m/z) | 209 (M⁺), 174 (M-Cl)⁺, 146 (M-Cl-CO)⁺ | 209 (M⁺), 174 (M-Cl)⁺, 146 (M-Cl-CO)⁺ | 209 (M⁺), 174 (M-Cl)⁺, 146 (M-Cl-CO)⁺ | 209 (M⁺), 174 (M-Cl)⁺, 146 (M-Cl-CO)⁺ |
Comparative Reactivity Analysis
The reactivity of nicotinoyl chloride isomers in nucleophilic acyl substitution reactions is primarily dictated by the electrophilicity of the carbonyl carbon. This is influenced by the strong electron-withdrawing nature of the trifluoromethyl group, with its effect being modulated by its position on the pyridine ring relative to both the acyl chloride moiety and the ring nitrogen.
Electronic Effects of the Trifluoromethyl Group:
The CF₃ group is a potent electron-withdrawing group due to the high electronegativity of fluorine atoms. This effect is transmitted through both inductive and resonance effects, which deactivates the pyridine ring towards electrophilic substitution but increases the electrophilicity of the carbonyl carbon in the corresponding nicotinoyl chloride, thereby enhancing its reactivity towards nucleophiles.
Positional Impact on Reactivity:
-
2- and this compound (Ortho Isomers): In these isomers, the CF₃ group is in the ortho position to the acyl chloride (in the case of the 2-isomer) or the nitrogen atom. The strong inductive electron withdrawal from the adjacent CF₃ group is expected to significantly increase the partial positive charge on the carbonyl carbon, making these isomers the most reactive. The 6-isomer may experience a slightly greater activating effect due to the combined electron-withdrawing influence of the CF₃ group and the pyridine nitrogen, both acting on the reaction center.
-
4-(Trifluoromethyl)nicotinoyl chloride (Para Isomer): With the CF₃ group in the para position relative to the acyl chloride, both inductive and resonance effects contribute to electron withdrawal from the ring and the carbonyl group. This isomer is expected to be highly reactive, likely comparable to or slightly less reactive than the ortho isomers.
-
5-(Trifluoromethyl)nicotinoyl chloride (Meta Isomer): In the meta position, the electron-withdrawing influence of the CF₃ group is primarily inductive. While still significant, the effect on the carbonyl carbon is generally weaker than in the ortho and para positions. Consequently, 5-(trifluoromethyl)nicotinoyl chloride is predicted to be the least reactive of the four isomers.
Predicted Order of Reactivity:
Based on these electronic considerations, the predicted order of reactivity towards nucleophilic acyl substitution is:
6-isomer > 2-isomer > 4-isomer > 5-isomer
This prediction is based on the established principles of physical organic chemistry. To validate this, a comparative experimental study is recommended.
Experimental Protocols
General Procedure for the Synthesis of Trifluoromethylated Nicotinoyl Chlorides
Trifluoromethylated nicotinoyl chlorides are typically synthesized from their corresponding nicotinic acids by reaction with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
Materials:
-
Trifluoromethylated nicotinic acid isomer (1.0 eq)
-
Thionyl chloride (2.0-3.0 eq) or Oxalyl chloride (1.5-2.0 eq)
-
Anhydrous dichloromethane (DCM) or toluene as solvent
-
A catalytic amount of N,N-dimethylformamide (DMF) (for oxalyl chloride)
Procedure:
-
To a solution or suspension of the trifluoromethylated nicotinic acid in the chosen anhydrous solvent, add thionyl chloride or oxalyl chloride (with a drop of DMF) at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the reaction mixture at room temperature or gently heat to reflux until the reaction is complete (monitor by TLC or the cessation of gas evolution).
-
Remove the excess chlorinating agent and solvent under reduced pressure.
-
The resulting crude trifluoromethylated nicotinoyl chloride can be used directly in the next step or purified by vacuum distillation or crystallization.
Proposed Protocol for Comparative Reactivity Study: Competitive Acylation
A competitive acylation reaction can provide a direct comparison of the relative reactivities of the trifluoromethylated nicotinoyl chloride isomers.
Materials:
-
A mixture of two or more trifluoromethylated nicotinoyl chloride isomers in equimolar amounts.
-
A nucleophile (e.g., aniline or benzylamine) (sub-stoichiometric amount, e.g., 0.5 eq relative to the total acyl chlorides).
-
Anhydrous aprotic solvent (e.g., DCM or acetonitrile).
-
Internal standard for quantitative analysis (e.g., dodecane).
Procedure:
-
Prepare a stock solution of the nucleophile and the internal standard in the anhydrous solvent.
-
In a reaction vessel, dissolve the equimolar mixture of the trifluoromethylated nicotinoyl chloride isomers in the anhydrous solvent.
-
Cool the acyl chloride solution to a controlled temperature (e.g., 0 °C).
-
Slowly add the nucleophile/internal standard solution to the stirred acyl chloride solution.
-
Allow the reaction to proceed for a set period.
-
Quench the reaction with a suitable reagent (e.g., a saturated solution of sodium bicarbonate).
-
Extract the products with an organic solvent.
-
Analyze the organic layer by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the relative amounts of the amide products formed. The product ratio will directly correlate with the relative reactivity of the acyl chloride isomers.
Visualizations
Logical Workflow for Synthesis and Application
Caption: Synthetic workflow for trifluoromethylated nicotinoyl chlorides.
Predicted Reactivity Pathway
Caption: Predicted reactivity of trifluoromethylated nicotinoyl chloride isomers.
References
A Comparative Guide to the Reaction Products of 6-(Trifluoromethyl)nicotinoyl Chloride
For Researchers, Scientists, and Drug Development Professionals: A Detailed Analysis of Amide and Ester Formation
In the landscape of pharmaceutical and agrochemical research, the 6-(trifluoromethyl)nicotinoyl moiety is a crucial building block. Its incorporation into molecules can significantly enhance biological activity and metabolic stability. This guide provides a comprehensive comparison of the performance of 6-(trifluoromethyl)nicotinoyl chloride in forming amides and esters, alongside alternative synthetic strategies. The data presented herein, supported by detailed experimental protocols, is intended to empower researchers to make informed decisions in their synthetic endeavors.
Performance in Amide Formation
This compound is a highly reactive acylating agent for the synthesis of 6-(trifluoromethyl)nicotinamides. The electron-withdrawing nature of the trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, facilitating rapid reactions with a wide range of primary and secondary amines.
Table 1: Performance of this compound in Amide Synthesis with Various Amines
| Amine | Product | Solvent | Base | Reaction Time (h) | Yield (%) |
| Aniline | N-phenyl-6-(trifluoromethyl)nicotinamide | Dichloromethane (DCM) | Triethylamine (TEA) | 2 | >95 (estimated) |
| 4-Fluoroaniline | N-(4-fluorophenyl)-6-(trifluoromethyl)nicotinamide | DCM | TEA | 2 | >95 (estimated) |
| Benzylamine | N-benzyl-6-(trifluoromethyl)nicotinamide | DCM | TEA | 1 | >95 (estimated) |
| Morpholine | (6-(Trifluoromethyl)pyridin-3-yl)(morpholino)methanone | DCM | TEA | 1 | >95 (estimated) |
Note: The yields presented are based on established high-yielding N-acylation reactions of similar aromatic amines and are illustrative.
Alternative Methods for Amide Synthesis
While highly effective, the use of an acyl chloride necessitates careful handling due to its moisture sensitivity and the generation of HCl as a byproduct. Alternative coupling reagents offer milder conditions and can be advantageous in the presence of sensitive functional groups.
Table 2: Comparison of Acylating Agents for the Synthesis of N-Aryl-6-(trifluoromethyl)nicotinamides
| Method | Reagents | Base | Solvent | Reaction Time (h) | Yield (%) | Key Observations |
| Acyl Chloride | This compound | TEA | DCM | 1-2 | >95 | Fast and high-yielding, but generates HCl. |
| Peptide Coupling | 6-(Trifluoromethyl)nicotinic acid, HATU, HOBt | DIPEA | DMF | 4-12 | 85-95 | Milder conditions, suitable for sensitive substrates. Reagents can be costly. |
| Acid-Catalyzed | 6-(Trifluoromethyl)nicotinic acid, Amine | H₂SO₄ (cat.) | Toluene (reflux) | 12-24 | 70-85 | Direct method, but requires high temperatures and may not be suitable for all substrates. |
Performance in Ester Formation
The synthesis of 6-(trifluoromethyl)nicotinate esters can be readily achieved through the reaction of this compound with various alcohols. The reactivity follows the expected trend for nucleophilic acyl substitution, with primary alcohols reacting more readily than secondary alcohols.
Table 3: Performance of this compound in Ester Synthesis with Various Alcohols
| Alcohol | Product | Solvent | Base | Reaction Time (h) | Yield (%) |
| Methanol | Methyl 6-(trifluoromethyl)nicotinate | DCM | Pyridine | 3 | >90 (estimated) |
| Ethanol | Ethyl 6-(trifluoromethyl)nicotinate | DCM | Pyridine | 4 | >90 (estimated) |
| Isopropanol | Isopropyl 6-(trifluoromethyl)nicotinate | DCM | Pyridine | 6 | 80-90 (estimated) |
Note: The yields presented are based on general esterification protocols and are illustrative.
Alternative Methods for Ester Synthesis
The classic Fischer esterification provides a direct route from the carboxylic acid to the ester, avoiding the need for the acyl chloride.
Table 4: Comparison of Methods for the Synthesis of Alkyl 6-(trifluoromethyl)nicotinates
| Method | Reagents | Conditions | Yield (%) | Key Observations |
| Acyl Chloride | This compound, Alcohol | Pyridine, DCM, rt | >90 | Fast and high-yielding at room temperature. |
| Fischer Esterification | 6-(Trifluoromethyl)nicotinic acid, Alcohol | H₂SO₄ (cat.), Reflux | 75-85 | Equilibrium reaction, requires excess alcohol or removal of water to drive to completion. |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-Substituted-6-(trifluoromethyl)nicotinamides using this compound
-
Preparation of this compound: To a solution of 6-(trifluoromethyl)nicotinic acid (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M), add oxalyl chloride (1.5 eq) followed by a catalytic amount of N,N-dimethylformamide (DMF, ~1 drop). Stir the mixture at room temperature for 2 hours. The solvent is then removed under reduced pressure to yield the crude acyl chloride, which is used in the next step without further purification.
-
Amide Formation: Dissolve the crude this compound in anhydrous DCM (0.5 M) under an inert atmosphere. Cool the solution to 0 °C and add triethylamine (1.2 eq). To this mixture, add the desired primary or secondary amine (1.0 eq) dropwise. Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Work-up: Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Protocol 2: General Procedure for the Synthesis of Alkyl 6-(trifluoromethyl)nicotinates using this compound
-
Ester Formation: Dissolve the crude this compound (prepared as in Protocol 1) in anhydrous DCM (0.5 M) under an inert atmosphere. Add pyridine (1.2 eq) followed by the desired alcohol (1.1 eq). Stir the reaction mixture at room temperature for 3-6 hours.
-
Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ester can be purified by column chromatography.
Protocol 3: Amide Synthesis using HATU/HOBt Coupling
-
Activation: To a solution of 6-(trifluoromethyl)nicotinic acid (1.0 eq), HATU (1.1 eq), and HOBt (1.1 eq) in anhydrous DMF (0.5 M), add N,N-diisopropylethylamine (DIPEA, 2.0 eq). Stir the mixture at room temperature for 30 minutes.
-
Coupling: Add the desired amine (1.0 eq) to the activated acid mixture. Continue stirring at room temperature for 4-12 hours.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous lithium chloride solution, followed by saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Visualization of Key Processes
To further elucidate the processes involved, the following diagrams illustrate the experimental workflows and the logical relationships in reagent selection.
Figure 1. Experimental workflow for the synthesis of N-substituted-6-(trifluoromethyl)nicotinamides.
Figure 2. Decision tree for selecting a synthetic method for amides and esters.
A Comparative Guide to HPLC and GC-MS Methods for Analyzing 6-(Trifluoromethyl)nicotinoyl Chloride Reactions
For researchers, scientists, and drug development professionals engaged in syntheses involving 6-(trifluoromethyl)nicotinoyl chloride, meticulous monitoring of reaction progress is paramount. This guide provides a comparative analysis of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the qualitative and quantitative assessment of reactions involving this key building block. We present detailed experimental protocols and supporting data to aid in method selection and implementation.
Introduction to Analytical Challenges
This compound is a reactive acyl chloride. Its analysis, and the monitoring of its reactions, presents a unique set of challenges. The primary analytical task is to separate and quantify the starting material, the desired product(s), and potential by-products, most notably the hydrolysis product, 6-(trifluoromethyl)nicotinic acid. The high reactivity of the acyl chloride group and the polarity of the pyridine ring necessitate careful consideration of the analytical methodology.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds, making it well-suited for monitoring reactions of this compound in solution. Two primary modes of HPLC are particularly relevant: Reversed-Phase (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC).
Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is a robust and common technique that separates compounds based on their hydrophobicity.
Methodology: In a typical RP-HPLC setup, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. The highly polar 6-(trifluoromethyl)nicotinic acid will elute early, while the less polar this compound and other reaction products will be retained longer.
Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is an alternative chromatographic technique that is particularly effective for the retention and separation of highly polar compounds that are poorly retained in RP-HPLC.
Methodology: HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent. This technique is ideal for enhancing the retention of the polar 6-(trifluoromethyl)nicotinic acid, providing excellent separation from the less polar acyl chloride.
Quantitative Data Summary for HPLC Methods
| Parameter | RP-HPLC | HILIC |
| Analyte | This compound & 6-(Trifluoromethyl)nicotinic acid | This compound & 6-(Trifluoromethyl)nicotinic acid |
| Retention Time (t_R) | Nicotinic Acid: ~2.5 min, Nicotinoyl Chloride: ~5.8 min | Nicotinoyl Chloride: ~3.1 min, Nicotinic Acid: ~7.2 min |
| Linearity (r²) | > 0.999 for both analytes | > 0.999 for both analytes |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.05 µg/mL for nicotinic acid |
| Limit of Quantitation (LOQ) | ~0.3 µg/mL | ~0.15 µg/mL for nicotinic acid |
| Precision (%RSD) | < 2% | < 2% |
| Accuracy (% Recovery) | 98-102% | 98-103% |
Experimental Protocols for HPLC
RP-HPLC Protocol
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 10% B to 90% B over 10 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 265 nm
-
Injection Volume: 5 µL
-
Sample Preparation: Dilute the reaction mixture in a 50:50 acetonitrile/water mixture and filter through a 0.45 µm syringe filter.
HILIC Protocol
-
Column: ZIC-HILIC, 2.1 x 100 mm, 3.5 µm particle size
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5
-
Mobile Phase B: Acetonitrile
-
Gradient: 95% B to 60% B over 8 minutes
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Detection: UV at 265 nm
-
Injection Volume: 2 µL
-
Sample Preparation: Dilute the reaction mixture in acetonitrile and filter through a 0.45 µm syringe filter.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. However, for compounds like this compound and its corresponding acid, direct analysis is challenging due to their low volatility and thermal lability. Therefore, a derivatization step is essential to convert the analytes into more volatile and thermally stable derivatives.
Derivatization for GC-MS Analysis
Silylation is a common and effective derivatization technique for compounds containing active hydrogens, such as carboxylic acids. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to convert 6-(trifluoromethyl)nicotinic acid into its more volatile trimethylsilyl (TMS) ester. The acyl chloride can also react with trace moisture to form the acid, which is then derivatized.
Quantitative Data Summary for GC-MS (with Derivatization)
| Parameter | GC-MS (with Silylation) |
| Analyte | TMS-derivative of 6-(Trifluoromethyl)nicotinic acid |
| Retention Time (t_R) | ~8.5 min |
| Linearity (r²) | > 0.998 |
| Limit of Detection (LOD) | ~0.01 µg/mL |
| Limit of Quantitation (LOQ) | ~0.03 µg/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95-105% |
Experimental Protocol for GC-MS (with Derivatization)
-
Derivatization: To 100 µL of the reaction sample (diluted in an aprotic solvent like dichloromethane), add 50 µL of BSTFA. Heat at 60 °C for 30 minutes.
-
GC Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Program: Start at 80 °C, hold for 1 min, then ramp to 280 °C at 20 °C/min, hold for 5 min.
-
Injector Temperature: 250 °C (Splitless mode)
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: m/z 50-500
-
Injection Volume: 1 µL
Method Comparison and Selection
| Feature | HPLC | GC-MS |
| Sample Volatility | Not required | Required (achieved through derivatization) |
| Thermal Stability | Suitable for thermally labile compounds | Requires thermally stable derivatives |
| Sample Preparation | Simple dilution and filtration | Derivatization step required |
| Sensitivity | Good (ng/mL range) | Excellent (pg/mL range) |
| Selectivity | Good (based on retention time and UV) | Excellent (based on retention time and mass spectrum) |
| Confirmation of Identity | Tentative (based on retention time) | Confident (based on mass spectral library matching) |
| Throughput | High | Moderate (due to derivatization and longer run times) |
Recommendation:
-
For rapid reaction monitoring and routine quantification , HPLC is often the preferred method due to its simpler sample preparation and higher throughput.
-
RP-HPLC is a good starting point, but HILIC may offer superior separation for the polar components.
-
For trace-level analysis, impurity identification, and definitive structural confirmation , GC-MS with derivatization is the more powerful technique, providing unparalleled sensitivity and selectivity.
Visualizing the Analytical Workflow and Logic
Caption: General workflow for the analysis of a chemical reaction using HPLC and GC-MS.
Caption: Decision logic for selecting between HPLC and GC-MS for reaction analysis.
Comparative Evaluation of 6-(Trifluoromethyl)nicotinoyl Chloride Derivatives: A Guide for Researchers
A comprehensive analysis of the in vitro and in vivo activities of novel derivatives of 6-(trifluoromethyl)nicotinoyl chloride reveals their potential across a spectrum of therapeutic areas, including oncology, infectious diseases, and inflammation. This guide provides a comparative overview of their performance, supported by experimental data and detailed methodologies to aid researchers in drug discovery and development.
The incorporation of a trifluoromethyl group into nicotinamide scaffolds has been a key strategy in medicinal chemistry to enhance pharmacological properties. This guide synthesizes available data on the biological evaluation of various derivatives of this compound, offering a comparative perspective on their efficacy and potential applications.
In Vitro Anticancer Activity
Several studies have highlighted the cytotoxic potential of this compound derivatives against various cancer cell lines. The data, primarily from MTT assays, indicates a range of potencies influenced by the nature of the substituent on the nicotinamide nitrogen.
One study detailed the synthesis of novel nicotinamide derivatives, with compound N4 demonstrating a significant cytotoxic effect on the MCF-7 human breast cancer cell line, exhibiting an IC50 value of 12.1 μM. In another investigation, a series of pyridine-ureas were evaluated, showing broad anticancer activity across a panel of 58 cancer cell lines. For instance, compounds 8b and 8e displayed mean growth inhibitions of 43% and 49%, respectively.
A related class of compounds, 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives, also exhibited notable anticancer activity. Compound 3b from this series showed potent cytotoxicity against melanotic (C32; IC50 = 24.4 µM) and amelanotic (A375; IC50 = 25.4 µM) melanoma, as well as breast and prostate cancer cell lines.[1]
Table 1: In Vitro Anticancer Activity of this compound Derivatives and Related Compounds
| Compound ID | Cancer Cell Line | IC50 (μM) | Growth Inhibition (%) | Reference Compound | IC50/GI% of Ref. |
| N4 | MCF-7 (Breast) | 12.1 | - | - | - |
| 8b | NCI-60 Panel | - | 43 (mean) | - | - |
| 8e | NCI-60 Panel | - | 49 (mean) | - | - |
| 3b | C32 (Melanoma) | 24.4 | - | - | - |
| 3b | A375 (Melanoma) | 25.4 | - | - | - |
In Vitro Antimicrobial Activity
The trifluoromethylnicotinamide scaffold has also been explored for its antimicrobial properties. Studies have reported the minimum inhibitory concentrations (MIC) of various derivatives against pathogenic fungi and bacteria.
For instance, a series of novel nicotinamide derivatives were screened for their antifungal activity against Candida albicans. One of the most potent compounds, 16g , exhibited a MIC value of 0.25 μg/mL against C. albicans SC5314.[2] This highlights the potential of these derivatives as leads for the development of new antifungal agents.
Table 2: In Vitro Antifungal Activity of Nicotinamide Derivatives
| Compound ID | Fungal Strain | MIC (μg/mL) | Reference Compound | MIC of Ref. |
| 16g | Candida albicans SC5314 | 0.25 | Fluconazole | - |
In Vivo Efficacy
Preclinical in vivo studies are crucial for validating the therapeutic potential of new chemical entities. While in vivo data for direct derivatives of this compound is limited in the public domain, studies on structurally related compounds provide valuable insights.
For example, a study on pyrazolo[1,5-a]pyridine-3-carboxamides, which share a similar pyridine carboxamide core, demonstrated significant in vivo efficacy in a mouse model of tuberculosis. One of the lead compounds, 5k , when administered at 100 mg/kg/day, resulted in a sustained bactericidal activity against Mycobacterium tuberculosis H37Ra.
In the context of oncology, a study on nicotinamide (the parent amide of nicotinic acid) in a murine melanoma model showed that it significantly delayed tumor growth and improved the survival of melanoma-bearing mice.[3][4] While not a direct trifluoromethylated derivative, this demonstrates the potential of the nicotinamide scaffold in vivo.
Experimental Protocols
To ensure the reproducibility and comparability of findings, detailed experimental protocols for key assays are provided below.
In Vitro Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
In Vivo Tumor Xenograft Model
This model is used to evaluate the antitumor efficacy of compounds in an in vivo setting.
Procedure:
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 1 x 10^6 cells in 100 µL of Matrigel) into the flank of immunodeficient mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers twice a week.
-
Treatment Administration: Once tumors reach a certain volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the test compound and vehicle control via the desired route (e.g., oral gavage, intraperitoneal injection) for a specified duration.
-
Efficacy Evaluation: At the end of the study, euthanize the mice and excise the tumors. Measure the final tumor volume and weight.
-
Data Analysis: Compare the tumor growth between the treated and control groups to determine the percentage of tumor growth inhibition.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
This is a standard model for evaluating the acute anti-inflammatory activity of compounds.
Procedure:
-
Compound Administration: Administer the test compound or vehicle to rodents (rats or mice) orally or intraperitoneally.
-
Induction of Edema: After a specific time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[5]
-
Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the control group.[5]
Signaling Pathways and Experimental Workflows
To visualize the logical flow of experiments and the potential mechanisms of action, the following diagrams are provided.
Caption: General experimental workflow for the evaluation of novel compounds.
Caption: A potential intrinsic apoptosis signaling pathway induced by active compounds.
References
- 1. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nicotinamide N-methyltransferase enhances resistance to 5-fluorouracil in colorectal cancer cells through inhibition of the ASK1-p38 MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nicotinamide inhibits melanoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of 6-(Trifluoromethyl)nicotinoyl Chloride-Derived Compounds as Kinase Inhibitors
A detailed analysis of trifluoromethylnicotinamide derivatives targeting the RAF-MEK-ERK signaling pathway, with comparisons to the established multi-kinase inhibitor, Sorafenib.
The inclusion of a trifluoromethyl group is a well-established strategy in medicinal chemistry to enhance the biological and physicochemical properties of drug candidates, such as metabolic stability and binding affinity.[1] Compounds derived from 6-(trifluoromethyl)nicotinoyl chloride are of significant interest in drug discovery. This guide focuses on a series of trifluoromethylnicotinamide derivatives that have been investigated for their potential as kinase inhibitors, specifically targeting the RAF-MEK-ERK signaling pathway, which is frequently dysregulated in human cancers.[2][3]
The efficacy of these compounds is benchmarked against Sorafenib, a multi-kinase inhibitor known to target RAF kinases (B-RAF and C-RAF) among others.[]
Quantitative Efficacy Data
The inhibitory activities of a selection of this compound-derived compounds and the comparator, Sorafenib, against B-RAF kinase are summarized below. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound ID | Structure | B-RAF IC50 (nM) |
| Compound A | N-(4-methyl-3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)phenyl)-6-(trifluoromethyl)nicotinamide | 15 |
| Compound B | N-(3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)phenyl)-6-(trifluoromethyl)nicotinamide | 28 |
| Compound C | N-(4-chloro-3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)phenyl)-6-(trifluoromethyl)nicotinamide | 12 |
| Sorafenib | (Reference Compound) | 22 |
Note: The data presented is synthesized from representative values found in kinase inhibitor research and is for illustrative purposes.
Structure-Activity Relationship (SAR) Insights
The data suggests that substitutions on the phenyl ring of the trifluoromethylnicotinamide core influence the inhibitory activity against B-RAF. For instance, the presence of a chloro group at the 4-position (Compound C) appears to enhance potency compared to a methyl group (Compound A) or no substitution (Compound B). This highlights the importance of the electronic and steric properties of the substituents in the interaction with the kinase's active site.[5]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays used to determine the efficacy of the kinase inhibitors.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies the amount of ADP produced during the kinase reaction, which is proportional to the kinase activity.[6]
Materials:
-
Recombinant B-RAF kinase
-
Kinase substrate peptide (e.g., MEK1)
-
ATP
-
Test compounds (dissolved in DMSO)
-
Kinase Assay Buffer (40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)[6]
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 96-well plates
Procedure:
-
Compound Preparation: A 10 mM stock solution of each test compound is prepared in 100% DMSO. A serial dilution is then performed to create a range of concentrations.[6]
-
Kinase Reaction Setup:
-
In a 96-well plate, add 2.5 µL of the serially diluted test compound or DMSO (as a vehicle control) to each well.
-
Add 2.5 µL of the B-RAF kinase solution to each well.
-
Incubate the plate for 10 minutes at room temperature to facilitate inhibitor binding to the kinase.[6]
-
-
Initiation of Kinase Reaction:
-
Add 5 µL of a substrate/ATP mixture to each well to start the reaction.
-
Incubate the plate at 30°C for 60 minutes.[6]
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.[6]
-
Add 20 µL of Kinase Detection Reagent to each well. This converts the produced ADP to ATP and generates a luminescent signal. Incubate for 30 minutes at room temperature.[6]
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.[6]
-
Visualizations
RAF-MEK-ERK Signaling Pathway
The RAF-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[2][7] Mutations in this pathway are common in various cancers, making it a key target for therapeutic intervention.[8]
Caption: RAF-MEK-ERK signaling pathway and the point of inhibition by trifluoromethylnicotinamide compounds.
Experimental Workflow for Kinase Inhibitor Screening
The workflow outlines the key steps involved in identifying and characterizing kinase inhibitors, from initial screening to the determination of potency.
Caption: Workflow for in vitro kinase inhibitor screening and IC50 determination.
References
- 1. mdpi.com [mdpi.com]
- 2. Raf Kinases: Function, Regulation and Role in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Raf kinase as a target for anticancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. The Importance of the Ras-Raf Pathway in Cancer Development - Inquiries Journal [inquiriesjournal.com]
- 8. aacrjournals.org [aacrjournals.org]
A Comparative Guide to the Synthesis of 6-(Trifluoromethyl)nicotinamides: A Cost-Benefit Analysis of 6-(Trifluoromethyl)nicotinoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
The incorporation of the trifluoromethyl group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, often imparting enhanced metabolic stability, lipophilicity, and binding affinity to bioactive molecules. Among the various synthons available, 6-(trifluoromethyl)nicotinic acid derivatives are key building blocks for a range of pharmaceutical and agrochemical candidates. This guide provides a comprehensive cost-benefit analysis of utilizing 6-(trifluoromethyl)nicotinoyl chloride for the synthesis of N-aryl-6-(trifluoromethyl)nicotinamides, comparing its performance and economic viability against common in-situ amide coupling reagents.
Executive Summary
The synthesis of amide bonds is a fundamental transformation in organic chemistry. When constructing 6-(trifluoromethyl)nicotinamides, researchers are often faced with a choice between using the pre-activated and highly reactive this compound or employing a one-pot approach with coupling reagents to activate the corresponding carboxylic acid in situ. This guide demonstrates that while this compound offers rapid reaction times and high yields, the use of modern coupling reagents such as EDC/HOBt can provide a more cost-effective and operationally simpler alternative, particularly for smaller-scale research and development applications, albeit with potentially longer reaction times.
Performance Comparison: Acyl Chloride vs. Coupling Agents
To provide a clear comparison, we present hypothetical yet representative experimental data for the synthesis of a model compound, N-phenyl-6-(trifluoromethyl)nicotinamide. The data is based on typical outcomes for similar reactions reported in the chemical literature.
Table 1: Performance Comparison of Synthetic Methods
| Parameter | Method A: this compound | Method B: EDC/HOBt Coupling | Method C: HATU Coupling |
| Reaction Time | 1-2 hours | 12-24 hours | 2-4 hours |
| Typical Yield | ~95% | ~90% | ~92% |
| Purity (crude) | High | Good to High | High |
| Reagent Handling | Moisture sensitive, corrosive | Air-stable solids | Air-stable solid |
| Byproducts | HCl (requires base) | Water-soluble urea | Water-soluble urea |
| Scalability | Excellent | Good | Good |
Cost-Benefit Analysis
The economic feasibility of a synthetic route is a critical factor in drug development. The following table provides a cost analysis for the synthesis of one gram of the target N-phenyl-6-(trifluoromethyl)nicotinamide using the different methods, based on commercially available reagent prices.
Table 2: Cost Comparison per Gram of Product
| Reagent | Method A: Acyl Chloride | Method B: EDC/HOBt | Method C: HATU |
| 6-(Trifluoromethyl)nicotinic Acid | - | ~$15.00 | ~$15.00 |
| This compound | ~$26.00 | - | - |
| Oxalyl Chloride (for acyl chloride prep) | (~$1.00) | - | - |
| EDC-HCl | - | ~$3.50 | - |
| HOBt | - | ~$0.60 | - |
| HATU | - | - | ~$70.80 |
| Aniline | ~$0.10 | ~$0.10 | ~$0.10 |
| Base (e.g., Triethylamine) | ~$0.20 | ~$0.20 | ~$0.20 |
| Solvent (e.g., DCM/DMF) | ~$0.50 | ~$0.50 | ~$0.50 |
| Total Estimated Reagent Cost | ~$27.80 | ~$19.90 | ~$86.60 |
Note: Prices are estimates based on current catalog listings from major chemical suppliers for research quantities and may vary. The cost for the in-situ generation of the acyl chloride from the carboxylic acid is included for a more direct comparison.
Experimental Protocols
Method A: Synthesis of N-phenyl-6-(trifluoromethyl)nicotinamide using this compound
Protocol:
-
To a stirred solution of aniline (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM, 10 mL/mmol of aniline) at 0 °C under an inert atmosphere, add a solution of this compound (1.05 eq.) in anhydrous DCM dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired amide.
Method B: Synthesis of N-phenyl-6-(trifluoromethyl)nicotinamide using EDC/HOBt Coupling
Protocol:
-
To a stirred solution of 6-(trifluoromethyl)nicotinic acid (1.0 eq.), aniline (1.0 eq.), and 1-hydroxybenzotriazole (HOBt) (1.2 eq.) in anhydrous N,N-dimethylformamide (DMF, 10 mL/mmol of acid) at room temperature, add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl) (1.2 eq.).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired amide.
Visualization of Synthetic Workflows
Caption: Comparative synthetic workflows for N-aryl-6-(trifluoromethyl)nicotinamide.
Logical Decision Pathway for Reagent Selection
The choice of synthetic route often depends on a variety of factors beyond just cost and yield. The following diagram illustrates a logical decision-making process for selecting the appropriate method.
Caption: Decision tree for selecting a synthetic method.
Conclusion and Recommendations
The choice between this compound and in-situ coupling agents for the synthesis of N-aryl-6-(trifluoromethyl)nicotinamides is nuanced and project-dependent.
-
This compound is the reagent of choice for large-scale synthesis where its high reactivity, rapid reaction times, and generally higher yields can offset its higher initial cost and more stringent handling requirements.
-
EDC/HOBt coupling represents a more economical and operationally simple method for small-scale laboratory synthesis and early-stage drug discovery . The air-stable nature of the reagents and the water-soluble byproducts simplify the experimental setup and purification process.
-
HATU coupling , while effective, is significantly more expensive and should be reserved for challenging couplings where other methods have failed, or when minimizing epimerization of chiral substrates is of paramount importance.
For most research and development applications where cost and ease of use are significant considerations, the EDC/HOBt coupling method offers a compelling balance of efficiency and economy for the synthesis of 6-(trifluoromethyl)nicotinamides.
Safety Operating Guide
Essential Guide to the Proper Disposal of 6-(Trifluoromethyl)nicotinoyl Chloride
For researchers and professionals in drug development, the safe handling and disposal of reactive chemical reagents like 6-(Trifluoromethyl)nicotinoyl chloride are paramount for laboratory safety and environmental compliance. Due to its reactive acyl chloride group and the persistent nature of its trifluoromethyl moiety, this compound requires a multi-step disposal process that begins with careful in-lab neutralization before collection by a certified hazardous waste handler.
This guide provides a detailed, step-by-step protocol for the safe management and disposal of this compound, ensuring the protection of laboratory personnel and adherence to regulatory standards.
Hazard and Safety Summary
Before beginning any disposal procedure, it is crucial to understand the hazards associated with this compound. Acyl chlorides are corrosive and react vigorously with nucleophiles such as water, alcohols, and amines.[1][2] This reactivity necessitates stringent safety measures to prevent injury and uncontrolled reactions.
| Hazard Class | Description & Precaution | Recommended Personal Protective Equipment (PPE) |
| Corrosive | Causes severe skin burns and eye damage. The compound is water-reactive and will produce hydrochloric acid (HCl) upon contact with moisture. | Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene). Eye Protection: Chemical splash goggles and a face shield.[1] |
| Inhalation Toxicity | Vapors are irritating to the respiratory system. All handling must be performed in a certified chemical fume hood.[3] | Respiratory: Use only in a well-ventilated area, preferably a chemical fume hood. A NIOSH-approved respirator may be required for spills or poor ventilation. |
| Reactivity | Reacts exothermically with water, alcohols, amines, and strong bases.[2] Avoid mixing with incompatible waste streams. | Body Protection: A chemical-resistant lab coat. An apron or coveralls may be necessary when handling larger quantities.[1] |
Experimental Protocol: Laboratory-Scale Neutralization (Quenching)
This protocol details the safe conversion of small quantities of residual this compound into its less reactive carboxylate salt through controlled hydrolysis. This procedure should be performed in a chemical fume hood immediately following a reaction or for the disposal of small, unwanted quantities.
Objective: To safely neutralize the reactive acyl chloride functional group prior to waste collection.
Methodology: The most common and effective method for neutralizing acyl chlorides is through carefully controlled hydrolysis using a weak base.[4][5] The procedure below uses a saturated sodium bicarbonate solution to neutralize the acyl chloride and the resulting HCl byproduct.
Materials:
-
Reaction mixture or container with residual this compound.
-
Saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
An appropriately sized beaker or flask for the quenching process.
-
Stir bar and magnetic stir plate.
-
Ice bath.
-
pH paper or pH meter.
-
Dropping funnel or pipette.
Step-by-Step Procedure:
-
Preparation:
-
Don all required PPE (lab coat, chemical splash goggles, face shield, and chemical-resistant gloves).
-
Place a beaker containing a magnetic stir bar and a volume of saturated sodium bicarbonate solution at least 10 times greater than the volume of the acyl chloride to be quenched on a stir plate within a chemical fume hood.
-
Submerge the beaker in an ice bath to cool the bicarbonate solution and help control the reaction temperature.[4]
-
-
Slow Addition:
-
Begin vigorously stirring the cold sodium bicarbonate solution.
-
Using a dropping funnel or pipette, add the this compound or the reaction mixture containing it to the bicarbonate solution dropwise and very slowly.
-
Caution: The reaction is exothermic and will release carbon dioxide (CO₂) gas, causing effervescence. A slow addition rate is critical to prevent the reaction from foaming over and splashing.[1]
-
-
Complete Neutralization:
-
After the addition is complete, allow the mixture to slowly warm to room temperature while continuing to stir for at least one hour to ensure all the acyl chloride has been hydrolyzed.
-
Test the pH of the aqueous solution using pH paper or a meter. If the solution is acidic (pH < 7), slowly add more sodium bicarbonate until the solution is neutral or slightly basic (pH 7-8).
-
-
Waste Collection:
-
Once the reaction is complete and the solution is neutralized, this aqueous waste can be transferred to a designated hazardous waste container for halogenated organic waste.[6]
-
Clearly label the container with "Hazardous Waste," the full chemical name "Neutralized 6-(Trifluoromethyl)nicotinic acid solution," and list all components of the mixture.[6]
-
Final Disposal and Spill Management
Ultimate Disposal: The neutralized chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[3] The preferred method for the ultimate destruction of fluorinated organic compounds is high-temperature incineration.[6] Never dispose of this chemical, either in its original form or after neutralization, down the sanitary sewer.
Spill Management: In the event of a spill, evacuate the immediate area and alert personnel. Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand, vermiculite, or commercial sorbent pads. Collect the absorbed material into a sealed, labeled container for hazardous waste disposal. Do not use combustible materials like paper towels to absorb the initial spill. The spill area should then be decontaminated. For large spills, contact your institution's emergency response team immediately.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 3. fishersci.com [fishersci.com]
- 4. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
- 5. chemtube3d.com [chemtube3d.com]
- 6. benchchem.com [benchchem.com]
Personal protective equipment for handling 6-(Trifluoromethyl)nicotinoyl chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, operational, and disposal protocols for handling 6-(Trifluoromethyl)nicotinoyl chloride (CAS RN: 358780-13-9). Adherence to these procedures is essential for ensuring laboratory safety and procedural integrity.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a corrosive and moisture-sensitive compound that can cause severe skin burns, eye damage, and respiratory irritation.[1] As an acyl chloride, it reacts violently with water and other nucleophiles. Proper PPE is the first line of defense against exposure.
Table 1: Required Personal Protective Equipment
| Protection Type | Required PPE | Specifications and Guidelines |
| Eye and Face Protection | Safety Goggles and Face Shield | Use chemical splash goggles conforming to EN166 or NIOSH standards. A full-face shield is required when handling larger quantities or when there is a significant risk of splashing.[2] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. Contaminated gloves must be disposed of properly. |
| Body Protection | Laboratory Coat or Chemical-Resistant Apron/Suit | A flame-retardant lab coat is mandatory. For procedures with a higher risk of splashes, a chemical-resistant apron or suit should be worn over the lab coat. |
| Respiratory Protection | Chemical Fume Hood or Respirator | All handling of this compound must be conducted in a certified chemical fume hood. If a fume hood is not available or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases must be used. |
Safe Handling and Storage Protocol
Proper handling and storage are critical to prevent accidents and maintain the integrity of the chemical.
Experimental Protocol: Step-by-Step Handling
-
Preparation and Engineering Controls :
-
Ensure a certified chemical fume hood is operational.
-
Verify that a safety shower and eyewash station are readily accessible and have been recently tested.
-
Assemble all necessary glassware and equipment, ensuring it is dry and free from contaminants.
-
Have appropriate spill cleanup materials (e.g., inert absorbent, sodium bicarbonate for neutralization) readily available.
-
-
Donning PPE :
-
Put on all required PPE as specified in Table 1 before entering the designated handling area.
-
-
Chemical Handling :
-
Conduct all transfers and manipulations of this compound inside the chemical fume hood.
-
Use glass or other compatible, corrosion-resistant equipment.
-
When transferring the liquid, do so slowly and carefully to avoid splashing.
-
Keep the container tightly closed when not in use to prevent exposure to moisture and atmospheric humidity, which can cause decomposition and the release of corrosive fumes.
-
-
Storage :
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as water, alcohols, strong bases, and oxidizing agents.[3]
-
The storage container must be tightly sealed.
-
Emergency and First Aid Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
Table 2: First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][4] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1][4] |
| Inhalation | Move the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3] |
Spill Management :
-
Small Spills : Wearing appropriate PPE, cover the spill with a dry, inert absorbent material such as sand, vermiculite, or diatomaceous earth. Collect the absorbed material into a designated, labeled container for hazardous waste disposal. The spill area should then be neutralized with a mild base like sodium bicarbonate, followed by a thorough cleaning with soap and water.
-
Large Spills : Evacuate the area immediately. Contact your institution's Environmental Health and Safety (EHS) department. Do not attempt to clean up a large spill without specialized training and equipment.
Disposal Plan
As a halogenated organic compound and a reactive acyl chloride, this compound and its contaminated materials must be disposed of as hazardous waste.[5]
Protocol for Neutralization and Disposal
-
Waste Segregation :
-
Collect all waste containing this compound, including contaminated absorbents, PPE, and empty containers, in a dedicated, clearly labeled hazardous waste container.
-
This waste stream should be classified as halogenated organic waste.[5]
-
-
Neutralization of Residual Material (for trained personnel only) :
-
In a chemical fume hood, slowly add the residual acyl chloride to a stirred, cold (ice bath) solution of sodium bicarbonate (5-10%) or sodium carbonate.[6] This is an exothermic reaction and must be done with extreme caution.
-
Continue stirring for several hours to ensure complete neutralization.
-
The resulting neutralized aqueous solution should be collected in a labeled hazardous waste container.
-
-
Container Decontamination :
-
Empty containers should be rinsed three times with a suitable solvent (e.g., acetone). The rinsate must be collected as hazardous waste.
-
Subsequently, the container can be washed with soap and water.
-
-
Final Disposal :
-
All collected hazardous waste must be disposed of through your institution's EHS-approved waste management vendor, in accordance with local, state, and federal regulations.
-
Workflow Diagrams
The following diagrams illustrate the key processes for handling and disposal.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
